Product packaging for Gummiferin(Cat. No.:)

Gummiferin

Cat. No.: B8144436
M. Wt: 847.0 g/mol
InChI Key: FPJGZZYAZUKPAD-WWJHHVHBSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Product Overview Gummiferin, more commonly referred to in scientific literature as Carboxyatractyloside (CATR), is a diterpenoid glycoside of high purity for research applications. Sourced to ensure consistency, this compound serves as a critical tool in biochemical studies focused on mitochondrial function and cellular energetics. This product is labeled "For Research Use Only" (RUO) and must not be used for diagnostic, therapeutic, or any other human or veterinary applications. Mechanism of Action this compound acts as a highly potent and specific inhibitor of the mitochondrial ADP/ATP carrier (AAC), a key protein in the inner mitochondrial membrane. It binds to the ADP/ATP translocase with high affinity, effectively halting the exchange of cytosolic ADP for mitochondrial ATP. This blockade disrupts oxidative phosphorylation, leading to a rapid depletion of cellular energy (ATP) and ultimately inducing cell death via necrosis. Its mechanism is non-competitive, and it is known to stabilize the carrier in its matrix-open (m-state) conformation . Key Research Applications • Mitochondrial Research: Used to investigate the kinetics and structural biology of nucleotide transport across the mitochondrial membrane . • Cell Death Studies: Employed as an inducer of necrotic cell death in models studying hepatotoxicity and nephrotoxicity . • Bioenergetics: Serves as a critical tool to study cellular energy metabolism and the consequences of its disruption . • Toxicology: Used in research to model and understand the pathogenesis of accidental poisoning by plants such as cocklebur ( Xanthium strumarium ) and Atractylis gummifera . Safety and Handling this compound is a powerful biological toxin. Acute exposure can cause severe gastrointestinal, hepatic, and renal damage, and can be fatal. Researchers must handle this compound with appropriate personal protective equipment (PPE) and adhere to all institutional safety guidelines for highly toxic substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H44K2O18S2 B8144436 Gummiferin

Properties

IUPAC Name

dipotassium;(1R,4S,7S,9S,10S,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/t16-,17+,18-,19+,20+,22-,23+,24-,25+,26-,29+,30-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJGZZYAZUKPAD-WWJHHVHBSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)[O-])C(=O)[O-])C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)[O-])C(=O)[O-])[C@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44K2O18S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35988-42-2 (Parent)
Record name Dipotassium carboxyatractyloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

847.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33286-30-5
Record name Dipotassium carboxyatractyloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipotassium dihydrogen 15α-hydroxy-2β-[[2-O-isovaleryl-3,4-di-O-sulphonato-β-D-glucopyranosyl]oxy]kaur-16-ene-18,19-dioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Gummiferin's Mitochondrial Assault: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the intricate molecular mechanisms by which Gummiferin, a potent natural compound, exerts its influence on mitochondria, the powerhouses of the cell. Through a comprehensive review of existing literature, this document elucidates this compound's role in inducing mitochondrial dysfunction, leading to the activation of the intrinsic apoptotic pathway. This guide provides a granular view of the signaling cascades, quantitative effects, and the experimental methodologies used to unravel this process, serving as a critical resource for researchers in oncology and cellular biology.

Core Mechanism: A Multi-pronged Attack on Mitochondrial Integrity

This compound orchestrates a sophisticated and multi-faceted assault on mitochondrial function, culminating in programmed cell death. The primary mechanism involves the disruption of mitochondrial membrane potential, the generation of reactive oxygen species (ROS), and the modulation of the Bcl-2 family of proteins, which collectively trigger the caspase cascade.

A central event in this compound-induced apoptosis is the dissipation of the mitochondrial membrane potential (ΔΨm). This depolarization of the inner mitochondrial membrane is a critical early event that disrupts the organelle's ability to generate ATP and maintain its integrity. The loss of ΔΨm is often accompanied by a surge in the production of reactive oxygen species (ROS), highly reactive molecules that inflict oxidative damage on cellular components, including lipids, proteins, and DNA. This oxidative stress further compromises mitochondrial function and amplifies the apoptotic signal.

This compound's influence extends to the critical regulators of apoptosis, the Bcl-2 protein family. It has been shown to upregulate the expression of pro-apoptotic members like Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a pivotal determinant of cell fate, favoring the permeabilization of the outer mitochondrial membrane. The compromised outer membrane allows for the release of key pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This multi-protein complex then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which are the executioners of apoptosis. These effector caspases dismantle the cell by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Gummiferin_Mechanism_of_Action This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion targets Bcl2_family Bcl-2 Family Modulation This compound->Bcl2_family ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax ↑ Bax Bcl2_family->Bax Bcl2 ↓ Bcl-2 Bcl2_family->Bcl2 Bax->Mitochondrion permeabilizes Bcl2->Mitochondrion inhibits Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JC1_Assay_Workflow Start Start: Seed cells in 96-well plate Treatment Treat cells with this compound (and controls) Start->Treatment Wash1 Wash cells with PBS Treatment->Wash1 JC1_staining Incubate with JC-1 dye Wash1->JC1_staining Wash2 Wash cells with PBS (x2) JC1_staining->Wash2 Readout Measure red and green fluorescence Wash2->Readout Analysis Calculate Red/Green fluorescence ratio Readout->Analysis

Unveiling the Core Mechanism: A Technical Guide to Mitochondrial Inhibition by Atractylis gummifera Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potent mitochondrial inhibitors derived from the Mediterranean thistle, Atractylis gummifera: Atractyloside (ATR) and Carboxyatractyloside (CATR). These toxic glycosides are invaluable tools in mitochondrial research and hold potential for therapeutic development, demanding a thorough understanding of their mechanisms of action. This document outlines their quantitative inhibitory effects, detailed experimental protocols for their assessment, and the intricate signaling pathways they trigger.

Quantitative Inhibition of Mitochondrial Respiration

ATR and CATR are highly specific and potent inhibitors of the mitochondrial Adenine Nucleotide Translocator (ANT), a critical protein in the inner mitochondrial membrane responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm. By binding to the ANT, these glycosides effectively halt the supply of ADP to the mitochondrial matrix, thereby inhibiting ATP synthesis and, consequently, cellular respiration. The inhibitory potency of these compounds has been quantified in various studies, with CATR demonstrating significantly higher affinity for the ANT than ATR.

CompoundParameterValueTargetSystem
Atractyloside (ATR) IC5053 µMState 3 Mitochondrial RespirationIsolated rat renal cortical mitochondria[1]
Carboxyatractyloside (CATR) Ki< 10 nMAdenine Nucleotide Translocator (ANT)Reconstituted rat heart mitochondria in liposomes[2]
Carboxyatractyloside (CATR) EC5032.5 ± 5.9 µMADP/ATP ExchangeRecombinant ANT1 in liposomes

Experimental Protocols

Assessment of Adenine Nucleotide Translocator (ANT) Activity in Isolated Mitochondria

This protocol outlines a common method for measuring the activity of the ANT in isolated mitochondria by monitoring the exchange of externally added ADP for endogenous ATP.

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.4)

  • Substrates for respiratory chain (e.g., 5 mM glutamate and 5 mM malate)

  • ADP solution

  • Atractyloside or Carboxyatractyloside solutions of varying concentrations

  • Luciferin/luciferase-based ATP detection kit

  • Luminometer

Procedure:

  • Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

  • Resuspend the mitochondrial pellet in ice-cold respiration buffer and determine the protein concentration.

  • In a luminometer cuvette, add respiration buffer, mitochondrial suspension (typically 0.1-0.5 mg/mL), and respiratory substrates.

  • Incubate for a few minutes at the desired temperature (e.g., 30°C) to allow for the mitochondria to become energized.

  • To measure the baseline ATP level, add the luciferin/luciferase reagent.

  • Initiate the ADP/ATP exchange by adding a known concentration of ADP (e.g., 100 µM).

  • Monitor the increase in luminescence, which corresponds to the ATP exported from the mitochondria.

  • To determine the inhibitory effect of ATR or CATR, pre-incubate the mitochondria with varying concentrations of the inhibitor for a defined period before the addition of ADP.

  • Calculate the rate of ATP export and determine the IC50 value for the inhibitor.

Mitochondrial Permeability Transition Pore (MPTP) Opening Assay using Calcein-AM

This assay measures the opening of the MPTP, a downstream consequence of ANT inhibition, by monitoring the release of the fluorescent dye calcein from the mitochondrial matrix.

Materials:

  • Cultured cells

  • Calcein-AM (acetoxymethyl ester)

  • CoCl2 (cobalt chloride)

  • Ionomycin (positive control for MPTP opening)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry) and allow them to adhere.

  • Load the cells with Calcein-AM (typically 1 µM) by incubating in serum-free medium for 15-30 minutes at 37°C. Calcein-AM is membrane-permeant and is cleaved by intracellular esterases to the membrane-impermeant, fluorescent calcein.

  • Wash the cells with PBS to remove excess Calcein-AM.

  • Add CoCl2 (typically 1 mM) to the extracellular medium. CoCl2 quenches the fluorescence of calcein in the cytosol but cannot cross the inner mitochondrial membrane. Thus, only mitochondrial calcein fluorescence remains.

  • Acquire baseline fluorescence images or flow cytometry data.

  • Treat the cells with the desired concentration of Atractyloside or Carboxyatractyloside.

  • Monitor the decrease in mitochondrial fluorescence over time. A decrease in fluorescence indicates the opening of the MPTP and the influx of CoCl2 into the mitochondrial matrix, quenching the calcein fluorescence.

  • Ionomycin, a calcium ionophore that robustly induces MPTP opening, can be used as a positive control.

Signaling Pathways and Experimental Workflows

Atractyloside/Carboxyatractyloside-Induced Apoptotic Signaling Pathway

Inhibition of the Adenine Nucleotide Translocator (ANT) by Atractyloside (ATR) or Carboxyatractyloside (CATR) initiates a cascade of events culminating in apoptosis. The primary mechanism involves the disruption of mitochondrial ATP production, leading to a cellular energy crisis. This triggers the opening of the mitochondrial permeability transition pore (MPTP), a non-specific channel in the inner mitochondrial membrane. The sustained opening of the MPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which cleave various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. The process is further regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax and Bak promoting cytochrome c release and anti-apoptotic members like Bcl-2 and Bcl-xL inhibiting it.

G ATR/CATR-Induced Apoptotic Signaling Pathway ATR Atractyloside (ATR) / Carboxyatractyloside (CATR) ANT Adenine Nucleotide Translocator (ANT) ATR->ANT Inhibition ATP_depletion Mitochondrial ATP Depletion ANT->ATP_depletion Leads to MPTP Mitochondrial Permeability Transition Pore (MPTP) Opening ATP_depletion->MPTP Induces MMP_loss Loss of Mitochondrial Membrane Potential MPTP->MMP_loss Causes CytoC Cytochrome c Release MPTP->CytoC Mediates Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Initiates Bcl2_family Bcl-2 Family Regulation (Bax/Bak vs. Bcl-2/Bcl-xL) Bcl2_family->CytoC Regulates Casp9 Caspase-9 Activation Apoptosome->Casp9 Leads to Casp3 Executioner Caspase Activation (e.g., Caspase-3) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes G Experimental Workflow for Assessing Mitochondrial Inhibitors Extraction Extraction & Purification of ATR/CATR from Atractylis gummifera ANT_Assay ANT Activity Assay (ADP/ATP Exchange) Extraction->ANT_Assay Cell_Culture Cell Culture Treatment with ATR/CATR Extraction->Cell_Culture Mito_Isolation Isolation of Mitochondria Mito_Isolation->ANT_Assay Quantification Quantitative Analysis (IC50 / Ki Determination) ANT_Assay->Quantification Data_Analysis Data Analysis & Mechanism Elucidation Quantification->Data_Analysis MPTP_Assay MPTP Opening Assay (e.g., Calcein-AM) Cell_Culture->MPTP_Assay Apoptosis_Assay Apoptosis Assays (Caspase Activation, Annexin V) Cell_Culture->Apoptosis_Assay Viability_Assay Cell Viability Assays (e.g., MTT, Trypan Blue) Cell_Culture->Viability_Assay MPTP_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Viability_Assay->Data_Analysis

References

An In-Depth Technical Guide on the Toxic Principles of Atractylis gummifera Poisoning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractylis gummifera, a thistle-like plant native to the Mediterranean region, is the source of potent mitochondrial toxins that have been responsible for numerous cases of severe and often fatal poisonings in both humans and livestock. The primary toxic agents are two structurally related diterpenoid glycosides: atractyloside (ATR) and carboxyatractyloside (CATR). These compounds exert their profound toxicity by specifically and potently inhibiting the mitochondrial adenine nucleotide translocase (ANT), a critical protein responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane. This inhibition leads to a rapid depletion of cellular ATP, triggering a cascade of events including mitochondrial dysfunction, oxidative stress, and ultimately, cell death, primarily affecting organs with high metabolic rates such as the liver and kidneys. This technical guide provides a comprehensive overview of the toxic principles of Atractylis gummifera poisoning, detailing the chemistry of its toxins, their mechanism of action, and the downstream cellular consequences. Furthermore, this guide includes a compilation of quantitative toxicological data and detailed experimental protocols for the study of these toxins, intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

The Toxic Principles: Atractyloside and Carboxyatractyloside

The toxicity of Atractylis gummifera is primarily attributed to two main compounds: atractyloside (ATR) and its more potent derivative, carboxyatractyloside (CATR), also known as gummiferin.[1][2] These toxins are concentrated in the rhizome of the plant.[3]

Chemical Structure:

Both ATR and CATR are diterpenoid glycosides.[4][5] They consist of a diterpene core, known as atractyligenin, linked to a modified glucose molecule. The key structural difference between the two lies in an additional carboxyl group on the atractyligenin moiety of CATR, which significantly enhances its toxicity.

Mechanism of Action: Inhibition of Adenine Nucleotide Translocase

The primary molecular target of both ATR and CATR is the adenine nucleotide translocase (ANT), an integral protein of the inner mitochondrial membrane. The ANT protein facilitates the vital exchange of ADP from the cytosol for ATP synthesized within the mitochondria, a process essential for cellular energy homeostasis.

ATR and CATR bind to the ANT protein from the cytosolic side, effectively locking it in a conformation that prevents the translocation of adenine nucleotides. ATR acts as a competitive inhibitor, while CATR is a more potent, non-competitive inhibitor. This blockade of the ADP/ATP exchange halts oxidative phosphorylation, leading to a rapid and severe depletion of cellular ATP.

The profound disruption of cellular energy metabolism triggers a series of downstream events, including:

  • Mitochondrial Permeability Transition (MPT): The depletion of ATP and the accumulation of mitochondrial calcium can lead to the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.

  • Apoptosis and Necrosis: The opening of the mPTP results in the dissipation of the mitochondrial membrane potential, the release of pro-apoptotic factors such as cytochrome c, and ultimately, the activation of caspase cascades leading to programmed cell death (apoptosis). At higher concentrations of the toxins, massive cellular ATP depletion can lead to necrotic cell death.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of atractyloside and carboxyatractyloside.

ToxinAnimal ModelRoute of AdministrationLD50Citation
AtractylosideRatIntraperitoneal (i.p.)143 mg/kg
CarboxyatractylosideRatIntraperitoneal (i.p.)2.9 mg/kg
AtractylosideMouseOral115 ± 22.16 mg/kg
AtractylosideRatSubcutaneous (s.c.)155 mg/kg
AtractylosideRabbitSubcutaneous (s.c.)250 mg/kg
AtractylosideGuinea PigIntraperitoneal (i.p.)200 mg/kg
AtractylosideDogIntravenous (i.v.)15 mg/kg
ToxinIn Vitro ModelParameterEffective ConcentrationCitation
AtractylosidePig kidney and liver slicesEnzyme leakage, GSH and ATP depletion≥200 µM
AtractylosidePig kidney and liver slicesInhibition of gluconeogenesis≥500 µM

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Atractylis gummifera toxins.

Isolation and Purification of Atractyloside and Carboxyatractyloside

This protocol is adapted from a method for the extraction of these toxins from Atractylis gummifera rhizomes.

Materials:

  • Dried and powdered rhizomes of Atractylis gummifera

  • Methanol

  • Erlenmeyer flask

  • Aluminum foil

  • Shaker

  • Filter paper

  • Rotary evaporator

  • Ventilated oven

Procedure:

  • Mix 50 g of powdered A. gummifera rhizome with 500 ml of pure methanol in an Erlenmeyer flask.

  • Cover the flask with aluminum foil and shake at room temperature for 24 hours.

  • Filter the mixture using filter paper to recover the extract.

  • Remove the solvent from the filtrate by vacuum evaporation using a rotary evaporator at 40 °C.

  • Completely dry the crude extract in a ventilated oven at 40 °C.

  • The resulting crude extract can be further purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for the isolation of pure atractyloside and carboxyatractyloside.

Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol provides a framework for assessing the impact of atractyloside on mitochondrial function in cultured cells.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, Pyruvate, Glutamine

  • Oligomycin, FCCP, Rotenone/Antimycin A (from a Seahorse XF Cell Mito Stress Test Kit)

  • Atractyloside (dissolved in an appropriate vehicle, e.g., water or DMSO)

  • Cultured cells (e.g., HepG2 human liver cancer cells)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Medium Preparation: Prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation: Remove the cell culture medium from the wells and wash twice with the prepared Seahorse XF assay medium. Finally, add the appropriate volume of assay medium to each well.

  • Compound Loading: Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A in the designated injection ports. Load atractyloside or vehicle control into the first injection port.

  • Seahorse XF Analyzer Assay: Calibrate the hydrated sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the compounds.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the effects of atractyloside treatment to the vehicle control.

Cell Viability Assessment using the MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of atractyloside.

Materials:

  • Cultured cells (e.g., HepG2 cells)

  • 96-well cell culture plates

  • Cell culture medium

  • Atractyloside

  • MTT solution (5 mg/ml in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of atractyloside for the desired exposure time (e.g., 24, 48 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Histopathological Analysis of Liver and Kidney Tissue

This protocol outlines the standard procedure for Hematoxylin and Eosin (H&E) staining of liver and kidney tissues from animals exposed to Atractylis gummifera toxins.

Materials:

  • Formalin-fixed, paraffin-embedded liver and kidney tissue sections on glass slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Harris's Hematoxylin solution

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute or ammonia water

  • Eosin Y solution

  • Mounting medium

  • Coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (2 minutes).

    • Immerse in 70% ethanol (2 minutes).

    • Rinse in running tap water.

  • Hematoxylin Staining:

    • Immerse in Harris's Hematoxylin for 5-15 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol (a few quick dips).

    • Rinse in running tap water.

    • Blue in Scott's tap water substitute or ammonia water for 30-60 seconds.

    • Rinse in running tap water for 5 minutes.

  • Eosin Staining:

    • Immerse in Eosin Y solution for 1-3 minutes.

    • Rinse in running tap water.

  • Dehydration and Clearing:

    • Immerse in 95% ethanol (2 changes, 2 minutes each).

    • Immerse in 100% ethanol (2 changes, 2 minutes each).

    • Immerse in xylene (2 changes, 5 minutes each).

  • Mounting:

    • Apply a drop of mounting medium to the tissue section and place a coverslip.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope for pathological changes such as necrosis, apoptosis, and inflammation.

Detection of Apoptosis using the TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections or fixed cells on slides

  • Proteinase K

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Stop/Wash Buffer

  • Converter-POD (or fluorescent label)

  • DAB substrate (for HRP) or mounting medium with DAPI (for fluorescence)

  • Counterstain (e.g., Methyl Green or Hematoxylin)

Procedure:

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

  • Permeabilization: Incubate slides with Proteinase K solution to retrieve antigenic sites.

  • TUNEL Reaction: Apply the TUNEL reaction mixture to the samples and incubate in a humidified chamber at 37°C.

  • Detection:

    • For colorimetric detection, incubate with Converter-POD followed by the DAB substrate to produce a brown precipitate in apoptotic cells.

    • For fluorescent detection, mount with a medium containing a fluorescent label compatible with the labeled dUTPs.

  • Counterstaining: Lightly counterstain the nuclei with a suitable stain to visualize the tissue morphology.

  • Microscopic Analysis: Analyze the slides under a microscope to identify and quantify TUNEL-positive (apoptotic) cells.

Analysis of Apoptotic Markers by Western Blot

This protocol allows for the detection of key proteins involved in the apoptotic pathway.

Materials:

  • Cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and incubate with ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine changes in the expression and cleavage of apoptotic proteins.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Atractyloside_Toxicity_Pathway ATR_CATR Atractyloside & Carboxyatractyloside ANT Adenine Nucleotide Translocase (ANT) ATR_CATR->ANT Inhibit ADP_ATP_Exchange ADP/ATP Exchange Blocked ANT->ADP_ATP_Exchange ATP_Depletion Cellular ATP Depletion ADP_ATP_Exchange->ATP_Depletion Mito_Dysfunction Mitochondrial Dysfunction ATP_Depletion->Mito_Dysfunction Necrosis Necrosis ATP_Depletion->Necrosis Severe mPTP mPTP Opening Mito_Dysfunction->mPTP CytoC Cytochrome c Release mPTP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Atractyloside toxicity signaling pathway.

Experimental_Workflow Plant Atractylis gummifera Rhizome Extraction Extraction & Purification Plant->Extraction Toxins Atractyloside & Carboxyatractyloside Extraction->Toxins InVivo In Vivo Studies (Animal Models) Toxins->InVivo InVitro In Vitro Studies (Cell/Tissue Culture) Toxins->InVitro Histo Histopathology (H&E, TUNEL) InVivo->Histo Toxico Toxicokinetics InVivo->Toxico MitoResp Mitochondrial Respiration (Seahorse) InVitro->MitoResp CellV Cell Viability (MTT Assay) InVitro->CellV Apop Apoptosis Markers (Western Blot) InVitro->Apop

Caption: Experimental workflow for studying A. gummifera toxins.

References

Gummiferin as an Inhibitor of Oxidative Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the inhibition of oxidative phosphorylation through the targeting of the Adenine Nucleotide Translocase (ANT). However, specific data and dedicated research on "gummiferin" as an inhibitor are scarce in currently accessible literature. This guide, therefore, outlines the core principles, mechanisms, and experimental protocols related to the inhibition of the Adenine Nucleotide Translocase (ANT), a well-established target for inhibitors of oxidative phosphorylation. The information presented herein uses well-characterized ANT inhibitors, such as Atractyloside and Bongkrekic Acid, as exemplars to describe the anticipated mechanism of action and effects of a putative ANT inhibitor like this compound.

Executive Summary

Mitochondrial oxidative phosphorylation (OXPHOS) is the primary source of cellular ATP and a critical process for cellular homeostasis. The Adenine Nucleotide Translocase (ANT), an integral protein of the inner mitochondrial membrane, is a key component of this process, responsible for the exchange of mitochondrial ATP for cytosolic ADP. Inhibition of ANT disrupts the cellular energy supply and can trigger programmed cell death, making it a target of interest for therapeutic development, particularly in oncology. This technical guide provides an in-depth overview of the role of ANT in oxidative phosphorylation and the consequences of its inhibition, using this compound as a putative inhibitor. We detail the mechanism of action, downstream cellular effects, and comprehensive experimental protocols for the characterization of such inhibitors.

Introduction to Oxidative Phosphorylation and the Role of the Adenine Nucleotide Translocase (ANT)

Oxidative phosphorylation is the metabolic pathway in which cells use a series of protein complexes embedded in the inner mitochondrial membrane, known as the electron transport chain (ETC), to generate ATP.[1] The ETC creates a proton gradient across the inner mitochondrial membrane, which drives ATP synthase to produce ATP.

The ANT is the most abundant protein in the inner mitochondrial membrane and plays a crucial role in linking the mitochondrial ATP production to the cellular energy demand. It facilitates the one-to-one exchange of ATP synthesized within the mitochondria for ADP from the cytosol.[2] This translocation is essential to provide the cytosol with energy and to supply the mitochondrial matrix with the substrate (ADP) for ATP synthase.[1]

There are four known isoforms of ANT in humans (ANT1-4), with tissue-specific expression patterns. The activity of ANT is tightly regulated and is crucial for maintaining the mitochondrial membrane potential and overall cellular bioenergetics.

Proposed Mechanism of Action: this compound as an ANT Inhibitor

Based on the initial classification of this compound as an inhibitor of adenine-nucleotide translocation, its mechanism of action is presumed to be the direct binding to the Adenine Nucleotide Translocase. ANT inhibitors are broadly categorized into two classes based on their mode of action:

  • Atractyloside (ATR) and Carboxyatractyloside (CATR): These inhibitors bind to the ANT from the cytosolic side, locking it in a "c-state" (cytoplasm-facing) conformation. This prevents ADP from entering the mitochondrial matrix.

  • Bongkrekic Acid (BKA): This inhibitor binds to the ANT from the mitochondrial matrix side, locking it in an "m-state" (matrix-facing) conformation. This traps ATP within the matrix and prevents its export.

The binding of these inhibitors is highly specific and of high affinity, making them potent disruptors of mitochondrial function. It is hypothesized that this compound belongs to one of these classes of ANT inhibitors.

Downstream Effects of ANT Inhibition

The inhibition of ANT by a compound like this compound would lead to a cascade of events that severely impact mitochondrial and cellular function:

  • Inhibition of Oxidative Phosphorylation: By blocking the supply of ADP to the mitochondrial matrix, ANT inhibition directly halts ATP synthesis by ATP synthase. This leads to a rapid depletion of cellular ATP levels.

  • Hyperpolarization of the Mitochondrial Membrane: The lack of ADP translocation and subsequent ATP synthesis leads to a buildup of the proton gradient across the inner mitochondrial membrane, resulting in hyperpolarization.

  • Increased Reactive Oxygen Species (ROS) Production: The hyperpolarized state of the mitochondria can enhance the production of reactive oxygen species by the electron transport chain, leading to oxidative stress.

  • Induction of the Mitochondrial Permeability Transition (MPT): ANT is a key component of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. The binding of certain ANT inhibitors, particularly those of the atractyloside type, can promote the opening of the mPTP.

  • Initiation of Apoptosis: The opening of the mPTP leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol. This initiates the intrinsic pathway of apoptosis.

Quantitative Data for ANT Inhibitors

Due to the lack of specific data for this compound, the following table summarizes typical quantitative data for well-characterized ANT inhibitors to provide a frame of reference for the expected potency.

InhibitorTargetIC50 / KiCell/SystemReference
CarboxyatractylosideANT~10 nM (Ki)Isolated Mitochondria
AtractylosideANT~1 µM (Ki)Isolated Mitochondria
Bongkrekic AcidANT~50 nM (Ki)Isolated Mitochondria
[2,2′-methanediylbis(4-nitrophenol)]ANT41.4 µM (IC50)Yeast mitochondria expressing human ANT4

Signaling Pathways Affected by ANT Inhibition

The primary signaling pathway activated by ANT inhibition is the intrinsic pathway of apoptosis . The sequence of events is initiated by mitochondrial dysfunction and culminates in the activation of caspases, the executioners of apoptosis.

Intrinsic_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ANT Adenine Nucleotide Translocase (ANT) mPTP mPTP Opening ANT->mPTP Induces CytoC_mito Cytochrome c mPTP->CytoC_mito Release of CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Translocation Bcl2 Bcl-2 Family (Bax/Bak) Bcl2->mPTP Regulates This compound This compound (Putative ANT Inhibitor) This compound->ANT Inhibition Apaf1 Apaf-1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes CytoC_cyto->Apaf1 Experimental_Workflow cluster_Initial_Screening Initial Screening & Target Engagement cluster_Mitochondrial_Function Mitochondrial Function Assays cluster_Cellular_Effects Cellular Effects ANT_Activity ANT Activity Assay (Reconstituted Liposomes) OCR Oxygen Consumption Rate (Isolated Mitochondria) ANT_Activity->OCR Mito_Swelling Mitochondrial Swelling Assay OCR->Mito_Swelling CytoC_Release Cytochrome c Release Assay (Western Blot) Mito_Swelling->CytoC_Release Caspase_Activity Caspase-3 Activity Assay CytoC_Release->Caspase_Activity Cell_Viability Cell Viability Assay Caspase_Activity->Cell_Viability

References

Unveiling the Polysaccharide Fractions of Astragalus gummifer: A Technical Guide to their Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the primary bioactive components derived from the gum exudate of Astragalus gummifer. This resource is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural polysaccharides. It has been determined through extensive research that the term "Gummiferin" is not a recognized scientific designation for a specific compound from this plant source. Therefore, this guide will focus on the well-characterized polysaccharide fractions of its gum exudate, known as gum tragacanth.

Gum tragacanth, a natural hydrocolloid, is a complex mixture of polysaccharides that has been utilized for centuries in traditional medicine and various industries.[1] It is primarily composed of two distinct fractions: a water-soluble component known as tragacanthin and a water-insoluble, swelling component called bassorin .[1][2] This guide details the methodologies for their separation and purification, summarizes their chemical and physical properties, and explores their known biological activities and associated signaling pathways.

Plant Source and Collection

The primary source of gum tragacanth is the shrub Astragalus gummifer, a member of the Fabaceae family native to the arid regions of the Middle East, particularly Iran.[3] The gum is a natural exudate from the stem and branches of the plant, often produced in response to injury.[1] Commercially, the yield is increased by making incisions in the bark.

Physicochemical and Compositional Data

Gum tragacanth is a complex anionic polysaccharide with a high molecular weight. Its composition can vary depending on the specific Astragalus species, geographical location, and collection time. The key components and their properties are summarized in the tables below.

Parameter Value Reference
Bassorin Content 60-70%
Tragacanthin Content 30-40%
Moisture Content 8.79 - 12.94 g/100g
Protein Content 1.65 - 2.59%
Carbohydrate Content 83.81 - 86.52%
Predominant Minerals Calcium, Potassium
Table 1: General Composition of Gum Tragacanth from Astragalus spp.

The monosaccharide composition of the polysaccharide fractions is a critical determinant of their biological activity.

Monosaccharide Unit Presence in Gum Tragacanth Reference
D-Galacturonic acidPresent
D-GalactosePresent
L-ArabinosePresent
D-XylosePresent
L-FucosePresent
L-RhamnosePresent
D-GlucosePresent
Table 2: Monosaccharide Composition of Gum Tragacanth.

Experimental Protocols: Isolation and Purification of Tragacanthin and Bassorin

The separation of tragacanthin and bassorin is primarily achieved through differential solubility in aqueous and alcohol-based solutions. The following is a detailed methodology compiled from established research.

Materials and Equipment
  • Crude gum tragacanth powder

  • Deionized water

  • Ethanol (95% or absolute)

  • Centrifuge

  • Magnetic stirrer and hot plate

  • Freeze-dryer (lyophilizer)

  • Filtration apparatus (e.g., cheesecloth, filter paper)

  • Beakers, flasks, and other standard laboratory glassware

Experimental Workflow

G start Start: Crude Gum Tragacanth Powder dispersion Dispersion in Deionized Water (e.g., 1% w/v) start->dispersion hydration Hydration with Stirring (e.g., 24 hours at room temperature) dispersion->hydration centrifugation Centrifugation (e.g., >12,000 x g for 30 min) hydration->centrifugation supernatant Supernatant (Contains Tragacanthin) centrifugation->supernatant pellet Pellet (Contains Bassorin) centrifugation->pellet alcohol_precipitation Ethanol Precipitation of Supernatant (e.g., 2.5 volumes of 95% ethanol) supernatant->alcohol_precipitation wash_pellet Washing of Pellet (with deionized water) pellet->wash_pellet recentrifuge Re-centrifugation wash_pellet->recentrifuge purified_bassorin Purified Bassorin recentrifuge->purified_bassorin freeze_dry_bassorin Freeze-drying purified_bassorin->freeze_dry_bassorin final_bassorin Final Product: Bassorin Powder freeze_dry_bassorin->final_bassorin incubation Incubation (e.g., on ice or at 4°C) alcohol_precipitation->incubation collect_precipitate Collection of Precipitate (by centrifugation) incubation->collect_precipitate wash_precipitate Washing of Precipitate (with 70% ethanol) collect_precipitate->wash_precipitate dry_precipitate Drying of Precipitate (air-dry or vacuum) wash_precipitate->dry_precipitate dissolve_tragacanthin Re-dissolution in Water dry_precipitate->dissolve_tragacanthin freeze_dry_tragacanthin Freeze-drying dissolve_tragacanthin->freeze_dry_tragacanthin final_tragacanthin Final Product: Tragacanthin Powder freeze_dry_tragacanthin->final_tragacanthin

Figure 1: Experimental workflow for the fractionation of gum tragacanth.
Detailed Methodological Steps

  • Dispersion and Hydration: A 1% (w/v) solution of crude gum tragacanth powder in deionized water is prepared. This suspension is stirred continuously for 24 hours at room temperature to ensure complete hydration of the soluble components.

  • Separation of Bassorin (Insoluble Fraction): The hydrated gum suspension is subjected to high-speed centrifugation (e.g., >12,000 x g for 30 minutes). The resulting pellet, which is the bassorin fraction, is collected. The supernatant contains the dissolved tragacanthin.

  • Purification of Bassorin: The bassorin pellet is washed multiple times with deionized water, with centrifugation after each wash, to remove any remaining soluble components. The purified bassorin is then freeze-dried to obtain a fine powder.

  • Isolation of Tragacanthin (Soluble Fraction): To the supernatant collected in step 2, 2.5 volumes of 95% ethanol are added to precipitate the tragacanthin. The mixture is incubated, typically on ice or at 4°C, for at least 15 minutes (overnight incubation can improve yield for smaller fragments).

  • Purification of Tragacanthin: The precipitated tragacanthin is collected by centrifugation (>12,000 x g for 30 minutes). The pellet is then washed with 70% ethanol and centrifuged again. The final pellet is air-dried or dried under vacuum to remove residual ethanol. The purified tragacanthin can be re-dissolved in deionized water and freeze-dried for long-term storage.

Biological Activities and Signaling Pathways

The polysaccharide fractions of Astragalus gummifer have demonstrated a range of biological activities, with emerging evidence on their influence on cellular signaling pathways.

Anti-Cancer and Chemosensitizing Effects

A significant finding is the ability of tragacanthin to act as a chemosensitizing agent in methotrexate-resistant acute lymphoblastic leukemia. It has been shown to down-regulate the expression of the MDR1 gene, which is responsible for multi-drug resistance.

G tragacanthin Tragacanthin mdr1 MDR1 Gene Expression tragacanthin->mdr1 down-regulates pgp P-glycoprotein (MDR1 product) mdr1->pgp codes for drug_efflux Drug Efflux pgp->drug_efflux increases chemoresistance Chemoresistance drug_efflux->chemoresistance leads to

Figure 2: Signaling pathway of Tragacanthin in overcoming chemoresistance.
Immunomodulatory Effects

Polysaccharides from various Astragalus species are well-known for their immunomodulatory properties. While specific studies on the fractions of A. gummifer are ongoing, it is highly probable that they share similar mechanisms of action. These polysaccharides can activate macrophages and other immune cells through pattern recognition receptors, leading to the activation of downstream signaling cascades such as NF-κB/MAPK and Notch pathways. This results in the production of cytokines and chemokines, thereby modulating the immune response.

G aps Astragalus Polysaccharides (Tragacanthin/Bassorin) prr Pattern Recognition Receptors (e.g., TLRs) aps->prr activate adaptor Adaptor Proteins prr->adaptor nfkb_mapk NF-κB / MAPK Pathway adaptor->nfkb_mapk notch Notch Pathway adaptor->notch transcription Gene Transcription nfkb_mapk->transcription notch->transcription cytokines Cytokine & Chemokine Production (e.g., TNF-α, IL-1β, IL-6) transcription->cytokines immune_response Modulated Immune Response cytokines->immune_response

Figure 3: Inferred immunomodulatory signaling pathways of Astragalus polysaccharides.

Conclusion and Future Directions

The polysaccharide fractions of Astragalus gummifer, specifically tragacanthin and bassorin, represent promising natural biopolymers with significant therapeutic potential. The methodologies for their isolation are well-established, allowing for further investigation into their specific biological activities. The demonstrated ability of tragacanthin to modulate multi-drug resistance in cancer cells opens a new avenue for the development of adjuvant therapies. Furthermore, the inferred immunomodulatory effects suggest their potential application in infectious diseases and immunotherapy. Future research should focus on the detailed structural elucidation of these polysaccharides, the precise identification of their cellular receptors, and the comprehensive mapping of their downstream signaling pathways in various disease models. Such studies will be crucial for the rational design of novel therapeutics derived from this valuable natural resource.

References

The Structural Unraveling of Gummiferin: A Technical Guide to the Toxic Diterpenoid from Atractylis gummifera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gummiferin, a name historically used in early literature, is now more commonly known as Carboxyatractyloside (CATR). It is a highly toxic diterpenoid glycoside and, along with its close analogue Atractyloside (ATR), is a primary toxic constituent of the Mediterranean thistle Atractylis gummifera L.[1][2][3][4]. Ingestion of this plant can lead to severe, often fatal, poisoning due to the potent inhibition of mitochondrial oxidative phosphorylation by these compounds[3]. This technical guide provides a detailed overview of the structural elucidation of this compound, compiling available quantitative data, experimental protocols, and logical workflows for researchers in natural product chemistry, toxicology, and drug development.

Physicochemical and Structural Data

The structural determination of this compound (Carboxyatractyloside) has been accomplished through a combination of chemical degradation, spectroscopic analysis, and X-ray crystallography. The molecule consists of a diterpenoid aglycone core, a glucose moiety, and sulfate groups.

Table 1: Physicochemical Properties of this compound (Carboxyatractyloside)

PropertyValueReference
Molecular FormulaC₃₁H₄₆O₁₈S₂
Molar Mass770.81 g/mol
Exact Mass770.21255696 Da
Common SynonymsCarboxyatractyloside, CATR, this compound
Spectroscopic Data

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Carboxyatractyloside)

Structural UnitExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aglycone Moiety
Methyl Protons0.8 - 1.515 - 25
Methylene & Methine Protons1.0 - 2.520 - 60
Olefinic Protons4.5 - 5.5100 - 150
Carbons bearing Oxygen3.5 - 4.570 - 90
Quaternary Carbons-30 - 50
Carboxylic Acid Carbons-170 - 185
Glucose Moiety
Anomeric Proton4.5 - 5.595 - 105
Other Sugar Protons3.0 - 4.560 - 80
Isovaleryl Group
Methyl Protons0.8 - 1.220 - 25
Methine Proton2.0 - 2.540 - 50
Methylene Protons2.0 - 2.540 - 50
Carbonyl Carbon-170 - 180

Note: These are estimated ranges and actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) has been crucial in determining the elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about its structure through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound (Carboxyatractyloside)

ParameterValueReference
Ionization ModeNegative Electrospray Ionization (ESI-)
Parent Ion [M-H]⁻m/z 769.3
Major Fragment Ionm/z 689.4
Plausible Fragmentations
Loss of SO₃-80 Da
Loss of the isovaleryl group-85 Da
Cleavage of the glycosidic bond
Decarboxylation-44 Da

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and structural analysis of this compound from Atractylis gummifera. These are based on historical accounts and modern analytical techniques.

Isolation and Purification of this compound

The foundational work on the isolation of this compound was carried out by Vignais and colleagues in the early 1970s. The general procedure involves the following steps:

  • Extraction: Dried and powdered rhizomes of Atractylis gummifera are extracted with a polar solvent, typically a hydroalcoholic solution (e.g., 60% methanol).

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove non-polar compounds. This is often done using a sequence of solvents with increasing polarity.

  • Chromatography: The resulting polar fraction is further purified using chromatographic techniques. Historically, column chromatography with silica gel or alumina was employed. Modern methods would utilize reversed-phase high-performance liquid chromatography (HPLC) for higher resolution and purity.

  • Crystallization: The purified this compound can be crystallized from a suitable solvent system to yield a pure solid.

Structural Elucidation Methodologies

The definitive structure of this compound was established through a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the proton environment, including chemical shifts, coupling constants, and multiplicities. ¹³C NMR reveals the number and types of carbon atoms. 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate mass and elemental composition. Tandem MS (MS/MS) experiments are performed to induce fragmentation of the molecule, and the resulting fragment ions provide clues about the different structural motifs and their connectivity.

  • Chemical Degradation: Early structural studies often involved chemical degradation, such as hydrolysis, to break the molecule into smaller, more easily identifiable fragments (the aglycone, the sugar, and the isovaleric acid).

Signaling Pathways and Logical Relationships

The primary mechanism of toxicity of this compound is the inhibition of the mitochondrial Adenine Nucleotide Translocator (ANT), a key protein involved in cellular energy metabolism.

Gummiferin_Pathway This compound This compound (Carboxyatractyloside) ANT Adenine Nucleotide Translocator (ANT) This compound->ANT Inhibits Mitochondrion Mitochondrion ATP_matrix ATP (Matrix) ANT->ATP_matrix Export of ATP ADP ADP ADP->ANT Transport into matrix OxPhos Oxidative Phosphorylation ADP->OxPhos ATP_cytosol ATP (Cytosol) ATP_matrix->ATP_cytosol Cellular_Processes Cellular Energy -Dependent Processes ATP_cytosol->Cellular_Processes Powers OxPhos->ATP_matrix Generates Cell_Death Cell Death Cellular_Processes->Cell_Death Failure leads to

Figure 1. Mechanism of this compound toxicity via inhibition of the mitochondrial ADP/ATP translocator.

The logical workflow for the structural elucidation of this compound follows a systematic approach, integrating data from various analytical techniques.

Elucidation_Workflow Plant_Material Atractylis gummifera (Rhizomes) Extraction Extraction & Partitioning Plant_Material->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification Pure_Compound Pure this compound (Carboxyatractyloside) Purification->Pure_Compound MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR Molecular_Formula Molecular Formula MS->Molecular_Formula Fragmentation_Analysis Fragmentation Pattern MS->Fragmentation_Analysis Connectivity Connectivity Map (COSY, HMBC) NMR->Connectivity Stereochemistry Stereochemistry (NOESY, X-ray) NMR->Stereochemistry Final_Structure Final Structure of This compound Molecular_Formula->Final_Structure Fragmentation_Analysis->Final_Structure Connectivity->Final_Structure Stereochemistry->Final_Structure

References

Gummiferin's Impact on the Adenine Nucleotide Translocator: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gummiferin, a potent natural compound, exerts a significant inhibitory effect on the adenine nucleotide translocator (ANT), a critical protein of the inner mitochondrial membrane. This technical guide provides an in-depth analysis of the molecular interactions between this compound and ANT, detailing the quantitative aspects of this inhibition and its downstream consequences on mitochondrial function and cellular signaling pathways. This document synthesizes foundational research with contemporary understanding of ANT's role in cellular bioenergetics and programmed cell death, offering detailed experimental protocols for the study of this interaction. The information presented herein is intended to support further research into the therapeutic and toxicological implications of ANT modulation by this compound and its analogs.

Introduction: The Adenine Nucleotide Translocator (ANT)

The adenine nucleotide translocator (ANT) is a pivotal component of the mitochondrial inner membrane, responsible for the vital exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[1][2] This process is fundamental to cellular energy homeostasis, directly linking mitochondrial ATP production to the cell's energy demands. Beyond its primary role in nucleotide transport, ANT is also implicated as a key player in the mitochondrial permeability transition pore (PTP), a non-specific channel whose prolonged opening can trigger apoptosis.[3][4][5] Given its central role in both cell life and death, ANT has become a significant target for pharmacological intervention.

This compound, also known as carboxyatractyloside, is a diterpenoid glycoside that has been identified as a highly potent and specific inhibitor of ANT. Unlike its analog atractyloside, the inhibitory effect of this compound is not readily reversed by an excess of adenine nucleotides, making it a powerful tool for studying ANT function. This guide will explore the detailed effects of this compound on ANT, from its binding kinetics to its influence on broader cellular pathways.

Quantitative Analysis of this compound-ANT Interaction

The interaction between this compound and the adenine nucleotide translocator is characterized by high affinity and potent inhibition of nucleotide transport. The following tables summarize the key quantitative data derived from foundational studies.

Table 1: Binding Affinity of this compound to the Adenine Nucleotide Translocator

ParameterValueSpecies/TissueReference
Dissociation Constant (Kd)5-10 nMRat Liver Mitochondria
Binding Capacity1.5-2 mol/mol of cytochrome aRat Liver Mitochondria

Table 2: Inhibitory Effect of this compound on ANT Activity

ParameterValueExperimental SystemReference
Inhibition TypeNon-competitiveRat Liver Mitochondria
IC50 (50% Inhibitory Concentration)~1.4 µM (for ANT4)Yeast mitochondria expressing human ANT4

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound's effects on ANT. The following sections outline key experimental protocols.

Isolation of Mitochondria from Rat Liver

This protocol describes the differential centrifugation method for obtaining a purified mitochondrial fraction.

Materials:

  • Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 0.5 mM EGTA

  • Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4)

  • Homogenizer: Glass-Teflon pestle

  • Centrifuge (refrigerated)

Procedure:

  • Excise the liver from a euthanized rat and place it in ice-cold Isolation Buffer I.

  • Mince the liver into small pieces and wash several times with Isolation Buffer I to remove excess blood.

  • Homogenize the tissue in 5-10 volumes of Isolation Buffer I with a loose-fitting Teflon pestle.

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II and determine the protein concentration.

experimental_workflow_mitochondrial_isolation start Start: Excise Liver homogenize Homogenize in Isolation Buffer I start->homogenize centrifuge1 Centrifuge at 700 x g homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) centrifuge1->pellet1 centrifuge2 Centrifuge at 10,000 x g supernatant1->centrifuge2 supernatant2 Discard Supernatant centrifuge2->supernatant2 resuspend1 Resuspend Pellet in Isolation Buffer II centrifuge2->resuspend1 centrifuge3 Centrifuge at 10,000 x g resuspend1->centrifuge3 resuspend2 Resuspend Final Pellet centrifuge3->resuspend2 end_node End: Isolated Mitochondria resuspend2->end_node

Figure 1. Workflow for the isolation of mitochondria.
Measurement of Adenine Nucleotide Transport

This protocol outlines a method to measure the uptake of radiolabeled ADP into isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Transport Buffer: 120 mM KCl, 20 mM MOPS, 5 mM KH2PO4, 1 mM EGTA, pH 7.2

  • [¹⁴C]-ADP

  • This compound (or other inhibitors)

  • Stop Solution (e.g., 10 µM carboxyatractyloside)

  • Scintillation counter

Procedure:

  • Pre-incubate isolated mitochondria (0.5-1.0 mg/mL) in Transport Buffer at the desired temperature.

  • Initiate the transport by adding [¹⁴C]-ADP to a final concentration of 10-100 µM.

  • To test the effect of this compound, pre-incubate the mitochondria with the desired concentration of the inhibitor for a specified time before adding the radiolabeled ADP.

  • At various time points, terminate the transport by adding an excess of the Stop Solution.

  • Rapidly separate the mitochondria from the incubation medium by centrifugation through a layer of silicone oil.

  • Measure the radioactivity in the mitochondrial pellet using a scintillation counter.

  • Calculate the rate of ADP uptake.

experimental_workflow_transport_assay start Start: Isolated Mitochondria in Transport Buffer pre_incubate Pre-incubate with this compound start->pre_incubate initiate Initiate Transport with [¹⁴C]-ADP pre_incubate->initiate terminate Terminate with Stop Solution at Time Points initiate->terminate separate Separate Mitochondria (Silicone Oil Centrifugation) terminate->separate measure Measure Radioactivity separate->measure end_node End: Calculate Transport Rate measure->end_node

Figure 2. Workflow for adenine nucleotide transport assay.

Signaling Pathways Affected by this compound

The inhibition of ANT by this compound has profound implications for cellular signaling, primarily through the induction of the mitochondrial permeability transition and subsequent apoptosis.

Induction of the Mitochondrial Permeability Transition Pore (PTP)

This compound, by binding to ANT, is thought to stabilize the "c" conformation of the transporter, which is a state that favors the opening of the PTP. The PTP is a high-conductance channel in the inner mitochondrial membrane, and its prolonged opening leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and osmotic swelling of the mitochondria.

Apoptotic Signaling Cascade

The opening of the PTP is a critical event in the intrinsic pathway of apoptosis. The rupture of the outer mitochondrial membrane, a consequence of mitochondrial swelling, leads to the release of pro-apoptotic factors from the intermembrane space into the cytosol. These factors include:

  • Cytochrome c: Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

  • Smac/DIABLO: This protein inhibits the inhibitors of apoptosis proteins (IAPs), thereby promoting caspase activity.

The activation of executioner caspases ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

signaling_pathway_apoptosis This compound This compound ANT ANT This compound->ANT inhibits binds to PTP Mitochondrial Permeability Transition Pore (PTP) Opening ANT->PTP inhibits induces MitoSwelling Mitochondrial Swelling PTP->MitoSwelling leads to OMM_Rupture Outer Mitochondrial Membrane Rupture MitoSwelling->OMM_Rupture causes CytoC Cytochrome c Release OMM_Rupture->CytoC results in Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome triggers Caspase3 Caspase-3 Activation Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 3. this compound-induced apoptotic signaling pathway.

Conclusion

This compound is a powerful and specific inhibitor of the adenine nucleotide translocator, exerting its effects with high affinity. Its interaction with ANT not only disrupts cellular energy metabolism but also triggers the mitochondrial permeability transition, a key event in the intrinsic pathway of apoptosis. The detailed understanding of these mechanisms, supported by robust experimental protocols, is essential for leveraging the therapeutic potential of ANT inhibitors and for assessing the toxicological risks associated with compounds like this compound. Further research is warranted to explore the isoform-specific effects of this compound on the different ANT paralogs and to fully elucidate its potential in various disease contexts.

References

early studies on Atractylis gummifera toxicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early Studies of Atractylis gummifera Toxicity

Introduction

Atractylis gummifera, a thistle-like plant belonging to the Asteraceae family, is found throughout the Mediterranean region, particularly in North Africa and Southern Europe.[1] Historically, it has been used in traditional medicine for its purported diuretic, antipyretic, and emetic properties.[2] However, the plant is notoriously toxic, and cases of severe and often fatal poisonings have been documented since the mid-nineteenth century.[3] Accidental ingestion is common, especially among children, due to its resemblance to edible thistles or the use of its sweet root secretions as a chewing gum.[3][4] Early scientific investigations were driven by the frequent and severe clinical cases, which prompted researchers to identify the toxic principles, elucidate their mechanisms of action, and characterize the pathophysiology of intoxication. This guide provides a technical overview of these foundational studies, focusing on the core toxicological findings, experimental methodologies, and the initial understanding of the plant's potent toxicity.

Toxic Principles: Atractyloside and Carboxyatractyloside

Early research successfully isolated the primary toxic compounds from A. gummifera. These were identified as two closely related diterpenoid glycosides: atractyloside (ATR) and carboxyatractyloside (CATR). CATR, also historically referred to as gummiferin, is the 4-carboxylated precursor of ATR and is considered more toxic. These toxins are present throughout the plant, but the rhizome (root) is considered the most toxic part. Tissues with high metabolic rates, such as the liver and kidneys, are the primary targets of these compounds.

Core Mechanism of Toxicity: Inhibition of Mitochondrial Respiration

The toxicity of ATR and CATR stems from their potent and specific inhibition of a critical mitochondrial protein: the Adenine Nucleotide Translocator (ANT). The ANT is an integral protein of the inner mitochondrial membrane responsible for the vital exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) from the mitochondrial matrix.

This mechanism, elucidated in early biochemical studies, is as follows:

  • Binding to ANT: ATR and CATR bind with high affinity to the ANT protein.

  • Inhibition of Translocation: This binding physically blocks the transporter, halting the antiport of ADP and ATP.

  • Cessation of Oxidative Phosphorylation: The lack of ADP in the mitochondrial matrix starves the F1Fo-ATP synthase of its substrate, bringing oxidative phosphorylation to a standstill.

  • Energy Depletion and Cell Death: The cell is deprived of its primary energy source, ATP, leading to a rapid failure of energy-dependent processes, cellular dysfunction, and ultimately, necrotic cell death.

The plant's toxins were also found to interact with detoxification systems in the liver, with some early work suggesting an inhibition of cytochrome P450.

Mechanism of Atractylis gummifera Toxicity

Early Experimental Toxicology

Early toxicological research relied on animal models to quantify the lethality of A. gummifera and to observe its pathological effects. These studies were crucial in establishing the dose-dependent nature of the toxicity and identifying the target organs.

Experimental Protocols

While methodologies varied, a general workflow can be synthesized from early reports. The primary focus was on preparing various forms of the plant's rhizome for administration to animal models, typically Wistar rats.

Plant Material Preparation:

  • Aqueous Extraction: A common early method involved creating an aqueous extract. For example, fresh or dried rhizome slices were immersed in distilled water and agitated for several hours at room temperature. The resulting solution was then administered.

  • Methanolic Extraction: Organic solvents were also used. Dried and powdered rhizome was subjected to maceration in methanol, followed by filtration and evaporation to yield a crude methanolic extract.

  • Powdered Rhizome: In some studies, the dried rhizome was simply ground into a fine powder and mixed with bait for oral administration.

Animal Studies (Acute Toxicity):

  • Animal Model: Wistar rats were a common choice for these studies.

  • Administration: The primary route of administration in early studies was oral gavage. Other studies have noted that the lethal dose varies with intraperitoneal or intravenous administration as well.

  • Dosage: Animals were typically divided into groups and administered graded doses of the extract or powder to determine the lethal dose (LD50/LD90).

  • Observation: Following administration, animals were observed for clinical signs of toxicity, such as reduced movement, tremors, respiratory distress, and mortality over a period of hours to days.

  • Pathology: Dead animals underwent necropsy, and organs such as the liver, kidneys, lungs, and intestines were collected for gross and histopathological examination.

Early_In_Vivo_Toxicity_Workflow Generalized Workflow for Early In Vivo Toxicity Studies cluster_prep Extract / Powder Preparation start Plant Material Collection (A. gummifera Rhizome) prep_powder Drying & Grinding (Rhizome Powder) start->prep_powder prep_aqueous Aqueous Maceration (Aqueous Extract) start->prep_aqueous prep_methanolic Methanolic Maceration (Methanolic Extract) start->prep_methanolic admin Oral Administration (e.g., Wistar Rats) prep_powder->admin prep_aqueous->admin prep_methanolic->admin observe Observation (Clinical Signs, Mortality) admin->observe analysis Data Analysis (LD50 / LD90 Calculation) observe->analysis pathology Necropsy & Histopathology observe->pathology

Generalized Workflow for Early In Vivo Toxicity Studies
Quantitative Toxicity Data

Early studies focused on determining the lethal dose of various preparations. The data clearly showed that the toxicity was significant and varied based on the preparation method. Drying the root, for instance, was found to substantially reduce its toxicity.

PreparationAnimal ModelRouteLD50 (mg/kg BW)LD90 (mg/kg BW)Reference
Aqueous Extract (Fresh Rhizome) Wistar RatOral1000Not Reported
Aqueous Extract (Dried Rhizome) Wistar RatOral5000Not Reported
Rhizome Powder (Dried) Male Wistar RatOral471513
Rhizome Powder (Dried) Female Wistar RatOral471513
Methanolic Extract (Dried Rhizome) Male Wistar RatOral575776
Methanolic Extract (Dried Rhizome) Female Wistar RatOral676Not Reported
Aqueous Extract (Dried Rhizome) Male Wistar RatOral646Not Reported
Aqueous Extract (Dried Rhizome) Female Wistar RatOral708Not Reported
Pathological Findings

The clinical signs reported in early animal studies mirrored those seen in human poisonings, including headache, anxiety, vomiting, abdominal pain, and convulsions, often leading to liver and renal failure. Histopathological examinations consistently revealed severe damage to the liver and kidneys.

  • Hepatotoxicity: Liver biopsies and necropsies showed extensive hepatonecrosis (liver cell death), congestion, and hepatomegaly (enlarged liver).

  • Nephrotoxicity: Kidney damage was characterized by acute tubular necrosis, particularly of the proximal tubules, and increased kidney volume.

  • Other Organs: Pathological changes, including hemorrhage and congestion, were also observed in the lungs and small intestine.

Conclusion

The early toxicological studies of Atractylis gummifera were foundational in transforming the understanding of its poisoning from anecdotal case reports to a scientifically defined mechanism. Researchers successfully identified atractyloside and carboxyatractyloside as the causative agents and pinpointed their molecular target—the mitochondrial ADP/ATP translocator. Through systematic in vivo experiments, they quantified the plant's high lethality and characterized the severe hepato-renal damage it inflicts. This early body of work laid the critical groundwork for modern clinical diagnosis and continues to inform the development of potential therapeutic approaches for this potent phytotoxin.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of Gummiferin-Induced Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gummiferin, a natural compound of interest, has potential therapeutic applications. However, understanding its safety profile, including its effects on mitochondrial function, is crucial. Mitochondrial dysfunction is implicated in various pathologies, and assessing the impact of novel compounds on mitochondria is a key step in drug development. These application notes provide a detailed guide to in vitro assays for evaluating this compound-induced mitochondrial dysfunction. The protocols outlined below cover key parameters of mitochondrial health, including mitochondrial membrane potential, ATP production, reactive oxygen species (ROS) generation, and oxygen consumption.

While direct studies on this compound's mitochondrial effects are emerging, the methodologies described are based on established in vitro assays widely used to characterize mitochondrial toxicants. For instance, compounds like Withaferin A, which shares some structural similarities with potential compounds of interest, have been shown to induce mitochondrial dysfunction through ROS production and alteration of the mitochondrial membrane potential.[1][2][3][4] Similarly, Salvianolic acid A has been studied for its effects on mitochondrial biogenesis and function.[5] The principles and protocols from these studies are adaptable for investigating this compound.

Key Parameters of Mitochondrial Function

A comprehensive assessment of mitochondrial dysfunction involves measuring several key parameters. The following table summarizes the main assays described in these notes:

ParameterAssay PrincipleKey Reagents/Kits
Mitochondrial Membrane Potential (ΔΨm) Use of cationic fluorescent dyes that accumulate in mitochondria in a membrane potential-dependent manner. Depolarization leads to a change in fluorescence.JC-1, TMRE (Tetramethylrhodamine, Ethyl Ester)
ATP Production Luciferase-based assay that measures ATP levels, which are indicative of cellular metabolic activity and mitochondrial function.CellTiter-Glo® Luminescent Cell Viability Assay
Reactive Oxygen Species (ROS) Production Use of cell-permeant probes that become fluorescent upon oxidation by ROS.CellROX® Green/Orange/Deep Red Reagents
Oxygen Consumption Rate (OCR) Real-time measurement of the rate at which cells consume oxygen, a direct indicator of mitochondrial respiration.Seahorse XF Cell Mito Stress Test

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

The JC-1 assay is a widely used method to assess mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In cells with depolarized mitochondria, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

  • Positive control (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)

Protocol for Plate Reader:

  • Cell Seeding: Seed cells in a 96-well black clear-bottom plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (CCCP, a mitochondrial uncoupler).

  • JC-1 Staining:

    • Prepare a 1X JC-1 staining solution in pre-warmed cell culture medium. The final concentration of JC-1 typically ranges from 1 to 10 µM.

    • Remove the culture medium from the wells and wash once with warm PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Washing:

    • Remove the staining solution and wash the cells twice with pre-warmed PBS or assay buffer.

  • Fluorescence Measurement:

    • Add pre-warmed PBS or culture medium to each well.

    • Measure fluorescence intensity using a microplate reader.

      • Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.

      • Green fluorescence (J-monomers): Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in this compound-treated cells compared to the control indicates mitochondrial depolarization.

Protocol for Flow Cytometry:

  • Cell Preparation and Treatment: Grow cells in appropriate culture vessels and treat with this compound as described above.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

  • JC-1 Staining:

    • Resuspend the cell pellet in pre-warmed medium containing JC-1 at a final concentration of 2 µM.

    • Incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells once with warm PBS.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS.

    • Analyze the cells using a flow cytometer with 488 nm excitation.

    • Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells with high red fluorescence (healthy) versus high green fluorescence (depolarized).

Measurement of ATP Production using CellTiter-Glo® Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous method that quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels can signify mitochondrial dysfunction.

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to adhere.

  • Compound Treatment: Treat cells with this compound for the desired duration.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescent signal using a luminometer.

  • Data Analysis: A decrease in luminescence in this compound-treated cells compared to the control indicates a reduction in ATP levels.

Measurement of Reactive Oxygen Species (ROS) Production using CellROX® Green Assay

CellROX® Green is a cell-permeant dye that is non-fluorescent in a reduced state and exhibits bright green fluorescence upon oxidation by ROS and subsequent binding to DNA. An increase in fluorescence indicates elevated ROS levels.

Materials:

  • CellROX® Green Reagent

  • Cell culture medium

  • PBS

  • Fluorescence microscope, microplate reader, or flow cytometer

  • Positive control (e.g., tert-butyl hydroperoxide - TBHP)

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as previously described. Include a positive control for ROS induction (e.g., TBHP).

  • CellROX® Green Staining:

    • Add CellROX® Green Reagent to the culture medium to a final concentration of 5 µM.

    • Incubate for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS.

  • Fluorescence Detection:

    • Microscopy/Plate Reader: Acquire images or read fluorescence (Excitation ~485 nm, Emission ~520 nm).

    • Flow Cytometry: Harvest and resuspend cells in PBS for analysis.

  • Data Analysis: An increase in green fluorescence intensity in this compound-treated cells indicates an increase in ROS production.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test measures key parameters of mitochondrial respiration by monitoring the oxygen consumption rate (OCR) in real-time. This assay provides a comprehensive profile of mitochondrial function.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Assay Medium Preparation: Prepare XF assay medium supplemented with glucose, pyruvate, and glutamine, and warm to 37°C.

  • Cell Preparation:

    • Remove the growth medium from the cells and wash with the pre-warmed XF assay medium.

    • Add the final volume of pre-warmed XF assay medium to each well.

    • Incubate the plate in a non-CO2 37°C incubator for 45-60 minutes before the assay.

  • Compound Loading: Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A. Port A can be used for this compound injection if an acute effect is being measured.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Load the cell plate into the analyzer and start the assay.

    • The instrument will measure the basal OCR, and then sequentially inject the compounds to measure:

      • ATP-linked respiration: After Oligomycin injection.

      • Maximal respiration: After FCCP injection.

      • Non-mitochondrial respiration: After Rotenone/Antimycin A injection.

  • Data Analysis: The software calculates various parameters, including basal respiration, ATP production-linked OCR, maximal respiration, and spare respiratory capacity. A decrease in these parameters in this compound-treated cells would indicate mitochondrial dysfunction.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

This compound Conc. (µM)Red/Green Fluorescence Ratio (Mean ± SD)% of Control
0 (Vehicle)100
X
Y
Z
Positive Control (CCCP)

Table 2: Effect of this compound on Cellular ATP Levels

This compound Conc. (µM)Luminescence (RLU) (Mean ± SD)% of Control
0 (Vehicle)100
X
Y
Z

Table 3: Effect of this compound on ROS Production

This compound Conc. (µM)Fluorescence Intensity (AFU) (Mean ± SD)Fold Change vs. Control
0 (Vehicle)1.0
X
Y
Z
Positive Control (TBHP)

Table 4: Effect of this compound on Mitochondrial Respiration (OCR)

This compound Conc. (µM)Basal OCR (pmol/min)ATP-linked OCR (pmol/min)Maximal OCR (pmol/min)Spare Capacity (%)
0 (Vehicle)
X
Y
Z

Visualizations

Gummiferin_Mitochondrial_Dysfunction_Pathway cluster_mito Mitochondrion This compound This compound ETC Electron Transport Chain This compound->ETC Inhibition? ROS Increased ROS Production ETC->ROS MMP Decreased ΔΨm (Depolarization) ETC->MMP ROS->MMP ATP Decreased ATP Production MMP->ATP Apoptosis Apoptosis MMP->Apoptosis ATP->Apoptosis

Caption: Proposed signaling pathway for this compound-induced mitochondrial dysfunction.

Experimental_Workflow cluster_prep Preparation cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Gummiferin_Treatment This compound Treatment Cell_Culture->Gummiferin_Treatment MMP_Assay ΔΨm Assay (JC-1) Gummiferin_Treatment->MMP_Assay ATP_Assay ATP Assay (CellTiter-Glo) Gummiferin_Treatment->ATP_Assay ROS_Assay ROS Assay (CellROX) Gummiferin_Treatment->ROS_Assay OCR_Assay OCR Assay (Seahorse) Gummiferin_Treatment->OCR_Assay Data_Interpretation Data Interpretation & Conclusion MMP_Assay->Data_Interpretation ATP_Assay->Data_Interpretation ROS_Assay->Data_Interpretation OCR_Assay->Data_Interpretation

Caption: General experimental workflow for assessing mitochondrial dysfunction.

References

Application Notes and Protocols for Studying Mitochondrial Permeability Transition Using Gambogic Acid (Gummiferin)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Gummiferin and Gambogic Acid

Initial searches for the compound "this compound" in the context of mitochondrial permeability transition (MPT) point towards an early-career natural product inhibitor of the adenine nucleotide translocator (ANT), a key component of the mitochondrial permeability transition pore (MPTP)[1]. However, the term "this compound" is not prevalent in recent scientific literature. It is highly probable that the query refers to Gambogic acid (GA) , a potent xanthonoid derived from the gum resin of the Garcinia hanburyi tree. GA is extensively studied for its anticancer properties, which are mediated through the induction of apoptosis via the mitochondrial pathway, making it an excellent tool for studying MPT. These notes will focus on Gambogic acid, while acknowledging the historical context of "this compound" as an ANT inhibitor.

Introduction

Gambogic acid is a caged xanthonoid that has garnered significant interest in cancer research due to its pro-apoptotic and anti-proliferative effects on a wide range of cancer cells[2]. Its mechanism of action is intrinsically linked to the mitochondria, making it a valuable pharmacological tool for researchers, scientists, and drug development professionals studying the mitochondrial permeability transition and apoptosis.

The mitochondrial permeability transition is a sudden increase in the permeability of the inner mitochondrial membrane to solutes of up to 1.5 kDa. This event, mediated by the opening of the mitochondrial permeability transition pore (MPTP), leads to the dissipation of the mitochondrial membrane potential (ΔΨm), mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c, ultimately culminating in cell death.

Mechanism of Action of Gambogic Acid on Mitochondria

Gambogic acid induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. Its key effects on mitochondria include:

  • Modulation of Bcl-2 Family Proteins: GA has been shown to down-regulate the expression of anti-apoptotic Bcl-2 family proteins (like Bcl-2 and Bcl-xL) and up-regulate the expression of pro-apoptotic members (like Bax)[2][3]. This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization (MOMP).

  • Reduction of Mitochondrial Membrane Potential (ΔΨm): Treatment with GA leads to a significant decrease in the mitochondrial membrane potential, a hallmark of MPT opening[2].

  • Release of Cytochrome c: Following the loss of ΔΨm and MOMP, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

  • Activation of Caspases: Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of Gambogic acid in various cancer cell lines, as reported in the literature.

Cell LineConcentration Range (µM)Incubation Time (h)Key ObservationsReference
HT-29 (Colon Cancer)0.31 - 10.0024, 48, 72Dose- and time-dependent inhibition of proliferation; increased apoptosis (9.8% at 1.25 µM, 49.3% at 5.00 µM after 48h); increased expression of Fas, FasL, FADD, cytochrome c, and Apaf-1.
JeKo-1 (Mantle Cell Lymphoma)0.5 - 2.0 (µg/mL)24, 48, 72Dose- and time-dependent inhibition of cell growth; increased apoptosis (from 8.3% to 48.7%); reduction of mitochondrial membrane potential; activation of caspases-3, -8, and -9.
MGC-803 (Gastric Carcinoma)IC50 of 0.96 µg/mL48Selective induction of apoptosis in tumor cells; increase in G2/M phase cells; increase in Bax and decrease in Bcl-2 expression.
Raji (Burkitt's Lymphoma)Not specifiedNot specifiedDose-dependent induction of apoptosis; downregulation of Bcl-xL; upregulation of DIO-1 and pro-caspase 3; cleavage of pro-caspase 3.
Cholangiocarcinoma Cells (KKU-100, HuCCA-1, KKU-213)Varies by cell line24Synergistic cytotoxic effect with piperine; reduction of mitochondrial transmembrane potential; activation of caspases-3, -8, and -9.

Experimental Protocols

Here are detailed protocols for key experiments to study the effect of Gambogic acid on mitochondrial permeability transition.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye JC-1, which exhibits a potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • Cancer cell line of interest

  • Gambogic acid (GA)

  • JC-1 staining solution

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • Flow cytometer or fluorescence microscope

Protocol:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of Gambogic acid (e.g., 0, 1.25, 2.5, 5.0 µM) for the desired time (e.g., 24 or 48 hours). Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Harvest the cells by trypsinization and wash with PBS.

  • Resuspend the cell pellet in 500 µL of culture medium.

  • Add 500 µL of JC-1 staining solution (final concentration typically 2.5 µg/mL) and incubate at 37°C for 15-30 minutes in the dark.

  • Centrifuge the cells at 400 x g for 5 minutes and wash twice with PBS.

  • Resuspend the cells in 500 µL of PBS.

  • Analyze the cells by flow cytometry. Red fluorescence is typically detected in the PE channel and green fluorescence in the FITC channel. A shift from red to green fluorescence indicates mitochondrial membrane depolarization.

Cytochrome c Release Assay (Western Blotting)

This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

  • Treated and untreated cells

  • Mitochondria/Cytosol Fractionation Kit

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-β-actin (cytosolic loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat cells with Gambogic acid as described above.

  • Harvest the cells and wash with ice-cold PBS.

  • Perform subcellular fractionation to separate the mitochondrial and cytosolic fractions using a commercial kit, following the manufacturer's instructions.

  • Determine the protein concentration of each fraction.

  • Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates release.

Caspase Activity Assay

This protocol measures the activity of key caspases, such as caspase-3 and caspase-9, using a colorimetric or fluorometric substrate.

Materials:

  • Treated and untreated cells

  • Caspase-3/9 Colorimetric or Fluorometric Assay Kit

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • Treat cells with Gambogic acid as described above.

  • Harvest the cells and wash with PBS.

  • Lyse the cells using the provided lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 or caspase-9 substrate (e.g., DEVD-pNA for caspase-3) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. An increase in signal indicates higher caspase activity.

Visualizations

G Signaling Pathway of Gambogic Acid-Induced Apoptosis GA Gambogic Acid Bcl2 Anti-apoptotic Bcl-2 (e.g., Bcl-2, Bcl-xL) GA->Bcl2 inhibits Bax Pro-apoptotic Bax GA->Bax activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Bax->MOMP CytC Cytochrome c (release) MOMP->CytC DeltaPsi Loss of ΔΨm MOMP->DeltaPsi Mito Mitochondrion Casp9 Caspase-9 (activation) CytC->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Experimental Workflow for MPT Assessment cluster_cell_culture Cell Culture & Treatment cluster_assays Mitochondrial Permeability Transition Assays cluster_analysis Data Analysis start Seed Cells treat Treat with Gambogic Acid start->treat jc1 JC-1 Staining for ΔΨm treat->jc1 cyto_c Cytochrome c Release Assay treat->cyto_c caspase Caspase Activity Assay treat->caspase flow Flow Cytometry jc1->flow wb Western Blot cyto_c->wb reader Plate Reader caspase->reader

References

Application Notes and Protocols for the Isolation of Gummiferin (Carboxyatractyloside) from Atractylis gummifera Roots

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atractylis gummifera L., a member of the Asteraceae family, is a plant known for its toxicity due to the presence of two potent diterpenoid glycosides: Atractyloside (ATR) and Carboxyatractyloside (CATR). Historically, CATR was also known by the name Gummiferin. These compounds are powerful inhibitors of the mitochondrial Adenine Nucleotide Translocator (ANT), a key protein involved in cellular energy metabolism. This property makes them valuable tools for studying mitochondrial function and potential starting points for drug development. This document provides a detailed protocol for the extraction, purification, and isolation of this compound (Carboxyatractyloside) and Atractyloside from the roots of Atractylis gummifera.

Chemical Structures

The primary compounds of interest in Atractylis gummifera roots are Atractyloside and its 4-carboxylated precursor, Carboxyatractyloside (this compound).

Quantitative Data Summary

The yield of extracts and the concentration of the target compounds can vary depending on the plant's origin, season of collection, and the extraction method employed. The following tables summarize quantitative data reported in the literature.

Table 1: Extraction Yields from Atractylis gummifera Rhizome

Extraction MethodYield (%)Reference
Methanolic Extraction9.4[1][2]
Aqueous Extraction20.0[1]

Table 2: Concentration of Atractyloside and Carboxyatractyloside in Atractylis gummifera Roots

CompoundConcentration (mg/g of dry mass)Reference
Atractyloside (ATR)3.7
Carboxyatractyloside (CATR)5.4

Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of this compound (Carboxyatractyloside) and Atractyloside from Atractylis gummifera roots.

1. Plant Material Preparation

  • Collection: Collect fresh roots of Atractylis gummifera.

  • Cleaning and Drying: Thoroughly wash the roots with water to remove soil and other debris. The roots should then be dried in an oven at a controlled temperature of 40°C for approximately one week to prevent degradation of the active compounds.

  • Grinding: Once completely dry, grind the roots into a fine powder using a laboratory mill.

  • Storage: Store the powdered root material in airtight containers at 4°C to preserve the chemical integrity of the glycosides.

2. Extraction of Crude Glycosides

This protocol utilizes methanolic extraction, which has been shown to be effective for obtaining a high concentration of polyphenols and flavonoids, alongside the target glycosides.

  • Maceration: Macerate the powdered roots of A. gummifera in 70% methanol for three days. A common ratio is 1:10 (w/v) of plant material to solvent.

  • Filtration: After the maceration period, filter the mixture to separate the liquid extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to remove the methanol.

  • Lyophilization: Lyophilize (freeze-dry) the concentrated extract to obtain a dry powder.

  • Storage: Store the crude extract at 4°C until further purification.

3. Purification of this compound (Carboxyatractyloside) and Atractyloside

A multi-step purification process is recommended to isolate the target compounds with high purity.

3.1. Preliminary Purification by Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase for column chromatography.

  • Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Mobile Phase: Employ a gradient elution system. A common solvent system for the separation of diterpenoid glycosides is a gradient of chloroform-methanol. Start with a low polarity mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pooling and Concentration: Pool the fractions containing the compounds of interest based on the chromatographic analysis and concentrate them.

3.2. Intermediate Purification by Solid-Phase Extraction (SPE)

For further cleanup of the fractions obtained from column chromatography, Solid-Phase Extraction can be utilized.

  • Cartridge Selection: Use a C18 SPE cartridge.

  • Conditioning: Condition the cartridge with methanol followed by water.

  • Sample Loading: Dissolve the partially purified extract in an appropriate solvent and load it onto the cartridge.

  • Washing: Wash the cartridge with a low concentration of organic solvent in water to remove highly polar impurities.

  • Elution: Elute the target glycosides with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Concentration: Concentrate the eluted fraction containing the purified glycosides.

3.3. Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final step for obtaining high-purity this compound and Atractyloside is preparative HPLC.

  • Column: Utilize a reversed-phase C18 column suitable for preparative scale.

  • Mobile Phase: A gradient of water (often with a small percentage of acid like trifluoroacetic acid) and acetonitrile is typically used for the separation of these compounds.

  • Detection: Use a UV detector to monitor the elution of the compounds.

  • Fraction Collection: Collect the peaks corresponding to Atractyloside and Carboxyatractyloside.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC or LC-MS/MS.

  • Lyophilization: Lyophilize the pure fractions to obtain the isolated compounds as a dry powder.

Visualizations

Experimental Workflow for Isolation of this compound

Gummiferin_Isolation_Workflow cluster_prep 1. Plant Material Preparation cluster_extraction 2. Crude Extraction cluster_purification 3. Purification Cascade cluster_cc 3.1 Column Chromatography cluster_spe 3.2 Solid-Phase Extraction (SPE) cluster_hplc 3.3 Preparative HPLC cluster_final 4. Final Product p1 Collection of Atractylis gummifera Roots p2 Washing and Drying (40°C, 1 week) p1->p2 p3 Grinding to Fine Powder p2->p3 p4 Storage at 4°C p3->p4 e1 Maceration in 70% Methanol (3 days) p4->e1 Start Extraction e2 Filtration e1->e2 e3 Concentration (Rotary Evaporator, <40°C) e2->e3 e4 Lyophilization e3->e4 e5 Crude Extract e4->e5 c1 Silica Gel Column e5->c1 Initial Purification c2 Gradient Elution (e.g., Chloroform-Methanol) c1->c2 c3 Fraction Collection & Monitoring c2->c3 s1 C18 Cartridge c3->s1 Intermediate Purification s2 Wash and Elute s1->s2 s3 Concentration s2->s3 h1 Reversed-Phase C18 Column s3->h1 Final Purification h2 Gradient Elution (Water-Acetonitrile) h1->h2 h3 Fraction Collection h2->h3 f1 Purity Analysis (Analytical HPLC/LC-MS) h3->f1 Analysis of Pure Fractions f2 Lyophilization f1->f2 f3 Pure this compound (CATR) and Atractyloside (ATR) f2->f3

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathway of this compound (Carboxyatractyloside)

Gummiferin_Mechanism cluster_mito Mitochondrion cluster_ims Intermembrane Space cluster_matrix Mitochondrial Matrix ADP_IMS ADP ANT Adenine Nucleotide Translocator (ANT) ADP_IMS->ANT Enters ATP_Matrix ATP ATP_Matrix->ANT Exits OxPhos Oxidative Phosphorylation OxPhos->ATP_Matrix Produces Krebs Krebs Cycle Krebs->OxPhos Provides reducing equivalents ADP_Matrix ADP ADP_Matrix->OxPhos Substrate for ANT->ADP_IMS Exchanges for ANT->ATP_Matrix Exchanges for CellDeath Cellular Energy Depletion & Apoptosis ANT->CellDeath Transport Blocked This compound This compound (Carboxyatractyloside) This compound->ANT Inhibits

Caption: Mechanism of action of this compound on mitochondrial ANT.

References

Gummiferin (Carboxyatractyloside): A Potent Tool for Elucidating Mitochondrial ATP/ADP Exchange

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gummiferin, more commonly known as Carboxyatractyloside (CATR), is a highly toxic diterpenoid glycoside isolated from plants such as the cocklebur (Xanthium strumarium) and the thistle Atractylis gummifera.[1] It is a potent and specific noncompetitive inhibitor of the mitochondrial ADP/ATP carrier (AAC), also known as the adenine nucleotide translocase (ANT).[2] This carrier protein, located in the inner mitochondrial membrane, is essential for cellular energy metabolism, facilitating the exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria.[3][4] By binding with high affinity to the AAC, this compound locks the transporter in its cytosolic-facing conformation (c-state), thereby halting the crucial exchange of these nucleotides and inhibiting oxidative phosphorylation.[2] These properties make this compound an invaluable tool compound for studying the kinetics and mechanism of ATP/ADP translocation, mitochondrial bioenergetics, and the role of the AAC in cellular processes such as apoptosis.

Mechanism of Action

This compound exerts its inhibitory effect by binding to a deep cavity on the cytosolic side of the ADP/ATP carrier. This binding is characterized by a high affinity and is considered noncompetitive with respect to ADP and ATP, meaning that increasing the concentration of the natural substrates does not readily reverse the inhibition. The binding of this compound stabilizes the "c-state" of the carrier, preventing the conformational changes necessary for nucleotide transport. This leads to a cessation of ATP export from and ADP import into the mitochondrial matrix, ultimately disrupting cellular energy homeostasis.

cluster_1 Mitochondrial Matrix cluster_2 Cytosol AAC ADP/ATP Carrier (AAC/ANT) ADP_matrix ADP AAC->ADP_matrix Import ATP_cytosol ATP AAC->ATP_cytosol Export ATP_matrix ATP ATP_matrix->AAC Export ADP_cytosol ADP ADP_cytosol->AAC Import This compound This compound (Carboxyatractyloside) This compound->Inhibition Inhibition->AAC

Caption: Mechanism of this compound Inhibition of the ADP/ATP Carrier.

Quantitative Data

The inhibitory potency of this compound and other related compounds on the ADP/ATP carrier has been quantified in various studies. The following table summarizes key quantitative data for this compound (Carboxyatractyloside) and other relevant inhibitors.

CompoundTargetAssay SystemParameterValueReference(s)
Carboxyatractyloside (this compound) ADP/ATP Carrier (ANT)Isolated MitochondriaKd5-10 nM
Carboxyatractyloside (this compound)Recombinant human AAC1 in proteoliposomesFluorescence-based ADP/ATP exchangeEC5032.5 ± 5.9 µM
AtractylosideADP/ATP Carrier (ANT)-Potency vs. CATR~10-fold less potent
Bongkrekic AcidRecombinant human AAC1 in proteoliposomesFluorescence-based ADP/ATP exchangeEC5055.6 ± 17.0 µM
SuraminRecombinant human AAC1 in proteoliposomes[33P]-ATP uptakeIC502.4 µM
Chebulinic acidRecombinant human AAC1 in proteoliposomes[33P]-ATP uptakeIC506.5 µM
CD-437Recombinant human AAC1 in proteoliposomes[33P]-ATP uptakeIC50Low µM range

Experimental Protocols

Fluorescence-Based Measurement of ADP/ATP Exchange Inhibition in Proteoliposomes

This protocol describes a non-radioactive method to measure the inhibition of reconstituted ADP/ATP carrier (AAC) activity by this compound using a magnesium-sensitive fluorescent dye.

Workflow Diagram:

start Start reconstitute Reconstitute purified AAC into liposomes containing MgGr™, Mg²⁺, and ATP start->reconstitute remove_external Remove external substrates by size-exclusion chromatography reconstitute->remove_external preincubate Pre-incubate proteoliposomes with varying concentrations of this compound remove_external->preincubate initiate_exchange Initiate ADP/ATP exchange by adding external ADP preincubate->initiate_exchange measure_fluorescence Monitor the increase in MgGr™ fluorescence over time initiate_exchange->measure_fluorescence calculate_rate Calculate the rate of ADP/ATP exchange measure_fluorescence->calculate_rate end End calculate_rate->end

Caption: Workflow for Fluorescence-Based ADP/ATP Exchange Assay.

Materials:

  • Purified recombinant ADP/ATP carrier (AAC)

  • Lipids (e.g., a mixture of DOPC, DOPE, and cardiolipin)

  • Magnesium Green™ (MgGr™) fluorescent dye

  • ATP and ADP solutions

  • This compound (Carboxyatractyloside) stock solution

  • Assay buffer (e.g., 50 mM Na2SO4, 10 mM MES, 10 mM Tris, 0.6 mM EGTA, pH 7.35)

  • Size-exclusion chromatography column

  • Fluorometer

Procedure:

  • Preparation of Proteoliposomes:

    • Reconstitute the purified AAC into liposomes. During preparation, include MgGr™, MgCl2, and ATP in the internal buffer of the liposomes.

  • Removal of External Substrates:

    • Pass the proteoliposome suspension through a size-exclusion chromatography column to remove any unincorporated dye, magnesium, and ATP from the external solution.

  • Inhibition Assay:

    • Aliquot the proteoliposome suspension into fluorometer cuvettes.

    • Add varying concentrations of this compound to the cuvettes and incubate for a specified time (e.g., 5 minutes) to allow for inhibitor binding. Include a vehicle control (e.g., DMSO).

  • Initiation of Exchange:

    • Initiate the ADP/ATP exchange by adding a known concentration of ADP to the external solution.

  • Fluorescence Measurement:

    • Immediately begin recording the fluorescence intensity of MgGr™ over time. The exchange of internal ATP for external ADP will lead to an increase in free Mg2+ inside the proteoliposomes, causing an increase in MgGr™ fluorescence.

  • Data Analysis:

    • Calculate the initial rate of fluorescence change for each this compound concentration.

    • Convert the fluorescence rates to ADP/ATP exchange rates using a standard curve.

    • Plot the exchange rate as a function of this compound concentration to determine the IC50 value.

Mitochondrial Permeability Transition Pore (MPTP) Assay

This compound can be used to study the involvement of the ADP/ATP carrier in the formation of the mitochondrial permeability transition pore (MPTP). This protocol describes a method to assess MPTP opening in isolated mitochondria.

Workflow Diagram:

start Start isolate_mito Isolate mitochondria from tissue or cultured cells start->isolate_mito resuspend Resuspend mitochondria in assay buffer isolate_mito->resuspend preincubate Pre-incubate mitochondria with This compound or vehicle control resuspend->preincubate induce_mptp Induce MPTP opening with Ca²⁺ and a phosphate source preincubate->induce_mptp measure_swelling Monitor mitochondrial swelling by measuring the decrease in light absorbance at 540 nm induce_mptp->measure_swelling analyze Analyze the rate and extent of swelling measure_swelling->analyze end End analyze->end

Caption: Workflow for Mitochondrial Swelling Assay to Assess MPTP Opening.

Materials:

  • Isolated mitochondria

  • Mitochondrial isolation buffer

  • Assay buffer (e.g., containing KCl, MOPS, and respiratory substrates like succinate and rotenone)

  • This compound (Carboxyatractyloside) stock solution

  • CaCl2 solution

  • Inorganic phosphate (Pi) solution

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Mitochondrial Isolation:

    • Isolate mitochondria from fresh tissue or cultured cells using standard differential centrifugation methods.

  • Assay Setup:

    • Resuspend the isolated mitochondria in the assay buffer to a final concentration of approximately 0.5-1.0 mg/mL.

    • Aliquot the mitochondrial suspension into spectrophotometer cuvettes.

  • Inhibitor Pre-incubation:

    • Add this compound or a vehicle control to the cuvettes and pre-incubate for a few minutes at room temperature.

  • Induction of MPTP Opening:

    • Place the cuvette in the spectrophotometer and record a baseline absorbance at 540 nm.

    • Induce MPTP opening by adding a bolus of CaCl2 followed by Pi.

  • Measurement of Mitochondrial Swelling:

    • Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling) due to the influx of water through the opened MPTP.

  • Data Analysis:

    • Calculate the rate and extent of the absorbance decrease. Compare the results from this compound-treated mitochondria to the control to assess the effect of AAC inhibition on MPTP opening.

Conclusion

This compound (Carboxyatractyloside) is a powerful and highly specific inhibitor of the mitochondrial ADP/ATP carrier. Its well-characterized mechanism of action makes it an indispensable tool for investigating mitochondrial physiology, cellular bioenergetics, and the role of the AAC in health and disease. The protocols outlined above provide robust methods for utilizing this compound to probe the function of this critical mitochondrial transporter. Due to its high toxicity, appropriate safety precautions should always be taken when handling this compound.

References

Cell-Based Models for Assessing Gummiferin Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gummiferin, a term associated with toxic compounds isolated from the plant Atractylis gummifera, has garnered interest for its potent cytotoxic effects. The primary bioactive molecules responsible for this toxicity are the diterpenoid glucosides, atractyloside (ATR) and carboxyatractyloside (CATR). These compounds exert their effects primarily through the targeted inhibition of the mitochondrial adenine nucleotide translocator (ANT), a critical component of cellular energy metabolism. This disruption of ATP synthesis ultimately triggers a cascade of events leading to cell death, making these compounds interesting candidates for cancer research.

These application notes provide a comprehensive overview of the cell-based models and experimental protocols used to assess the cytotoxicity of this compound-related compounds. The detailed methodologies for key assays, summarized quantitative data, and visual representations of the underlying signaling pathways are presented to guide researchers in evaluating the cytotoxic potential of these natural products.

Data Presentation: Cytotoxicity of this compound-Related Compounds

The cytotoxic effects of this compound and its derivatives, primarily atractyloside, have been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity. While extensive data for a wide range of cancer cell lines are still emerging, the available information indicates potent activity.

CompoundCell LineAssayIC50 / Effective ConcentrationReference
Atractyloside (ATR)Rat Renal Cortical SlicesLDH LeakageSignificant leakage at ≥ 0.2 mM[1]
Atractyloside (ATR)Pig Renal Cortical SlicesLDH LeakageSignificant leakage at all concentrations tested (0.2-2.0 mM)[1]
Atractyloside (ATR)Rat Liver SlicesLDH LeakageSignificant leakage at all concentrations tested (0.2-2.0 mM)[1]
Atractyloside (ATR)Pig Liver SlicesLDH LeakageSignificant leakage at all concentrations tested (0.2-2.0 mM)[1]
Atractyloside (ATR)Rat and Pig Kidney SlicesATP DepletionSignificant depletion at ≥ 0.2 mM[1]
Atractyloside (ATR)Rat and Pig Liver SlicesATP DepletionSignificant depletion at ≥ 0.2 mM
Atractylis gummifera Aqueous ExtractAllium cepa root cellsRoot Growth InhibitionEC50 = 5.68 mg/ml
Atractylenolide I (ATR-1)A549 (Human Lung Carcinoma)CCK-8Not specified
Atractylenolide I (ATR-1)HL-60 (Human Promyelocytic Leukemia)Not specifiedApoptosis induced at 30 µg/ml
Atractylenolide I (ATR-1)P-388 (Mouse Leukemia)Not specifiedApoptosis induced at 30 µg/ml

Note: Atractylenolide I (ATR-1) is a sesquiterpenoid lactone found in Atractylodes species and may be different from the atractylosides found in Atractylis gummifera. However, the reported apoptotic mechanism provides a relevant model for mitochondrial-mediated cell death.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound (e.g., atractyloside) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the compound concentration.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic signaling pathway.

Protocol:

  • Protein Extraction: Following treatment with the this compound compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity/Viability Assays cluster_2 Apoptosis Assays cluster_3 Data Analysis start Seed Cells in Multi-well Plates treatment Treat with this compound Compound (various concentrations and time points) start->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh flow Annexin V/PI Staining (Flow Cytometry) treatment->flow wb Western Blot (Apoptotic Protein Expression) treatment->wb analysis Determine IC50/EC50 Values Elucidate Signaling Pathways mtt->analysis ldh->analysis flow->analysis wb->analysis

Caption: Workflow for assessing this compound cytotoxicity.

This compound-Induced Apoptosis Signaling Pathway

G cluster_0 Initiation cluster_1 Mitochondrial Disruption cluster_2 Apoptosome Formation cluster_3 Execution Phase This compound This compound (Atractyloside/Carboxyatractyloside) ant Inhibition of ANT This compound->ant bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->bcl2 bax ↑ Bax (Pro-apoptotic) This compound->bax atp ↓ ATP Synthesis ant->atp mptp MPTP Opening atp->mptp cyto Cytochrome c Release mptp->cyto apaf Apaf-1 cyto->apaf cas9 Caspase-9 Activation apaf->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis bcl2->mptp bax->mptp

Caption: this compound's proposed apoptotic signaling cascade.

References

Application Notes and Protocols for the Quantification of Gummiferin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gummiferin, also known as 4-carboxyatractyloside (CATR), is a potent toxic diterpene glycoside found in various plants, most notably the Mediterranean thistle Atractylis gummifera. Its primary mechanism of toxicity involves the specific and potent inhibition of the mitochondrial ADP/ATP translocase (ANT), a critical component of oxidative phosphorylation. This disruption of cellular energy metabolism can lead to severe hepato- and nephrotoxicity. Accurate quantification of this compound in biological matrices is crucial for toxicological studies, pharmacokinetic analysis, and the development of potential therapeutic interventions.

These application notes provide detailed protocols for the quantification of this compound in biological samples using High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (HPLC-HRMS/MS) and a proposed Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway of this compound

This compound's primary molecular target is the Adenine Nucleotide Translocator (ANT) located in the inner mitochondrial membrane. By binding to ANT, this compound allosterically locks the transporter in a conformation that prevents the exchange of mitochondrial ATP for cytosolic ADP. This leads to a cascade of events culminating in cellular dysfunction and death.

Gummiferin_Signaling_Pathway cluster_extra Extracellular cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytosol This compound This compound (4-carboxyatractyloside) ANT ADP/ATP Translocase (ANT) This compound->ANT Inhibition NDPK Nucleoside Diphosphate Kinase (NDPK) This compound->NDPK Potential Inhibition MPTP Mitochondrial Permeability Transition Pore (MPTP) Opening ANT->MPTP Induces Cytosolic\nADP Cytosolic ADP ANT->Cytosolic\nADP ADP in Energy_Depletion Cellular Energy Depletion (↓ATP) ANT->Energy_Depletion Leads to ATP_Synthase ATP Synthase Mitochondrial\nATP Production Mitochondrial ATP Production ATP_Synthase->Mitochondrial\nATP Production CytochromeC Cytochrome c Release MPTP->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis Mitochondrial\nATP Production->ANT ATP out AMPK AMPK Activation mTOR mTOR Inhibition AMPK->mTOR Inhibition Energy_Depletion->AMPK

Caption: this compound's mechanism of action.

Analytical Techniques for this compound Quantification

High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (HPLC-HRMS/MS)

This is the gold-standard method for the sensitive and specific quantification of this compound in complex biological matrices.

Experimental Workflow

HPLC_Workflow Sample Biological Sample (e.g., 1 mL Whole Blood) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation SPE Solid-Phase Extraction (SPE) (Oasis HLB Cartridge) Precipitation->SPE Elution Elution (Methanol, Acetonitrile) SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis HPLC-HRMS/MS Analysis Evaporation->Analysis Quantification Data Acquisition & Quantification Analysis->Quantification

Application Notes and Protocols for Experimental Models of Atractylis gummifera Intoxication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental models used to study intoxication by Atractylis gummifera. Detailed protocols for in vivo and in vitro studies are outlined to facilitate research into the toxic mechanisms of this plant and the development of potential therapeutic interventions.

Introduction

Atractylis gummifera L., a thistle species found in the Mediterranean region, is a notoriously poisonous plant responsible for numerous cases of severe and often fatal intoxications in both humans and animals.[1][2] The toxicity of the plant is primarily attributed to two diterpenoid glucosides: atractyloside (ATR) and carboxyatractyloside (CATR).[2][3][4] These toxins exert their effects by potently and specifically inhibiting the mitochondrial adenine nucleotide translocator (ANT), a crucial protein in the inner mitochondrial membrane responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm. This inhibition leads to a rapid depletion of cellular ATP, causing cellular energy failure and subsequent cell death, particularly in organs with high metabolic rates such as the liver and kidneys.

Experimental models are essential for understanding the pathophysiology of A. gummifera intoxication and for the development of analytical methods for diagnosis and potential antidotes. This document details protocols for rodent models of acute toxicity, in vitro cytotoxicity and mitotoxicity assays, and analytical techniques for the quantification of ATR and CATR in biological samples.

Data Presentation

Table 1: Acute Toxicity of Atractylis gummifera Rhizome in Wistar Rats
Extract FormSexLD50 (mg/kg)LD90 (mg/kg)
Rhizome Powder Male471513
Female500613
Methanolic Extract Male575776
Female676Not Determined
Aqueous Extract Male646Not Determined
Female708Not Determined

Data sourced from Chelef et al. (2021).

Table 2: Biochemical Parameters in Cattle with Atractylis gummifera Poisoning
ParameterUnitReference RangeIntoxicated Animal (Day 1)Intoxicated Animal (Day 40 - Post-treatment)
GOT (AST) U/L8 - 4012535
GPT (ALT) U/L7 - 359828
GGT U/L6 - 174515
Total Bilirubin mg/dL0.1 - 0.51.80.4
Urea mg/dL10 - 459540
Creatinine mg/dL0.8 - 1.84.21.5

Representative data adapted from a case report on cattle poisoning.

Signaling Pathways and Experimental Workflows

Atractylis_Toxicity_Pathway cluster_plant Atractylis gummifera cluster_mitochondrion Mitochondrion cluster_cell Cellular Effects Ag Atractyloside (ATR) Carboxyatractyloside (CATR) ANT Adenine Nucleotide Translocator (ANT) Ag->ANT Inhibition mPTP Mitochondrial Permeability Transition Pore (mPTP) Ag->mPTP Induces Opening ATP_Synthase ATP Synthase ANT->ATP_Synthase Blocks ADP entry ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Inhibits ATP Production Cell_Death Cell Death (Necrosis/Apoptosis) mPTP->Cell_Death Cytochrome c release Energy_Failure Cellular Energy Failure ATP_Depletion->Energy_Failure Energy_Failure->Cell_Death

Caption: Mechanism of Atractylis gummifera toxicity.

InVivo_Workflow cluster_analysis Endpoint Analysis start Start: In Vivo Acute Toxicity Study animal_prep Animal Preparation (Wistar Rats, acclimatization) start->animal_prep dosing Oral Administration (Poisoned Bait, various doses) animal_prep->dosing extract_prep Preparation of A. gummifera Extracts (Powder, Methanolic, Aqueous) extract_prep->dosing observation Observation (36-48h) - Clinical Signs - Mortality dosing->observation ld50 LD50/LD90 Calculation observation->ld50 biochem Biochemical Analysis (Blood Samples) observation->biochem histopath Histopathology (Liver, Kidney, etc.) observation->histopath end End of Study ld50->end biochem->end histopath->end

Caption: Workflow for in vivo acute toxicity studies.

Experimental Protocols

Protocol 1: In Vivo Acute Oral Toxicity in Rodents

This protocol is adapted from studies determining the LD50 of A. gummifera rhizome extracts in Wistar rats.

1. Materials and Reagents:

  • Atractylis gummifera rhizome (dried)

  • Methanol (analytical grade)

  • Distilled water

  • Wistar rats (male and female, 8-10 weeks old)

  • Standard rodent chow

  • Components for bait formulation: ground wheat, ground peanuts, animal fat, sugar

  • Oral gavage needles

  • Cages with appropriate bedding

2. Preparation of A. gummifera Extracts:

  • Rhizome Powder (AGRP): Dry the rhizome at 40°C in a ventilated oven and grind into a fine powder.

  • Methanolic Extract (MEAGR): Macerate 50 g of AGRP in 500 mL of methanol for 24 hours with agitation. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Aqueous Extract (AEAGR): Boil 50 g of AGRP in 500 mL of distilled water for 15 minutes. Allow to cool, filter, and then lyophilize the filtrate.

3. Animal Husbandry and Dosing:

  • Acclimatize animals for at least one week before the experiment, with free access to standard chow and water.

  • House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle).

  • Fast animals for 12 hours before treatment.

  • Prepare poisoned bait by mixing the test extract (AGRP, MEAGR, or AEAGR) into the bait formulation at desired concentrations (e.g., 200, 434, 600, 800 mg/kg body weight).

  • Administer a fixed amount of the poisoned bait to each rat.

4. Observation and Data Collection:

  • Observe animals continuously for the first 4 hours and then periodically for up to 48 hours for clinical signs of toxicity (e.g., changes in movement, respiratory distress, convulsions) and mortality.

  • Record the number of deaths in each dose group.

  • Calculate the LD50 and LD90 values using appropriate statistical methods (e.g., Probit analysis).

5. Post-mortem Analysis:

  • At the end of the observation period, euthanize surviving animals.

  • Conduct a full necropsy on all animals that died during the study and those that were euthanized.

  • Collect major organs (liver, kidneys, lungs, small intestine) and fix them in 10% neutral buffered formalin for histopathological examination.

  • Collect blood samples via cardiac puncture for biochemical analysis of liver and kidney function markers (e.g., ALT, AST, urea, creatinine).

Protocol 2: In Vitro Cytotoxicity Assessment

This protocol uses the Neutral Red Release Assay to determine the cytotoxic potential of A. gummifera extracts on cultured cell lines.

1. Materials and Reagents:

  • Human cell lines (e.g., A549, HEP2, RD)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • A. gummifera extract (e.g., aqueous extract)

  • 96-well cell culture plates

  • Neutral Red solution

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

2. Cell Culture and Treatment:

  • Culture cells in 75 cm² flasks at 37°C in a humidified 5% CO₂ atmosphere.

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Prepare serial dilutions of the A. gummifera extract in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted extracts. Include untreated control wells.

  • Incubate the plates for 24 or 48 hours.

3. Neutral Red Assay:

  • After incubation, remove the treatment medium and wash the cells with PBS.

  • Add medium containing Neutral Red and incubate for 2-3 hours to allow for dye uptake by viable cells.

  • Remove the Neutral Red medium and wash the cells again.

  • Add the destain solution to each well to lyse the cells and release the incorporated dye.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot cell viability against the logarithm of the extract concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vitro Mitotoxicity Assessment (Mitochondrial Permeability Transition Pore Opening)

This protocol describes a method to assess the opening of the mitochondrial permeability transition pore (mPTP) induced by A. gummifera toxins using isolated mitochondria or intact cells.

1. Materials and Reagents:

  • Mitochondrial Permeability Transition Pore Assay Kit (commercial kits are available)

  • Fluorescent probes (e.g., Calcein-AM)

  • Quenching agent (e.g., CoCl₂)

  • mPTP inducer (e.g., Ionomycin, positive control)

  • Isolated mitochondria or cultured cells

  • Atractylis gummifera purified fractions or pure atractyloside

  • Fluorometer or flow cytometer

2. Protocol using a Commercial Kit (Cell-based assay):

  • Prepare cells to a final concentration of 1x10⁶ cells/mL.

  • Load cells with Calcein-AM, which enters the cell and mitochondria, fluorescing green.

  • Add CoCl₂, which quenches the cytosolic calcein fluorescence but cannot enter the mitochondria if the mPTP is closed. The remaining fluorescence is from the mitochondria.

  • Treat the cells with the A. gummifera extract or pure toxin at various concentrations.

  • Measure the baseline mitochondrial fluorescence.

  • Add an mPTP inducer like ionomycin to the positive control group to open the pores, allowing CoCl₂ to enter and quench the mitochondrial fluorescence.

  • Monitor the change in fluorescence over time. A decrease in fluorescence in the treated group indicates mPTP opening.

  • Analyze the results using a flow cytometer or fluorescence microplate reader.

3. Data Analysis:

  • Quantify the rate and extent of fluorescence decrease, which is proportional to the degree of mPTP opening.

  • Compare the effects of different concentrations of the A. gummifera toxin to the negative (untreated) and positive (ionomycin-treated) controls.

Protocol 4: Analytical Quantification of Atractyloside and Carboxyatractyloside

This protocol outlines a method for the quantification of ATR and CATR in biological samples (blood, urine) using High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (HPLC-HRMS/MS).

1. Materials and Reagents:

  • Whole blood or urine samples

  • Internal standard (e.g., oxazepam-d5)

  • Acetonitrile

  • Methanol

  • Deionized water

  • Extraction buffer (e.g., HCl-PBS at pH 4.5)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis® HLB)

  • HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive™)

  • Analytical column (e.g., XTerra® phenyl column)

  • Mobile phase A: 5 mM ammonium acetate buffer (pH 4.5)

  • Mobile phase B: Acetonitrile with 10% isopropyl alcohol

2. Sample Preparation (Solid-Phase Extraction):

  • To 1 mL of the sample (blood or urine), add the internal standard and 2 mL of acetonitrile.

  • Vortex and centrifuge the mixture.

  • Condition the SPE cartridge with methanol, deionized water, and extraction buffer.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with deionized water.

  • Elute the toxins with methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. HPLC-HRMS/MS Analysis:

  • Inject the reconstituted sample into the HPLC system.

  • Perform chromatographic separation using a gradient elution with mobile phases A and B.

  • The total run time is typically around 12.5 minutes.

  • Detect the analytes using a high-resolution mass spectrometer in negative ion mode.

  • Monitor for the specific precursor and product ions of ATR and CATR for quantification and confirmation.

4. Data Analysis:

  • Construct a calibration curve using standards of known concentrations.

  • Quantify the concentrations of ATR and CATR in the samples by comparing their peak areas to that of the internal standard and the calibration curve.

  • The limits of quantification are typically in the low µg/L range.

References

Application Notes and Protocols for Mangiferin in Metabolic Stress Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The following document details the application of Mangiferin in metabolic stress research. Initial searches for "Gummiferin" did not yield relevant results, suggesting a possible misspelling. Mangiferin is a well-researched natural compound with significant applications in the study of metabolic stress, aligning with the core requirements of this request.

Introduction

Mangiferin is a natural C-glucosylxanthone found in various plant species, most notably in the mango tree (Mangifera indica). It has garnered significant attention in biomedical research due to its potent antioxidant, anti-inflammatory, and metabolism-regulating properties.[1][2][3] In the context of metabolic stress, which is characterized by cellular imbalances in response to conditions like hyperglycemia, hyperlipidemia, and oxidative stress, Mangiferin has emerged as a promising therapeutic and research agent. Its primary mechanism of action involves the modulation of key signaling pathways that govern cellular energy homeostasis, inflammatory responses, and cell survival.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing Mangiferin for the study of metabolic stress-related pathologies such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Key Applications in Metabolic Stress Research

  • Activation of AMPK Signaling: Mangiferin is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1][4] Activation of AMPK by Mangiferin leads to the downstream regulation of metabolic processes aimed at restoring energy balance.

  • Improvement of Glucose Homeostasis: Studies have demonstrated that Mangiferin can enhance glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue, and regulate hepatic glucose production. This makes it a valuable tool for investigating insulin resistance and developing novel anti-diabetic therapies.

  • Modulation of Lipid Metabolism: Mangiferin has been shown to influence lipid metabolism by reducing lipogenesis and promoting fatty acid oxidation. These effects are beneficial in models of obesity and non-alcoholic fatty liver disease.

  • Anti-inflammatory and Antioxidant Effects: Mangiferin exhibits potent anti-inflammatory and antioxidant properties, which are crucial in mitigating the chronic low-grade inflammation and oxidative stress associated with metabolic disorders.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo and in vitro studies on the effects of Mangiferin on metabolic parameters.

In Vivo Studies
Model Organism Condition Mangiferin Dose Duration Key Findings Reference
Mice (C57BL/6)High-Fat Diet (HFD)-induced obesity150 mg/kg/day-Reduced body weight, improved glucose and lipid metabolism, decreased fat accumulation in the liver.
RatsStreptozotocin-induced diabetes--Reduced blood glucose and glycosylated hemoglobin; improved lipid profile.
MiceHigh-Fat Diet (HFD)400 mg/kg of diet5 weeksIncreased glucose and pyruvate oxidation, increased ATP production.
In Vitro Studies
Cell Line Condition Mangiferin Concentration Duration Key Findings Reference
3T3-L1 adipocytes-Up to 100 µM-Increased glucose uptake.
A549 cellsHypoxia/Reoxygenation10 and 20 µM-Increased protein levels of SIRT1 and p-AMPK/AMPK ratio.
3T3-L1 cells-1 mM48 hours2-fold increase in glucose utilization compared to untreated control.
RRCECsHigh glucose and hypoxia0.05, 0.1, 0.2 mM24 hoursInhibited cell migration.

Signaling Pathways and Mechanisms of Action

Mangiferin exerts its effects on metabolic stress by modulating several key signaling pathways. The primary pathway implicated in its metabolic regulatory functions is the AMPK signaling cascade.

Mangiferin-Mediated AMPK Activation

Mangiferin activates AMPK, which in turn phosphorylates and regulates downstream targets involved in glucose and lipid metabolism. This leads to an increase in ATP-producing catabolic pathways and a decrease in ATP-consuming anabolic pathways.

G Mangiferin Mangiferin AMPK AMPK Mangiferin->AMPK activates SIRT1 SIRT1 Mangiferin->SIRT1 activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy AMPK->Autophagy promotes Glucose_Uptake Glucose_Uptake AMPK->Glucose_Uptake promotes Fatty_Acid_Oxidation Fatty_Acid_Oxidation AMPK->Fatty_Acid_Oxidation promotes Lipogenesis Lipogenesis AMPK->Lipogenesis inhibits SIRT1->AMPK activates mTOR->Autophagy inhibits

Caption: Mangiferin activates AMPK directly and via SIRT1, leading to inhibition of mTOR and lipogenesis, and promotion of autophagy, glucose uptake, and fatty acid oxidation.

Experimental Protocols

This section provides detailed protocols for key experiments to study the effects of Mangiferin on metabolic stress.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a general workflow for in vitro experiments investigating the effects of Mangiferin.

G cluster_0 Cell Culture and Treatment cluster_1 Analysis A Seed cells (e.g., 3T3-L1, HepG2) B Induce metabolic stress (e.g., high glucose, high insulin) A->B C Treat with Mangiferin (various concentrations) B->C D Cell Viability Assay (MTT) C->D E Glucose Uptake Assay C->E F Western Blot for AMPK phosphorylation C->F G Gene Expression Analysis (qPCR) C->G

Caption: General workflow for in vitro studies of Mangiferin in metabolic stress.

Protocol 1: Cell Viability Assay (MTT)

This protocol is used to determine the cytotoxic effects of Mangiferin on a given cell line and to establish a non-toxic working concentration range.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Cell culture medium

  • Mangiferin stock solution

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Mangiferin (e.g., 10, 25, 50, 100, 200 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48 hours).

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Glucose Uptake Assay

This protocol measures the effect of Mangiferin on glucose uptake in cells, typically adipocytes or muscle cells.

Materials:

  • 2-Deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Krebs-Ringer phosphate (KRP) buffer

  • Insulin

  • Mangiferin

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Differentiate cells (e.g., 3T3-L1 preadipocytes to adipocytes) in a 24-well plate.

  • Wash the cells with PBS and serum-starve them for 2-4 hours in serum-free medium.

  • Pre-treat the cells with the desired concentration of Mangiferin for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes to induce glucose uptake.

  • Add the radiolabeled or fluorescent glucose analog to the wells and incubate for 10-15 minutes.

  • Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Normalize the glucose uptake to the total protein content of each well.

Protocol 3: Western Blot for AMPK Phosphorylation

This protocol is used to assess the activation of AMPK by Mangiferin by detecting the phosphorylation of AMPK at Threonine 172.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Treat cells with Mangiferin as described in the experimental design.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total AMPKα for normalization.

Conclusion

Mangiferin is a versatile and potent natural compound for investigating the complex mechanisms underlying metabolic stress. Its ability to modulate the AMPK signaling pathway and improve glucose and lipid metabolism makes it an invaluable tool for researchers in academia and industry. The protocols and data presented in this document provide a solid foundation for designing and executing experiments to further elucidate the therapeutic potential of Mangiferin in metabolic diseases.

References

Application Notes and Protocols for Mitochondrial Toxicity Screening Using Established Positive Controls

Author: BenchChem Technical Support Team. Date: November 2025

Note: The initially requested compound, "Gummiferin," could not be definitively identified as a standard positive control for mitochondrial toxicity. It is presumed to be a misspelling. Therefore, this document provides a comprehensive overview of well-established and widely used positive controls: Antimycin A, FCCP, Oligomycin, and Rotenone. These compounds represent different mechanisms of mitochondrial toxicity and are suitable for validating a wide range of mitochondrial function assays.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Mitochondrial Toxicity and the Role of Positive Controls

Mitochondria are central to cellular energy production and are involved in a multitude of cellular processes. Drug-induced mitochondrial dysfunction is a significant contributor to cellular toxicity and a major concern in drug development. Mitochondrial toxicity screening assays are therefore crucial for identifying compounds that may have adverse effects on mitochondrial function.

Positive controls are essential components of these screening assays. They serve to validate the assay's performance, ensure that the experimental system is responsive to mitochondrial toxicants, and provide a benchmark for comparing the effects of test compounds. The positive controls detailed in this document disrupt mitochondrial function through distinct mechanisms, making them valuable tools for a comprehensive assessment of mitochondrial health.

Positive Controls for Mitochondrial Toxicity Screening

This section details the mechanism of action of four commonly used positive controls, provides quantitative data on their effects, and illustrates their impact on mitochondrial signaling pathways.

Antimycin A: Complex III Inhibitor

Mechanism of Action: Antimycin A is a potent inhibitor of the mitochondrial electron transport chain (ETC). It specifically binds to the Qi site of Complex III (cytochrome bc1 complex), blocking the transfer of electrons from cytochrome b to cytochrome c1.[1] This inhibition halts the electron flow through the ETC, leading to a collapse of the mitochondrial membrane potential (ΔΨm), a decrease in ATP synthesis, and an increase in the production of reactive oxygen species (ROS).[1][2]

Quantitative Data:

CompoundAssayCell LineIC50Reference
Antimycin ACell Growth InhibitionHeLa~50 µM[3]
Antimycin ACell Viability (24h)HepG215.97 nmol/dm³[4]
Antimycin AOxygen Consumption RateHepG2~10 nM (for 50% inhibition)
Antimycin AApoptosis InductionA54950 µM (induces ~17% apoptosis)

Signaling Pathway Diagram:

cluster_ETC Electron Transport Chain cluster_ATP_Synthase ATP Synthesis Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ IMS Intermembrane Space Complex_I->IMS H⁺ Complex_II Complex II Complex_II->CoQ Complex_III Complex III CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_III->IMS H⁺ ROS Increased ROS Complex_III->ROS Generates Complex_IV Complex IV CytC->Complex_IV O2 O₂ Complex_IV->O2 e⁻ Complex_IV->IMS H⁺ H2O H₂O O2->H2O e⁻ ATP_Synthase ATP Synthase (Complex V) IMS->ATP_Synthase H⁺ ADP ADP + Pi ATP_Synthase->ADP ATP ATP ADP->ATP Antimycin_A Antimycin A Antimycin_A->Complex_III Inhibits

Mechanism of Antimycin A-induced mitochondrial toxicity.
FCCP: Uncoupler of Oxidative Phosphorylation

Mechanism of Action: Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) is a protonophore and a potent uncoupler of oxidative phosphorylation. It disrupts the proton gradient across the inner mitochondrial membrane by transporting protons back into the mitochondrial matrix, bypassing ATP synthase. This uncoupling leads to a rapid dissipation of the mitochondrial membrane potential, an increase in oxygen consumption as the ETC tries to compensate, and a decrease in ATP synthesis.

Quantitative Data:

CompoundAssayCell LineIC50 / Effective ConcentrationReference
FCCPMitochondrial Membrane PotentialHepG2IC50: 44 nM (1h), 116 nM (5h)
FCCPMitochondrial Membrane PotentialAtrial Myocytes100 nM (partial depolarization), 300 nM (significant depolarization)
FCCPCardioprotectionRat Hearts100 nM (optimal concentration)
FCCPMitochondrial DepolarizationVentricular Myocytes1 µM (partial), 10 µM (maximal)

Signaling Pathway Diagram:

cluster_ETC Electron Transport Chain cluster_ATP_Synthase ATP Synthesis Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ IMS Intermembrane Space Complex_I->IMS H⁺ Complex_II Complex II Complex_II->CoQ Complex_III Complex III CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_III->IMS H⁺ Complex_IV Complex IV CytC->Complex_IV O2 O₂ Complex_IV->O2 e⁻ Complex_IV->IMS H⁺ H2O H₂O O2->H2O e⁻ ATP_Synthase ATP Synthase (Complex V) IMS->ATP_Synthase H⁺ Heat Heat Generation IMS->Heat via FCCP ADP ADP + Pi ATP_Synthase->ADP ATP ATP ADP->ATP FCCP FCCP FCCP->IMS Dissipates H⁺ gradient

Mechanism of FCCP-induced mitochondrial uncoupling.
Oligomycin: ATP Synthase Inhibitor

Mechanism of Action: Oligomycin is an inhibitor of F1F0-ATP synthase (Complex V). It binds to the F0 subunit of the ATP synthase, blocking the proton channel and thereby inhibiting the synthesis of ATP. This inhibition leads to a buildup of the proton gradient (hyperpolarization of the mitochondrial membrane) and a subsequent decrease in the rate of electron transport and oxygen consumption.

Quantitative Data:

CompoundAssayCell LineIC50Reference
Oligomycin AMammosphere FormationMCF7~100 nM
Oligomycin AMammosphere FormationMDA-MB-231~5-10 µM
OligomycinStore-Operated Ca2+ InfluxJurkat~2 µM
OligomycinApoptosis InductionDoxorubicin-Resistant HepG2Effective

Signaling Pathway Diagram:

cluster_ETC Electron Transport Chain cluster_ATP_Synthase ATP Synthesis Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ IMS Intermembrane Space Complex_I->IMS H⁺ Complex_II Complex II Complex_II->CoQ Complex_III Complex III CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_III->IMS H⁺ Complex_IV Complex IV CytC->Complex_IV O2 O₂ Complex_IV->O2 e⁻ Complex_IV->IMS H⁺ H2O H₂O O2->H2O e⁻ ATP_Synthase ATP Synthase (Complex V) IMS->ATP_Synthase H⁺ ADP ADP + Pi ATP_Synthase->ADP ATP ATP ADP->ATP Oligomycin Oligomycin Oligomycin->ATP_Synthase Inhibits

Mechanism of Oligomycin-induced ATP synthase inhibition.
Rotenone: Complex I Inhibitor

Mechanism of Action: Rotenone is a specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. It blocks the transfer of electrons from NADH to coenzyme Q, thereby inhibiting oxidative phosphorylation. This leads to a decrease in ATP production, an increase in ROS generation, and can induce apoptosis.

Quantitative Data:

CompoundAssayCell LineIC50Reference
RotenoneCell Viability (24h)HepG256.15 nmol/dm³
RotenoneCell ViabilityMG-630.02 µM
RotenoneCell ViabilityU2OS1.09 µM
RotenoneCell Viability143B1.35 µM
RotenoneComplex I InhibitionSH-SY5Y25 nM

Signaling Pathway Diagram:

cluster_ETC Electron Transport Chain cluster_ATP_Synthase ATP Synthesis Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ IMS Intermembrane Space Complex_I->IMS H⁺ ROS Increased ROS Complex_I->ROS Generates Complex_II Complex II Complex_II->CoQ Complex_III Complex III CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_III->IMS H⁺ Complex_IV Complex IV CytC->Complex_IV O2 O₂ Complex_IV->O2 e⁻ Complex_IV->IMS H⁺ H2O H₂O O2->H2O e⁻ ATP_Synthase ATP Synthase (Complex V) IMS->ATP_Synthase H⁺ ADP ADP + Pi ATP_Synthase->ADP ATP ATP ADP->ATP Rotenone Rotenone Rotenone->Complex_I Inhibits

Mechanism of Rotenone-induced mitochondrial toxicity.

Experimental Protocols

This section provides detailed protocols for three key assays used to screen for mitochondrial toxicity.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay utilizes the cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Experimental Workflow:

cluster_workflow JC-1 Assay Workflow A Seed cells in a microplate B Treat cells with test compounds and positive/negative controls A->B C Add JC-1 staining solution B->C D Incubate C->D E Wash cells D->E F Measure fluorescence (Red and Green channels) E->F G Calculate Red/Green fluorescence ratio F->G

Workflow for the JC-1 Mitochondrial Membrane Potential Assay.

Protocol for Flow Cytometry:

  • Cell Preparation: Culture cells to the desired confluence. On the day of the assay, harvest the cells and adjust the cell density to 1 x 10⁶ cells/mL in pre-warmed complete culture medium.

  • Compound Treatment: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add test compounds and positive controls (e.g., 10 µM FCCP for 15-30 minutes) and negative controls (vehicle).

  • JC-1 Staining: Prepare a 1X JC-1 working solution by diluting a 200X JC-1 stock solution in 1X Assay Buffer. Add 0.5 mL of the JC-1 working solution to each cell pellet.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and wash the cells twice with 1X Assay Buffer.

  • Data Acquisition: Resuspend the cell pellet in 0.5 mL of 1X Assay Buffer and analyze immediately by flow cytometry. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

  • Data Analysis: Determine the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

ATP Depletion Assay

This assay measures the intracellular ATP concentration as an indicator of mitochondrial function. Mitochondrial toxicants that inhibit oxidative phosphorylation will lead to a depletion of cellular ATP levels.

Experimental Workflow:

cluster_workflow ATP Depletion Assay Workflow A Seed cells in a white-walled microplate B Treat cells with test compounds and positive/negative controls A->B C Incubate B->C D Add ATP detection reagent (e.g., containing luciferase/luciferin) C->D E Incubate to lyse cells and stabilize luminescent signal D->E F Measure luminescence E->F G Normalize data and determine ATP levels F->G

Workflow for the ATP Depletion Assay.

Protocol:

  • Cell Seeding: Seed cells in a white, opaque 96-well microplate at a density appropriate for the cell line and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing the test compounds, positive controls (e.g., 1 µM Oligomycin), and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 1, 6, or 24 hours) at 37°C in a CO₂ incubator.

  • Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

  • Lysis and Luminescence Reaction: Add the ATP detection reagent to each well. This reagent lyses the cells and initiates a reaction where luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Signal Stabilization: Incubate the plate at room temperature for 10-30 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the ATP concentration. Normalize the data to the vehicle control to determine the percentage of ATP depletion.

Oxygen Consumption Rate (OCR) Assay using Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive profile of cellular metabolism. The Mito Stress Test is a standard assay that uses sequential injections of mitochondrial toxins to assess key parameters of mitochondrial function.

Experimental Workflow:

cluster_workflow Seahorse XF Mito Stress Test Workflow A Seed cells in a Seahorse XF cell culture microplate B Hydrate sensor cartridge A->B C Prepare assay medium and mitochondrial toxins (Oligomycin, FCCP, Rotenone/Antimycin A) A->C F Load sensor cartridge with toxins and calibrate the analyzer B->F D Replace culture medium with assay medium C->D E Incubate cells in a non-CO₂ incubator D->E E->F G Run the Mito Stress Test assay F->G H Analyze OCR data to determine key mitochondrial parameters G->H

References

Application Note: High-Performance Liquid Chromatography Method for Gummiferin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Gummiferin (also known as Gummiferol), a polyacetylenic diepoxide isolated from Adenia gummifera. Due to the absence of a standardized, validated method in the current literature, this protocol has been developed based on established methodologies for the analysis of similar polyacetylene compounds from plant matrices. The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection using a Photo Diode Array (PDA) detector. This approach is designed for researchers, scientists, and professionals in drug development for the reliable quantification of this compound in plant extracts and purified samples.

Introduction

This compound (Gummiferol) is a naturally occurring polyacetylenic diepoxide found in plants of the Adenia genus. Polyacetylenes are a class of bioactive compounds known for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Accurate and precise quantification of this compound is essential for quality control of herbal preparations, pharmacokinetic studies, and further investigation into its therapeutic potential. This document provides a comprehensive protocol for sample preparation and HPLC analysis, along with proposed method performance characteristics.

Experimental

2.1. Instrumentation and Consumables

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and PDA detector.

  • Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Solvents: HPLC-grade acetonitrile, methanol, and water (Milli-Q or equivalent).

  • Chemicals: Reference standard of this compound (purity ≥95%). If a pure standard is not available, a well-characterized extract can be used for semi-quantitative analysis.

  • Filters: 0.45 µm and 0.22 µm syringe filters (PTFE or nylon).

2.2. Chromatographic Conditions

A reverse-phase HPLC method with gradient elution is proposed for the separation of this compound.

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min, 50% B; 5-20 min, 50-95% B; 20-25 min, 95% B; 25.1-30 min, 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA Detector, 200-400 nm. Quantification wavelength to be set at the absorption maximum (λmax) of this compound, estimated to be in the 250-280 nm range.

2.3. Preparation of Standard Solutions

A stock solution of this compound reference standard is prepared by accurately weighing 10 mg of the standard and dissolving it in 10 mL of methanol to obtain a concentration of 1 mg/mL. Working standard solutions for the calibration curve are prepared by serial dilution of the stock solution with the mobile phase initial composition (50:50 Water:Acetonitrile) to achieve concentrations ranging from 1 to 100 µg/mL.

2.4. Sample Preparation Protocol

The following protocol outlines the extraction of this compound from plant material (e.g., leaves or stems of Adenia gummifera).

  • Drying and Grinding: Air-dry the plant material in the shade and grind it into a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process on the residue twice more.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Sample Solution Preparation: Re-dissolve 10 mg of the dried crude extract in 10 mL of methanol.

  • Final Filtration: Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial before injection.

Proposed Method Validation Parameters

The following table summarizes the proposed performance characteristics for this analytical method. These parameters should be formally validated in a laboratory setting.

ParameterProposed Specification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.6 µg/mL
Precision (%RSD) Intraday: ≤ 2%; Interday: ≤ 3%
Accuracy (% Recovery) 95 - 105%
Retention Time (RT) To be determined (expected between 10-15 minutes)
Data Presentation

Table 1: Proposed Calibration Curve Data for this compound Analysis

Concentration (µg/mL)Peak Area (mAU*s)
115,200
576,500
10151,800
25380,100
50758,900
1001,525,000

Table 2: Proposed System Suitability Test (SST) Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0% (for n=6 injections)

Detailed Experimental Protocols

Protocol 1: HPLC System Preparation and Equilibration
  • Mobile Phase Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) and degas them for at least 15 minutes using an ultrasonicator or an online degasser.

  • System Purge: Purge the HPLC pump with both mobile phases for 5-10 minutes to remove any air bubbles.

  • Column Installation: Install the Zorbax Eclipse Plus C18 column into the column compartment.

  • System Equilibration: Set the initial mobile phase composition to 50% B and the flow rate to 1.0 mL/min. Equilibrate the system until a stable baseline is achieved (typically 30 minutes). Ensure the column temperature is maintained at 30°C.

Protocol 2: Construction of Calibration Curve
  • Prepare Standards: Prepare a series of at least six working standard solutions of this compound from the stock solution, with concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sequential Injection: Inject each standard solution into the HPLC system in triplicate.

  • Data Acquisition: Record the peak area at the λmax of this compound.

  • Curve Plotting: Plot a graph of the average peak area versus the concentration of the standard solutions.

  • Linear Regression: Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (r²).

Protocol 3: Analysis of Plant Extract Sample
  • Prepare Sample: Prepare the this compound extract sample as described in section 2.4.

  • Injection: Inject 10 µL of the filtered sample solution into the HPLC system.

  • Data Analysis: Identify the this compound peak in the chromatogram by comparing its retention time with that of the reference standard.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve equation.

Calculation: Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Visualizations

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing plant_material Plant Material (Adenia gummifera) drying_grinding Drying & Grinding plant_material->drying_grinding extraction Solvent Extraction (Methanol) drying_grinding->extraction filtration Filtration extraction->filtration concentration Evaporation filtration->concentration final_sample Dissolution & Filtration (0.22 µm) concentration->final_sample injection Sample Injection (10 µL) final_sample->injection hplc_system HPLC System with C18 Column hplc_system->injection separation Gradient Elution injection->separation detection PDA Detection (200-400 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram peak_integration Peak Identification & Integration chromatogram->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_method Analytical Method cluster_result Desired Outcome Method HPLC-PDA Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Precision Precision Method->Precision Accuracy Accuracy Method->Accuracy Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Outcome Reliable Quantification Specificity->Outcome Linearity->Outcome Precision->Outcome Accuracy->Outcome Sensitivity->Outcome QC Quality Control Outcome->QC Research Pharmacological Research Outcome->Research

Caption: Validation parameters for a reliable analytical method.

Troubleshooting & Optimization

Technical Support Center: Stabilizing Gummiferin (Gambogic Acid) Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Assumption: The term "Gummiferin" is interpreted as Gambogic Acid (also known as β-Guttiferin), a major active xanthonoid from the gamboge resin of Garcinia hanburyi. This assumption is based on the phonetic similarity and the compound's origin from a gum-resin-producing plant. Gambogic Acid (GA) is a widely researched compound with known stability challenges, making it a relevant subject for this technical support guide.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Gambogic Acid) and why is its stability a concern?

A1: this compound (Gambogic Acid, GA) is a potent anticancer agent isolated from the resin of the Garcinia hanburyi tree.[1][2] Its complex caged xanthone structure is prone to degradation, which can impact experimental reproducibility and therapeutic efficacy. Key stability concerns include poor water solubility, thermal instability, alkali sensitivity, and stereochemical erosion (epimerization at the C2 position), all of which can lead to a loss of biological activity over time.[1][3]

Q2: What are the primary signs of this compound (Gambogic Acid) degradation in my stock solution?

A2: Signs of degradation can include a color change in the solution, precipitation (especially when diluted in aqueous buffers), or a noticeable decrease in its expected biological effect in your assays. For definitive confirmation, analytical methods like HPLC can be used to check for the appearance of degradation peaks or a decrease in the main compound peak.

Q3: Which solvents are recommended for dissolving and storing this compound (Gambogic Acid)?

A3: this compound (Gambogic Acid) is poorly soluble in water.[1] It is best dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. Other suitable solvents include dimethylformamide (DMF) and ethanol. When preparing for in vivo studies, a common formulation involves dissolving GA in DMSO first, then diluting with vehicles like PEG300, Tween80, and finally saline or ddH₂O.

Q4: What are the optimal storage conditions for long-term stability?

A4: For long-term stability, solid this compound (Gambogic Acid) should be stored at -20°C, where it can be stable for at least 4 years. Stock solutions prepared in solvents like DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6-12 months).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in cell culture media Poor aqueous solubility of GA. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.Ensure the final DMSO concentration in the media is kept as high as tolerable for your cell line (typically ≤ 0.5%) to aid solubility. Prepare intermediate dilutions in your culture medium and vortex gently before adding to the final culture.
Loss of biological activity over time Degradation of the compound due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light or high temperatures).Always use freshly prepared dilutions from a properly stored, frozen aliquot of the stock solution for each experiment. Avoid storing working solutions at 4°C for extended periods.
Inconsistent experimental results Instability of GA in aqueous buffer solutions at physiological pH. The compound is known to have poor stability in alkaline conditions.Prepare working dilutions in your experimental buffer immediately before use. If experiments are lengthy, consider the stability of GA in your specific buffer system over that time frame. Maintain a slightly acidic to neutral pH if your experimental conditions allow.
Difficulty dissolving the solid compound The compound may require sonication or gentle warming to fully dissolve.After adding the solvent, briefly sonicate the solution in a water bath or warm it gently (e.g., to 37°C) to facilitate dissolution. Ensure it is completely dissolved before making further dilutions.

Data Presentation

Table 1: Solubility of this compound (Gambogic Acid)

SolventConcentrationReference
DMSO~16.7 mg/mL (or 100 mg/mL)
DMF~16.7 mg/mL
Ethanol~25 mg/mL
Ethanol:PBS (pH 7.2) (1:3)~0.25 mg/mL

Table 2: Recommended Storage Conditions for this compound (Gambogic Acid) Solutions

Solution TypeStorage TemperatureDurationReference
Solid Compound-20°C≥ 4 years
Stock Solution (in DMSO)-20°C1 month
Stock Solution (in DMSO)-80°C6 - 12 months

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound (Gambogic Acid) Stock Solution

  • Weighing: Accurately weigh out the desired amount of solid this compound (Gambogic Acid) (Molecular Weight: ~628.75 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to make 1 mL of a 10 mM solution, add 1 mL of DMSO to 6.28 mg of GA.

  • Dissolution: Vortex the solution thoroughly. If necessary, sonicate briefly in a water bath until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term use.

Visualizations: Signaling Pathways and Workflows

This compound (Gambogic Acid) has been shown to exert its anticancer effects by modulating several key signaling pathways, primarily by inducing apoptosis and inhibiting angiogenesis.

Gummiferin_Signaling_Pathway cluster_nfkb Mechanism of NF-κB Inhibition GA This compound (Gambogic Acid) TfR Transferrin Receptor (TfR) GA->TfR binds VEGFR2 VEGFR2 GA->VEGFR2 inhibits NFkB_Pathway NF-κB Pathway GA->NFkB_Pathway inhibits Angiogenesis_Pathway Angiogenesis GA->Angiogenesis_Pathway inhibits IKK IKK Activation GA->IKK Caspases Caspase Activation GA->Caspases activates TfR->NFkB_Pathway modulates Src_FAK_AKT Src/FAK/AKT Signaling VEGFR2->Src_FAK_AKT Apoptosis_Pathway Apoptosis IkBa IκBα Degradation IKK->IkBa p65 p65 Nuclear Translocation IkBa->p65 Anti_Apoptotic Anti-Apoptotic Genes (Bcl-2, Bcl-xL, IAPs) p65->Anti_Apoptotic Anti_Apoptotic->Apoptosis_Pathway Caspases->Apoptosis_Pathway VEGF VEGF VEGF->VEGFR2 activates Src_FAK_AKT->Angiogenesis_Pathway Experimental_Workflow start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock aliquot Aliquot into single-use tubes prep_stock->aliquot store Store at -80°C aliquot->store thaw Thaw a fresh aliquot for each experiment store->thaw prep_working Prepare working dilution in culture media/buffer immediately before use thaw->prep_working experiment Perform Experiment (e.g., cell treatment) prep_working->experiment end End experiment->end

References

minimizing off-target effects of Gummiferin in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Gummiferin and what is its proposed on-target mechanism of action?

A1: this compound is a novel experimental compound under investigation for its therapeutic potential. Its on-target mechanism is hypothesized to be the inhibition of [Insert Specific On-Target Protein Here, e.g., a specific kinase or enzyme relevant to a disease model]. By inhibiting this target, this compound is expected to modulate downstream signaling pathways implicated in disease progression.

Q2: What are the known off-target effects of this compound and why are they a concern?

A2: The primary documented off-target effect of this compound is the inhibition of the mitochondrial adenine nucleotide translocator (ANT).[1][2] ANT is a critical protein for exchanging ADP and ATP across the inner mitochondrial membrane. Inhibition of ANT can lead to a depletion of cellular ATP, increased production of reactive oxygen species (ROS), and induction of the mitochondrial permeability transition pore (MPTP), ultimately causing cytotoxicity and apoptosis.[1] These off-target effects can confound experimental results, leading to misinterpretation of the compound's efficacy and mechanism of action.

Q3: How can I minimize the off-target effects of this compound in my cell culture experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Dose-Response Optimization: Determine the lowest effective concentration that elicits the on-target effect while minimizing cytotoxicity.

  • Time-Course Experiments: Limit the incubation time to the shortest duration required to observe the on-target effect.

  • Cell Line Selection: Use cell lines that are less sensitive to mitochondrial toxins, if appropriate for your research question.

  • Metabolic Rescue: Supplement culture media with nutrients that can bypass the effects of ANT inhibition, such as pyruvate or alpha-ketoglutarate.

  • Use of Controls: Employ appropriate positive and negative controls to distinguish on-target from off-target effects.

Q4: I am observing excessive cytotoxicity in my experiments with this compound. What could be the cause and how can I troubleshoot it?

A4: Excessive cytotoxicity is likely due to the off-target inhibition of mitochondrial function. To troubleshoot this, consider the following:

  • Verify Compound Concentration: Ensure the final concentration of this compound is accurate.

  • Assess Cell Health: Check the health and passage number of your cells, as stressed or high-passage cells can be more sensitive.

  • Optimize Seeding Density: Ensure an appropriate cell seeding density, as very low or very high confluency can affect cell viability.

  • Perform a Cytotoxicity Assay: Use a reliable cytotoxicity assay (e.g., LDH release or a live/dead cell stain) to quantify the extent of cell death across a range of this compound concentrations.

Troubleshooting Guides

Problem 1: High background cytotoxicity observed even at low concentrations of this compound.

Possible Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control.
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in your culture medium at 37°C.
Cell Line Sensitivity Your cell line may be particularly sensitive to mitochondrial inhibition. Consider using a different cell line or performing metabolic rescue experiments.
Contamination Check for mycoplasma or other microbial contamination in your cell culture, which can increase cellular stress and sensitivity to toxins.

Problem 2: On-target effect is not observed, or is inconsistent, at concentrations that are not cytotoxic.

Possible Cause Troubleshooting Step
Sub-optimal Compound Concentration Perform a more detailed dose-response curve to identify the optimal concentration for on-target activity.
Insufficient Incubation Time Conduct a time-course experiment to determine the optimal duration of this compound treatment.
Low Target Expression Verify the expression level of the intended target protein in your cell line using techniques like Western blotting or qPCR.
Assay Interference The compound may be interfering with your assay readout. Validate your on-target assay with a known inhibitor of the target.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound

Parameter Cell Line A Cell Line B
On-Target IC50 1 µM1.5 µM
Cytotoxicity (CC50) 15 µM25 µM
Selectivity Index (CC50/IC50) 1516.7

Table 2: Example Data from a Cell Viability Assay (72h Treatment)

This compound (µM) % Viability (Cell Line A) % Viability (Cell Line B)
0 (Vehicle)100%100%
198%99%
585%92%
1060%75%
2025%45%
505%15%

Experimental Protocols

Protocol 1: Determining the On-Target IC50 and Cytotoxicity CC50 of this compound

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • On-Target Assay: At the end of the incubation, perform your specific on-target assay (e.g., a kinase activity assay or a reporter gene assay).

  • Cytotoxicity Assay: In a parallel plate, assess cell viability using a suitable method such as the MTT, MTS, or a commercial live/dead cell viability assay.

  • Data Analysis: Calculate the IC50 for the on-target effect and the CC50 for cytotoxicity by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot Analysis of On-Target and Off-Target Pathways

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with this compound at concentrations around the on-target IC50 and the CC50 for the desired time. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against your on-target protein (and its phosphorylated form, if applicable), as well as markers of mitochondrial stress (e.g., cleaved caspase-3, cytochrome c release). Also, probe for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the respective protein levels.

Visualizations

Gummiferin_On_Target_Pathway This compound This compound On_Target On-Target Protein (e.g., Kinase X) This compound->On_Target Inhibition Downstream_Effector Downstream Effector On_Target->Downstream_Effector Activation Cellular_Response Therapeutic Cellular Response Downstream_Effector->Cellular_Response

Caption: Proposed on-target signaling pathway of this compound.

Gummiferin_Off_Target_Pathway cluster_mitochondrion Mitochondrion This compound This compound ANT Adenine Nucleotide Translocator (ANT) This compound->ANT Inhibition ATP_ADP ADP/ATP Exchange ANT->ATP_ADP ATP_depletion ATP Depletion ATP_ADP->ATP_depletion ROS Increased ROS ATP_depletion->ROS MPTP MPTP Opening ROS->MPTP Cytochrome_c Cytochrome c Release MPTP->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Off-target mitochondrial toxicity pathway of this compound.

Experimental_Workflow start Start: Cell Culture dose_response Dose-Response & Time-Course (On-Target & Cytotoxicity) start->dose_response determine_ic50_cc50 Determine On-Target IC50 and Cytotoxicity CC50 dose_response->determine_ic50_cc50 western_blot Western Blot for Pathway Analysis (On-target and Off-target markers) determine_ic50_cc50->western_blot rescue_expt Metabolic Rescue Experiment (e.g., Pyruvate supplementation) determine_ic50_cc50->rescue_expt data_analysis Data Analysis & Interpretation western_blot->data_analysis rescue_expt->data_analysis end End: Optimized Protocol data_analysis->end

Caption: Workflow for minimizing this compound's off-target effects.

References

Technical Support Center: Gummiferin (Carboxyatractyloside) Extraction from Atractylis gummifera

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Gummiferin (Carboxyatractyloside) extraction from the rhizomes of Atractylis gummifera.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is an older term for Carboxyatractyloside (CATR), a highly toxic diterpenoid glycoside found in Atractylis gummifera.[1][2] The primary challenge in its extraction is its instability, particularly in certain solvents and at specific pH and temperature ranges.[3] CATR is more prevalent in fresh plant material and can degrade to the less polar Atractyloside (ATR) during drying or aging.[3]

Q2: What is the expected yield of this compound from Atractylis gummifera rhizomes?

A2: The reported yield of Carboxyatractyloside (CATR) from dried Atractylis gummifera roots is approximately 5.4 mg/g.[4] However, this can vary based on the plant's geographical origin, age, and the specific extraction and purification methods employed.

Q3: Which solvent is best for extracting this compound?

A3: Due to the instability of Carboxyatractyloside (CATR) in protic solvents like methanol, acetonitrile is a more suitable choice for extraction. While methanolic and aqueous extractions are common for phytochemicals from A. gummifera, they may lead to degradation of CATR.

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS/MS) is a validated method for accurately quantifying Carboxyatractyloside (CATR). An HPLC method using an Agilent ZORBAX SB-phenyl column with a mobile phase of acetonitrile and sodium phosphate buffer (pH 6) has also been reported.

Q5: What are the primary safety precautions when working with Atractylis gummifera and this compound?

A5: Atractylis gummifera and its extracts are extremely toxic. This compound (Carboxyatractyloside) is a potent inhibitor of mitochondrial oxidative phosphorylation. All handling of the plant material and extracts should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Accidental ingestion can be fatal.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No this compound (CATR) Yield Degradation during extraction: Use of protic solvents (e.g., methanol), high temperatures, or acidic conditions can degrade CATR.- Use a non-protic solvent like acetonitrile for extraction. - Perform extraction at room temperature or below. - Ensure the pH of the extraction solvent is neutral or slightly basic.
Improper plant material: CATR content is higher in fresh rhizomes and can decrease with drying and storage.- Use fresh or properly stored (cool, dark, and dry) rhizomes. - Consider freeze-drying to minimize degradation during preservation.
Inefficient extraction: Poor solvent penetration into the plant matrix.- Ensure the rhizomes are finely ground to increase the surface area for extraction.
Presence of Atractyloside (ATR) instead of CATR Decarboxylation of CATR: This can occur during the drying of the plant material or under certain extraction conditions.- This is a common occurrence. To maximize CATR, use fresh plant material. If ATR is the desired compound, drying the rhizomes prior to extraction is beneficial.
Poor Separation During Chromatography Inappropriate stationary or mobile phase: The polarity of the column and solvent system may not be suitable for separating CATR from other compounds.- For HPLC, a phenyl column with a mobile phase of acetonitrile and an ammonium acetate buffer (pH 4.5) has been shown to be effective. - For column chromatography, consider using silica gel and a gradient elution with solvents of increasing polarity.
Inconsistent Results Between Batches Variability in plant material: The concentration of secondary metabolites in plants can vary depending on the season of harvest, geographical location, and plant age.- Standardize the collection of plant material as much as possible. - Always perform a quantitative analysis of the starting material if consistency is critical.

Experimental Protocols

Protocol 1: Extraction of this compound (Carboxyatractyloside) from Dried Atractylis gummifera Rhizomes

This protocol is adapted from a validated method for quantifying CATR.

1. Sample Preparation:

  • Dry the rhizomes of Atractylis gummifera at a temperature not exceeding 40°C.

  • Grind the dried rhizomes into a fine powder using a ball mill or a similar apparatus.

2. Extraction:

  • Weigh 50 mg of the fine rhizome powder.

  • Add the powder to a suitable vessel and add 1 mL of acetonitrile.

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant, which contains the extracted this compound.

Protocol 2: Quantification of this compound by HPLC-HRMS/MS

This protocol provides the conditions for the analysis of the extract obtained in Protocol 1.

1. HPLC Conditions:

  • Column: XTerra® phenyl column (150 mm length x 2.1 mm internal diameter; 3.5 µm particle size).

  • Mobile Phase A: Acetonitrile with 10% isopropyl alcohol.

  • Mobile Phase B: 5 mM ammonium acetate buffer at pH 4.5.

  • Gradient:

    • Start with 5% A and 95% B for 1 minute.

    • Linearly increase to 98% A and 2% B over 2.5 minutes.

    • Hold at 98% A for 4 minutes.

    • Return to initial conditions over 0.5 minutes.

    • Equilibrate for 4.5 minutes.

  • Flow Rate: 250 µL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 10 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Heated electrospray in negative-ion mode.

  • Detection: Use a high-resolution mass spectrometer (e.g., Quadrupole-Orbitrap).

  • Quantification Ions for CATR: [M-H]⁻ at m/z 769.2053 and [M-H+1]⁻ at m/z 770.2086 (± 5 ppm).

Visualizations

Experimental Workflow for this compound Extraction and Quantification

Gummiferin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Fresh Atractylis gummifera Rhizomes drying Drying (≤ 40°C) start->drying grinding Grinding to Fine Powder drying->grinding extraction Acetonitrile Extraction grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Crude this compound Extract centrifugation->supernatant hplc HPLC Separation supernatant->hplc ms HRMS/MS Detection hplc->ms quantification Quantification of this compound ms->quantification

Caption: Workflow for the extraction and quantification of this compound.

Signaling Pathway: Inhibition of Mitochondrial Oxidative Phosphorylation by this compound

Gummiferin_Mechanism cluster_mitochondrion Mitochondrion cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP_matrix ATP ATP_Synthase->ATP_matrix Synthesis ANT Adenine Nucleotide Translocator (ANT) ATP_inter ATP ANT->ATP_inter Exits Matrix Matrix Mitochondrial Matrix Intermembrane Intermembrane Space ADP_matrix ADP ADP_matrix->ANT Enters Matrix ADP_inter ADP This compound This compound (Carboxyatractyloside) This compound->ANT Inhibits

Caption: this compound inhibits the Adenine Nucleotide Translocator (ANT).

References

Technical Support Center: Troubleshooting Inconsistent Results in Gummiferin Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Gummiferin inhibition assays. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps to take when observing inconsistent assay results with this compound?

When faced with inconsistent results, a systematic review of the entire experimental process is crucial.[1] Start by examining the fundamentals of your assay, including:

  • Reagent Preparation and Storage: Ensure all reagents, including this compound stock solutions, are prepared correctly, stored at the recommended temperatures, and have not expired.[2][3] Avoid repeated freeze-thaw cycles.[4]

  • Protocol Adherence: Meticulously follow the established protocol in every step.[4]

  • Compound Identity and Purity: Confirm the identity and purity of your this compound lot.

Q2: Could the properties of this compound itself contribute to assay variability?

Yes, the physicochemical properties of this compound can significantly impact assay performance. Key considerations include:

  • Solubility: Poor solubility in aqueous assay buffers can lead to inconsistent concentrations in your experiments. Visually inspect for any precipitation.

  • Assay Interference: this compound may interfere with certain assay detection methods. For example, it could possess intrinsic fluorescence or inhibit a reporter enzyme, leading to false readings.

Q3: How can I ensure my cell-based assays with this compound are reproducible?

Reproducibility in cell-based assays hinges on maintaining a consistent cellular environment and minimizing handling variability. Key factors to control include:

  • Cell Line Authentication and Passage Number: Use authenticated cell lines within a low passage number range to avoid phenotypic and genotypic changes.

  • Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well.

  • Cell Culture Conditions: Maintain consistency in media, supplements, and incubator conditions (temperature, humidity, CO2).

Q4: What are some common pitfalls in biochemical this compound inhibition assays?

In vitro biochemical assays are sensitive to a variety of factors. Inconsistent results can arise from:

  • Enzyme/Protein Activity: The activity of the target protein can vary between batches and decrease over time with improper storage.

  • Substrate Concentration: Ensure the substrate concentration is consistent and appropriate for the assay.

  • Buffer Composition: The pH and ionic strength of the assay buffer can influence inhibitor binding and enzyme activity.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent dose-response curves.

  • Poor Z'-factor in screening assays.

Possible Cause Troubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use appropriate pipetting techniques for the volumes being dispensed. Pre-wet pipette tips.
Inadequate Reagent Mixing Thoroughly mix all solutions, including this compound dilutions, before adding them to the plate.
Edge Effects Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Fill outer wells with sterile water or media to create a humidity barrier.
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously.
Cell Seeding Non-uniformity Ensure cells are evenly suspended before and during plating. Allow the plate to sit at room temperature for a few minutes on a level surface before incubation.
Issue 2: Inconsistent IC50 Values for this compound Across Experiments

Symptoms:

  • Significant shifts in the IC50 value of this compound from one experiment to the next.

Possible Cause Troubleshooting Step
Reagent Stability Prepare fresh dilutions of this compound for each experiment from a validated stock. Ensure all other reagents are within their expiration dates and stored correctly.
Variations in Assay Conditions Minor variations in incubation times, temperatures, and reagent concentrations can significantly impact IC50 values. Maintain strict consistency in all assay parameters.
Cell Passage Number For cell-based assays, use cells within a consistent and narrow passage number range for all experiments.
Different Data Analysis Methods Use the same data analysis software and curve-fitting model to calculate IC50 values across all experiments.
Lot-to-Lot Variability of Reagents If you suspect variability in a critical reagent (e.g., enzyme, antibody, cells), test new lots against a qualified standard before use in experiments.
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results

Symptoms:

  • This compound is potent in a biochemical assay but shows weak or no activity in a cell-based assay (or vice-versa).

Possible Cause Troubleshooting Step
Cellular Permeability This compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.
Efflux Pumps The compound may be actively transported out of the cell by efflux pumps.
Metabolic Instability This compound may be rapidly metabolized by the cells into an inactive form.
Off-Target Effects In a cellular context, the observed phenotype may be a result of this compound acting on multiple targets, not just the primary target of interest.
Different Target Conformations The conformation of the target protein may differ between the purified, recombinant form used in biochemical assays and its native state within the cell.

Experimental Protocols

General Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle control, positive control). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

General Western Blotting Protocol
  • Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Visualizations

Gummiferin_Troubleshooting_Workflow Start Inconsistent Results Observed Check_Basics Review Protocol & Reagents Start->Check_Basics High_Variability High Replicate Variability? Check_Basics->High_Variability Yes_HV Yes_HV High_Variability->Yes_HV Yes No_HV No_HV High_Variability->No_HV No IC50_Shift IC50 Shift Between Experiments? Yes_IC50 Yes_IC50 IC50_Shift->Yes_IC50 Yes No_IC50 No_IC50 IC50_Shift->No_IC50 No Biochem_Cell_Mismatch Biochemical vs. Cell-Based Discrepancy? Resolved Issue Resolved Biochem_Cell_Mismatch->Resolved No/NA Yes_Mismatch Yes_Mismatch Biochem_Cell_Mismatch->Yes_Mismatch Yes Optimize_Pipetting Optimize Pipetting & Mixing Check_Edge_Effects Address Edge Effects Optimize_Pipetting->Check_Edge_Effects Check_Edge_Effects->Resolved Standardize_Conditions Standardize Assay Conditions Validate_Reagents Validate Reagent Lots Standardize_Conditions->Validate_Reagents Validate_Reagents->Resolved Investigate_Cellular_Factors Investigate Cellular Factors (Permeability, Efflux, Metabolism) Check_Off_Target Evaluate Off-Target Effects Investigate_Cellular_Factors->Check_Off_Target Check_Off_Target->Resolved Yes_HV->Optimize_Pipetting No_HV->IC50_Shift Yes_IC50->Standardize_Conditions No_IC50->Biochem_Cell_Mismatch Yes_Mismatch->Investigate_Cellular_Factors Start_Node Start Point Decision_Node Decision Point Action_Node Action Step End_Node Resolution

Caption: A workflow diagram for troubleshooting inconsistent this compound assay results.

Gummiferin_Signaling_Pathway_Example This compound This compound Target_Kinase Target Kinase This compound->Target_Kinase Inhibits Substrate Substrate Target_Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream_Effector Downstream Effector Phospho_Substrate->Downstream_Effector Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effector->Cellular_Response Inhibitor Inhibitor Protein Protein/Kinase Process Biological Process

Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in Plate Cell_Culture->Cell_Seeding Compound_Dilution This compound Serial Dilution Treatment Compound Treatment Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Assay_Readout Assay Readout (e.g., Absorbance) Incubation->Assay_Readout Data_Analysis Data Analysis (IC50) Assay_Readout->Data_Analysis Results Results Data_Analysis->Results

Caption: A general experimental workflow for a this compound cell-based inhibition assay.

References

Technical Support Center: Optimizing Gummiferin Concentration for Maximal Mitochondrial Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gummiferin to achieve maximal mitochondrial inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mitochondrial target of this compound?

This compound is an inhibitor of the adenine nucleotide translocator (ANT), also known as the ADP/ATP carrier (AAC).[1] This protein is located in the inner mitochondrial membrane and is responsible for exchanging ATP synthesized in the mitochondrial matrix for ADP from the cytoplasm.

Q2: What is the mechanism of action of this compound?

By inhibiting the adenine nucleotide translocator, this compound blocks the transport of ADP into the mitochondrial matrix. ADP is a crucial substrate for ATP synthase (Complex V of the electron transport chain). The lack of ADP availability indirectly inhibits ATP synthase, leading to a halt in ATP production via oxidative phosphorylation.[1]

Q3: What are the expected downstream effects of this compound treatment on cellular function?

The inhibition of mitochondrial ATP synthesis by this compound can lead to several downstream cellular effects, including:

  • A decrease in cellular ATP levels.

  • An increase in the mitochondrial membrane potential (hyperpolarization) initially, as protons are no longer being consumed by ATP synthase.

  • Eventual dissipation of the mitochondrial membrane potential and opening of the mitochondrial permeability transition pore (mPTP), which can trigger apoptosis.[2]

  • Induction of apoptosis or other forms of cell death, particularly in cancer cells that are highly dependent on mitochondrial respiration.[3][4]

Q4: How does this compound-induced mitochondrial inhibition affect cellular signaling pathways?

Inhibition of mitochondrial respiration and the subsequent energy stress can activate various signaling pathways. A key sensor of cellular energy status is AMP-activated protein kinase (AMPK). A decrease in the ATP:ADP/AMP ratio activates AMPK, which in turn can modulate downstream pathways to restore energy homeostasis, for instance by promoting catabolism and inhibiting anabolic processes.

Troubleshooting Guides

Scenario 1: No significant decrease in oxygen consumption rate (OCR) after this compound addition.

Question: I've treated my cells with this compound, but I'm not observing the expected decrease in the oxygen consumption rate. What could be the reason?

Answer:

Several factors could contribute to this observation. Here is a step-by-step guide to troubleshoot this issue:

  • Inhibitor Concentration and Incubation Time:

    • Concentration: The concentration of this compound may be too low to effectively inhibit the adenine nucleotide translocator. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

    • Incubation Time: The inhibitor may require a longer incubation period to exert its effect. Consider a time-course experiment to identify the optimal treatment duration.

  • Cellular Metabolic State:

    • Glycolytic Activity: The cells might have a high glycolytic rate and are not primarily relying on oxidative phosphorylation for ATP production. In such cases, the effect of a mitochondrial inhibitor on the overall oxygen consumption might be less pronounced.

    • Substrate Availability: Ensure that the assay medium contains appropriate substrates for mitochondrial respiration.

  • Experimental Setup:

    • Cell Density: An inappropriate cell density in your assay can affect the results. Ensure that the cell monolayer is confluent but not overgrown.

    • Instrument Calibration: Verify that the instrument used for measuring OCR (e.g., Seahorse XF Analyzer) is properly calibrated and functioning correctly.

Troubleshooting Decision Tree:

start No decrease in OCR observed q1 Is the this compound concentration optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the incubation time sufficient? a1_yes->q2 sol1 Perform a dose-response experiment. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are the cells highly glycolytic? a2_yes->q3 sol2 Perform a time-course experiment. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Consider using cells more reliant on OXPHOS or inhibiting glycolysis. a3_yes->sol3 q4 Is the experimental setup correct? a3_no->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Re-evaluate experimental design a4_yes->end sol4 Check cell density, instrument calibration, and substrate availability. a4_no->sol4

Caption: Troubleshooting workflow for unchanged oxygen consumption rate.

Scenario 2: Cell viability is not significantly affected after this compound treatment.

Question: I have treated my cells with what I believe is an inhibitory concentration of this compound, but cell viability assays show minimal cell death. Is the inhibitor not working?

Answer:

A lack of immediate cell death does not necessarily mean the inhibitor is ineffective. Consider the following points:

  • Time Lag for Apoptosis: The induction of apoptosis can be a delayed response to mitochondrial inhibition. Cell death may become more apparent at later time points (e.g., 24, 48, or 72 hours post-treatment).

  • Cell Type Specificity: Different cell lines exhibit varying sensitivities to mitochondrial inhibitors. Some cells may be more resistant due to a higher glycolytic capacity or more robust anti-apoptotic mechanisms.

  • Viability Assay Selection: The choice of cell viability assay is important.

    • Metabolic Assays (e.g., MTT, MTS): These assays measure metabolic activity, which is directly affected by mitochondrial inhibitors. A decrease in the signal from these assays can indicate mitochondrial dysfunction even in the absence of overt cell death.

    • Membrane Integrity Assays (e.g., Trypan Blue, LDH release): These assays detect late-stage cell death. An early time point may not show significant changes with these methods.

    • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): These are more specific for detecting apoptosis and can provide earlier indications of cell death pathways being activated.

Quantitative Data Summary: Reference Mitochondrial Inhibitors

The following table provides typical concentration ranges and effects of well-characterized mitochondrial inhibitors. This can serve as a reference for designing experiments with this compound.

InhibitorTargetTypical Concentration RangeExpected Effect on OCRExpected Effect on ATP Production
RotenoneComplex I1-10 µMDecreaseDecrease
Antimycin AComplex III1-10 µMDecreaseDecrease
OligomycinATP Synthase (Complex V)1-10 µMDecreaseDecrease
FCCPUncoupler0.1-1 µMIncrease (initially)Decrease
This compound (as ANT inhibitor) ANT Variable (determine empirically) Decrease Decrease

Experimental Protocols

Protocol 1: Measurement of Oxygen Consumption Rate (OCR)

This protocol outlines the general steps for assessing mitochondrial respiration using a Seahorse XF Analyzer.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a stock solution of this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) at the desired concentrations in the appropriate assay medium.

  • Assay Setup:

    • One hour before the assay, replace the growth medium with pre-warmed assay medium.

    • Incubate the cells in a non-CO2 incubator at 37°C for one hour.

    • Load the prepared inhibitors into the injection ports of the sensor cartridge.

  • Data Acquisition: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. A typical protocol involves sequential injections of this compound, oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Experimental Workflow for OCR Measurement:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Seed cells in XF plate p2 Prepare inhibitor solutions p1->p2 a1 Incubate cells in assay medium p2->a1 a2 Load inhibitors into sensor cartridge a1->a2 a3 Run Seahorse XF Analyzer a2->a3 an1 Analyze OCR data a3->an1 an2 Determine key respiratory parameters an1->an2

Caption: Workflow for measuring oxygen consumption rate.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure ΔΨm.

  • Cell Culture: Grow cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 25-50 nM) in imaging medium for 30-60 minutes at 37°C. It is crucial to use a non-quenching concentration of the dye.

  • Image Acquisition:

    • Mount the dish on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2.

    • Acquire baseline fluorescence images.

    • Add this compound to the cells and acquire time-lapse images to monitor changes in TMRM fluorescence.

    • As a positive control, at the end of the experiment, add an uncoupler like FCCP to dissipate the mitochondrial membrane potential and observe the decrease in TMRM fluorescence.

  • Data Analysis: Quantify the changes in mitochondrial fluorescence intensity over time. A decrease in TMRM fluorescence indicates depolarization, while an increase suggests hyperpolarization.

Protocol 3: Cell Viability Assessment using MTT Assay

  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Signaling Pathway and Mechanism of Action

This compound's Impact on Mitochondrial Bioenergetics:

cluster_mito Mitochondrion cluster_imm Inner Mitochondrial Membrane etc Electron Transport Chain (ETC) (Complexes I-IV) h_pump Proton Pumping etc->h_pump e- flow atp_synthase ATP Synthase (Complex V) h_pump->atp_synthase Proton Motive Force ant Adenine Nucleotide Translocator (ANT) atp_out ATP ant->atp_out adp_matrix ADP atp_matrix ATP atp_synthase->atp_matrix adp_in ADP adp_in->ant apoptosis Apoptosis atp_out->apoptosis Energy Crisis ampk AMPK Activation atp_out->ampk Reduced Ratio (ATP:ADP/AMP) adp_matrix->atp_synthase This compound This compound This compound->ant Inhibits

Caption: Mechanism of this compound-induced mitochondrial inhibition.

References

addressing Gummiferin instability in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gummiferin, more commonly known as Gambogic Acid (GA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of Gambogic Acid in various solvent systems during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, scientifically known as Gambogic Acid (GA), is a potent natural xanthonoid derived from the resin of the Garcinia hanburyi tree. It is investigated for its various pharmacological properties, including anticancer activities. However, GA's complex structure, featuring a unique caged scaffold and an α,β-unsaturated ketone, makes it susceptible to degradation under certain experimental conditions, which can impact its biological activity and lead to inconsistent results.

Q2: In which common laboratory solvents is Gambogic Acid stable?

A2: Gambogic Acid has been reported to be stable in acetone, acetonitrile, and chloroform. When dissolved in these solvents, it shows minimal degradation, even with the addition of acids.

Q3: Which solvents are known to cause instability of Gambogic Acid?

A3: Gambogic Acid is notably unstable in methanol.[1][2] Storage in a methanol solution, especially at room temperature for extended periods (e.g., a week), can lead to the formation of a derivative. The rate of this transformation is increased by the addition of alkalis.

Q4: What are the primary degradation pathways of Gambogic Acid?

A4: The main degradation pathways for Gambogic Acid include:

  • Nucleophilic Addition: The α,β-unsaturated carbonyl moiety at C-10 is susceptible to nucleophilic attack. For instance, in methanol, a nucleophilic addition of methanol to the olefinic bond at C-10 occurs, forming gambogoic acid. This derivative has been shown to have significantly weaker cytotoxic effects.

  • Epimerization: Gambogic Acid can undergo stereochemical erosion at the C2 stereocenter, leading to the formation of its epimer, epi-gambogic acid. This process can be influenced by factors such as prolonged exposure to certain solvents and thermal conditions.

Q5: How does pH affect the stability of Gambogic Acid?

A5: Gambogic Acid is sensitive to alkaline conditions, which can accelerate its degradation. The presence of alkalis increases the rate of nucleophilic addition reactions. While specific quantitative data on its stability across a wide pH range is limited in publicly available literature, it is generally recommended to avoid basic conditions to maintain its structural integrity.

Q6: Is Gambogic Acid sensitive to temperature?

A6: Yes, Gambogic Acid has been noted to have poor thermal stability. Elevated temperatures can promote degradation, including the process of epimerization. For long-term storage, it is advisable to keep Gambogic Acid in a solid form at low temperatures (e.g., -20°C).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity of Gambogic Acid in an experiment. Degradation of the compound due to improper solvent choice or storage conditions.- Use stable solvents such as acetone, acetonitrile, or chloroform for stock solutions.- Avoid using methanol, especially for long-term storage or in the presence of basic substances.- Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products like gambogoic acid or epi-gambogic acid.- Confirm the identity of the new peaks using mass spectrometry.- If using methanol, consider switching to a more stable solvent.- Analyze samples promptly after preparation.- Check the pH of your experimental system; avoid basic conditions.
Inconsistent experimental results between batches. Variability in the purity of the Gambogic Acid sample, potentially due to the presence of epimers.- Source high-purity Gambogic Acid from a reputable supplier.- Characterize the purity and isomeric ratio of your compound using analytical techniques like NMR or chiral chromatography if possible.- Handle the compound under conditions that minimize epimerization (avoid high temperatures and prolonged storage in solution).

Quantitative Data on Gambogic Acid Stability

Specific quantitative data on the degradation kinetics of Gambogic Acid under varying pH and temperature conditions are not extensively available in the reviewed literature. However, the following table summarizes the qualitative and semi-quantitative findings.

Solvent/Condition Stability Observed Degradation Products Notes
AcetoneStableNot reportedConsidered a suitable solvent for short-term storage and experimental use.
AcetonitrileStableNot reportedA good alternative to acetone for preparing stock solutions.
ChloroformStableNot reportedCan be used for extractions and as a solvent for analysis.
MethanolUnstable Gambogoic acidDegradation occurs over time at room temperature and is accelerated by alkali.
Alkaline pHUnstable Garcinolic acid and other degradation productsAlkali-catalyzed degradation is a significant issue.
Acidic pHGenerally StableNot extensively reportedMore stable than in alkaline conditions.
Elevated TemperatureUnstable epi-Gambogic acidThermal stress can lead to epimerization.

Experimental Protocols

Protocol 1: Stability Assessment of Gambogic Acid using HPLC-UV

This protocol provides a general method for assessing the stability of Gambogic Acid in a given solvent system.

1. Materials:

  • Gambogic Acid standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids and bases for pH adjustment (e.g., formic acid, ammonium hydroxide)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions:

  • Prepare a stock solution of Gambogic Acid (e.g., 1 mg/mL) in a stable solvent like acetonitrile.

  • Prepare the test solutions by diluting the stock solution in the solvent systems of interest (e.g., methanol, buffered solutions at different pH values).

3. Stability Study:

  • Incubate the test solutions under desired conditions (e.g., room temperature, 40°C, protected from light).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.

  • Immediately analyze the aliquots by HPLC.

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 360 nm

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

5. Data Analysis:

  • Calculate the percentage of Gambogic Acid remaining at each time point relative to the initial concentration (time 0).

  • Monitor the formation of any degradation products by observing the appearance of new peaks in the chromatogram.

Protocol 2: Forced Degradation Study of Gambogic Acid

This protocol is designed to intentionally degrade Gambogic Acid to understand its degradation pathways.

1. Acid Hydrolysis:

  • Dissolve Gambogic Acid in a solution of 0.1 M HCl in a suitable co-solvent (e.g., acetonitrile).

  • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).

  • Neutralize the solution before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve Gambogic Acid in a solution of 0.1 M NaOH in a suitable co-solvent.

  • Incubate at room temperature for a shorter period (e.g., 30 minutes to 2 hours) due to higher reactivity.

  • Neutralize the solution before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve Gambogic Acid in a solution of 3% hydrogen peroxide in a suitable co-solvent.

  • Incubate at room temperature for a defined period (e.g., 24 hours).

  • Analyze by HPLC.

4. Thermal Degradation:

  • Store a solid sample of Gambogic Acid at an elevated temperature (e.g., 100°C) for a set time.

  • Alternatively, reflux a solution of Gambogic Acid in a stable solvent.

  • Analyze the resulting material by HPLC.

5. Analysis of Degradants:

  • Use HPLC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Visualizations

Signaling Pathways of Gambogic Acid

Gambogic Acid exerts its biological effects by modulating several key signaling pathways. Below are diagrams illustrating its mechanism of action.

Gummiferin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus GA Gambogic Acid TfR Transferrin Receptor GA->TfR Binds IKK IKK Complex TfR->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IKK->IkB Inhibition of Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB->Nucleus Blocks Translocation Gene_Expression Gene Expression (Anti-apoptotic, Proliferative) Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to

Gambogic Acid Inhibition of the NF-κB Pathway.

Gummiferin_Apoptosis_Pathway GA Gambogic Acid Bcl2 Bcl-2 (Anti-apoptotic) GA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) GA->Bax Upregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bcl2->Mitochondria Inhibits permeabilization Bax->Mitochondria Promotes permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Gambogic Acid-Induced Mitochondrial Apoptosis Pathway.
Experimental Workflow

Gummiferin_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare GA Stock (e.g., in Acetonitrile) Test_Solvents Dilute in Test Solvents (e.g., Methanol, Buffers) Stock->Test_Solvents Conditions Incubate under Stress Conditions (Temp, pH) Test_Solvents->Conditions Time_Points Sample at Time Intervals Conditions->Time_Points HPLC HPLC-UV/MS Analysis Time_Points->HPLC Data Quantify GA & Degradants HPLC->Data

References

Technical Support Center: Refining Protocols for Studying Gummiferin Binding to Mitochondria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies of Gummiferin binding to mitochondria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mitochondrial target?

A1: this compound is a highly toxic diterpenoid glycoside, also known as Carboxyatractyloside (CATR). Its primary and highly specific target within the mitochondria is the Adenine Nucleotide Translocator (ANT), a carrier protein located on the inner mitochondrial membrane responsible for exchanging cytosolic ADP for mitochondrial ATP.[1][2]

Q2: What is the mechanism of action of this compound on mitochondria?

A2: this compound acts as a potent, non-competitive inhibitor of the ANT protein.[1][3] It binds with high affinity to the translocator, locking it in a conformation that faces the cytoplasm (the "c" conformation). This action blocks the exchange of ADP and ATP, thereby inhibiting oxidative phosphorylation.[1] This inhibition can lead to the opening of the mitochondrial permeability transition pore (mPTP), resulting in the loss of mitochondrial membrane potential, swelling of the mitochondria, and subsequent release of pro-apoptotic factors like cytochrome c, ultimately leading to apoptosis.

Q3: Is this compound soluble in aqueous buffers and cell culture media?

A3: this compound is often supplied as a dipotassium salt, which enhances its solubility in aqueous solutions. However, like many small molecules, achieving high concentrations in complex media can be challenging. It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it into the experimental buffer or cell culture medium. Always perform a solubility test in your specific medium to determine the maximum working concentration without precipitation.

Q4: What are the expected downstream effects of this compound treatment on cells?

A4: Treatment of cells with this compound is expected to lead to a rapid decrease in intracellular ATP levels, dissipation of the mitochondrial membrane potential, and induction of the intrinsic pathway of apoptosis. This pathway involves the activation of caspases (like caspase-9 and caspase-3) following the release of cytochrome c from the mitochondria.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low or No Binding of this compound to Isolated Mitochondria
  • Possible Cause 1: Degraded or Inactive this compound.

    • Solution: Ensure that the this compound stock solution is fresh and has been stored correctly, protected from light and repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Damaged Mitochondria.

    • Solution: The integrity of the isolated mitochondria is crucial for the proper conformation of the ANT protein. Assess mitochondrial quality after isolation using methods like measuring the respiratory control ratio (RCR) or checking for the intactness of the outer membrane via a cytochrome c release assay. Handle mitochondrial pellets gently and keep them on ice at all times.

  • Possible Cause 3: Inappropriate Buffer Conditions.

    • Solution: The binding affinity of ligands can be sensitive to pH and ionic strength. Ensure that the binding buffer is at the correct physiological pH (typically 7.2-7.4) and contains appropriate salts.

Issue 2: Precipitation of this compound in Cell Culture Media
  • Possible Cause 1: "Solvent Shock".

    • Solution: When diluting a concentrated DMSO stock of this compound into aqueous cell culture media, rapid precipitation can occur. To avoid this, perform a stepwise dilution. First, dilute the stock into a small volume of media, mix gently, and then add this intermediate dilution to the final volume. Pre-warming the media to 37°C can also improve solubility.

  • Possible Cause 2: Exceeding Maximum Soluble Concentration.

    • Solution: Empirically determine the maximum soluble concentration of this compound in your specific cell culture medium. This can be done by preparing serial dilutions and visually inspecting for precipitation after incubation at 37°C. The highest concentration that remains clear is your working limit.

  • Possible Cause 3: Interaction with Media Components.

    • Solution: High concentrations of certain salts or proteins in the media can sometimes lead to the precipitation of small molecules. If precipitation is a persistent issue, consider testing the solubility in a simpler buffer (like PBS) first, and then in the complete medium.

Issue 3: Inconsistent Results in Mitochondrial Function Assays
  • Possible Cause 1: Variable Mitochondrial Concentration.

    • Solution: Accurate determination of mitochondrial protein concentration is critical for normalizing results from functional assays. Use a reliable protein quantification method like the BCA assay. Ensure the mitochondrial suspension is homogenous before aliquoting.

  • Possible Cause 2: Off-Target Effects of High this compound Concentrations.

    • Solution: While this compound is highly specific for ANT, very high concentrations may have off-target effects. It is crucial to perform dose-response experiments to identify the optimal concentration range that specifically inhibits ANT without causing generalized cellular toxicity.

  • Possible Cause 3: DMSO Toxicity.

    • Solution: If using a DMSO stock of this compound, ensure the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells or mitochondria (typically below 0.5%). Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Data Presentation

Table 1: Quantitative Binding and Inhibition Data for this compound (Carboxyatractyloside)

ParameterValueTargetOrganism/SystemReference
Dissociation Constant (Kd)5-10 nMAdenine Nucleotide Translocator (ANT)Rat Liver Mitochondria
Dissociation Constant (Kd)10-20 nMAdenine Nucleotide Translocator (ANT)Potato Mitochondria
Inhibition TypeNon-competitiveAdenine Nucleotide Translocator (ANT)Rat Liver Mitochondria

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol is adapted from established differential centrifugation methods.

  • Cell Harvesting:

    • Culture cells to 80-90% confluency.

    • Harvest cells by trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Homogenization:

    • Resuspend the cell pellet in 10 volumes of ice-cold Mitochondrial Isolation Buffer (MIB: 200 mM sucrose, 10 mM Tris-MOPS, 1 mM EGTA/Tris, pH 7.4).

    • Incubate on ice for 10 minutes to allow cells to swell.

    • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 30-40 strokes) on ice. Check for cell lysis under a microscope.

  • Differential Centrifugation:

    • Transfer the homogenate to a centrifuge tube and spin at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully collect the supernatant and transfer it to a new tube.

    • Centrifuge the supernatant at 7,000 x g for 10 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant (cytosolic fraction).

  • Washing and Final Preparation:

    • Resuspend the mitochondrial pellet in MIB and centrifuge again at 7,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of MIB or a suitable respiration buffer.

    • Determine the protein concentration using a BCA assay. Keep the isolated mitochondria on ice and use them for experiments as soon as possible.

Protocol 2: Measuring this compound's Effect on Mitochondrial Respiration

This protocol utilizes an oxygen consumption measurement system (e.g., Seahorse XF Analyzer or a Clark-type electrode) with isolated mitochondria.

  • Prepare Respiration Buffer:

    • Use a suitable buffer such as Mitochondrial Assay Solution (MAS: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% w/v fatty-acid-free BSA, pH 7.2).

  • Assay Setup:

    • Add a defined amount of isolated mitochondria (e.g., 5-10 µg of mitochondrial protein) to the respiration chamber containing the respiration buffer.

    • Add respiratory substrates that donate electrons to Complex I (e.g., 5 mM pyruvate and 2.5 mM malate) or Complex II (e.g., 10 mM succinate in the presence of 2 µM rotenone).

  • Measurement of Oxygen Consumption Rate (OCR):

    • Measure the basal respiration rate (State 2).

    • Inject ADP (e.g., 1 mM) to stimulate ATP synthesis and measure State 3 respiration.

    • Inject this compound at various concentrations to determine its inhibitory effect on State 3 respiration.

    • As a positive control for inhibition of ANT, use a known concentration of Carboxyatractyloside.

    • Inject Oligomycin (an ATP synthase inhibitor) to measure State 4 respiration (proton leak).

    • Finally, inject an uncoupler like FCCP to measure maximal respiration, followed by Antimycin A and Rotenone to shut down respiration and measure non-mitochondrial oxygen consumption.

Protocol 3: Assessing this compound-Induced Mitochondrial Membrane Potential Collapse

This protocol uses a fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE) and can be performed with intact cells followed by flow cytometry or fluorescence microscopy.

  • Cell Preparation and Staining:

    • Seed cells in a suitable plate or on coverslips and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired time period. Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 10 µM FCCP).

    • In the last 30 minutes of treatment, add TMRE to the culture medium at a final concentration of 25-100 nM.

  • Analysis:

    • Fluorescence Microscopy: After incubation, wash the cells with pre-warmed PBS and visualize them using a fluorescence microscope with appropriate filters for rhodamine. A decrease in red fluorescence intensity in the mitochondria indicates depolarization.

    • Flow Cytometry: After staining, trypsinize and collect the cells. Resuspend them in PBS and analyze them using a flow cytometer. A shift to the left in the fluorescence intensity histogram indicates a loss of mitochondrial membrane potential.

Mandatory Visualizations

Gummiferin_Signaling_Pathway This compound This compound (Carboxyatractyloside) ANT Adenine Nucleotide Translocator (ANT) This compound->ANT Inhibits mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening This compound->mPTP Induces ADP_ATP_Exchange ADP/ATP Exchange Blocked ANT->ADP_ATP_Exchange MMP Loss of Mitochondrial Membrane Potential (ΔΨm) mPTP->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assays Binding & Functional Assays cluster_downstream Downstream Effects Cell_Culture 1. Cell Culture Mito_Isolation 2. Mitochondrial Isolation Cell_Culture->Mito_Isolation MMP_Assay 3c. Membrane Potential (TMRE Staining) Cell_Culture->MMP_Assay Binding_Assay 3a. This compound Binding Assay (e.g., Titration) Mito_Isolation->Binding_Assay Respiration_Assay 3b. Oxygen Consumption (Seahorse/Clark Electrode) Mito_Isolation->Respiration_Assay Data_Analysis 5. Data Analysis & Interpretation Binding_Assay->Data_Analysis Respiration_Assay->Data_Analysis Cyt_c_Release 4a. Cytochrome c Release (Western Blot) MMP_Assay->Cyt_c_Release Caspase_Activity 4b. Caspase-3/9 Activity Assay Cyt_c_Release->Caspase_Activity Caspase_Activity->Data_Analysis

Caption: Workflow for studying this compound-mitochondria interaction.

References

Technical Support Center: Synthesis of Gummiferin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Gummiferin and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these complex molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound analogs.

Q1: I am having trouble with the low yield of my starting material, this compound. What can I do?

A1: The low natural yield of this compound (Gambogic Acid, GA) from Garcinia resin is a common challenge.[1] Here are a few points to consider:

  • Source of Resin: The concentration of GA can vary between different suppliers and batches of gamboge resin. It is advisable to test small quantities from different sources.

  • Extraction Protocol: The efficiency of extraction is critical. A reproducible method involves stirring the gamboge resin with methanol followed by rapid filtration and concentration.[1] The crude extract is often purified by crystallization of its pyridinium salt.

  • Stereochemical Purity: Be aware of the presence of the C2 epimer, epi-gambogic acid, which can be a significant contaminant in commercially available GA and can affect the yield of your desired analog.[1] Purification via repeated crystallization of the pyridinium salt can improve diastereomeric purity.[1]

Q2: My this compound analog is difficult to purify by column chromatography. What are some common issues and solutions?

A2: Purification of this compound analogs can be challenging due to their complex structure and potential for forming byproducts. Common issues include:

  • Compound Tailing: Your compound elutes over a large number of fractions. This can be due to interactions with the silica gel. Try increasing the polarity of the eluting solvent once the compound starts to elute.

  • Poor Separation of Closely-Related Compounds: If you have difficulty separating your product from starting material or byproducts with similar Rf values, consider using a different solvent system (e.g., dichloromethane/hexane or acetone/hexane).

  • Compound Instability on Silica: this compound and its analogs can be sensitive to the acidic nature of silica gel. If you observe degradation, you can deactivate the silica gel by treating it with a base like triethylamine before packing the column. Alternatively, other stationary phases like alumina or Florisil could be explored.

  • Insoluble Byproducts: If you notice insoluble material, a filtration step through a plug of silica with a solvent that dissolves your product but not the impurity can be beneficial before attempting column chromatography.

Q3: I am attempting to synthesize an amino-functionalized this compound analog at the C-34 position, but the reaction is not proceeding as expected. What could be the problem?

A3: Modification at the C-34 allylic position is a common strategy for creating this compound analogs.[2] If you are facing issues, consider the following:

  • Reaction Conditions: The introduction of hydrophilic aliphatic amines at C-34 can be sensitive to reaction conditions. Ensure your reagents are dry and the reaction is performed under an inert atmosphere if necessary.

  • Choice of Base: The choice of base can be critical. For reactions involving the carboxyl group, a non-nucleophilic base is often preferred to avoid side reactions.

  • Steric Hindrance: The caged structure of this compound can lead to steric hindrance. Using a less bulky amine or optimizing the reaction temperature and time might be necessary.

Q4: I am trying to improve the water solubility of this compound. What are some effective strategies for synthesizing more soluble analogs?

A4: Poor water solubility is a known limitation of this compound. Effective strategies to increase solubility include:

  • Introducing Hydrophilic Groups: The synthesis of analogs with hydrophilic moieties is a common approach. This includes the introduction of:

    • Aliphatic amines: Modification at the C-34 position with hydrophilic aliphatic amines has been shown to increase both water solubility and antitumor activity.

    • Glycosides: Glycosylation, for instance at the C-6 hydroxyl group, can significantly improve polarity and solubility.

    • Amides and Esters: Coupling of the C-30 carboxyl group with hydrophilic alcohols or amines can also enhance solubility.

Quantitative Data Summary

The following tables summarize key quantitative data for synthesized this compound analogs.

CompoundModification SiteTarget Cell LineIC50 (µM)Reference
This compound (GA)-A549~1.5
Analog 3 C-34HepG20.24
Analog 3 A5490.74
Analog 9 C-34A549~0.2
Analog 18 C-34A549~0.2
Analog 3e C-30Bel-74020.045-0.59
Analog 3e HepG20.067-0.94

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound analogs.

Protocol 1: Synthesis of this compound Methyl Ester

This protocol describes the esterification of the C-30 carboxylic acid of this compound.

Materials:

  • This compound pyridinium salt

  • Acetone

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a 20 mL scintillation vial equipped with a magnetic stir bar, add this compound pyridinium salt (100 mg, 0.14 mmol).

  • Add acetone (3 mL) and potassium carbonate (78 mg, 0.57 mmol).

  • Add methyl iodide (176 µL, 2.83 mmol) to the mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC (product Rf = 0.6 in 40% EtOAc in hexanes).

  • Dilute the reaction mixture with EtOAc and wash twice with 5 mL of water.

  • Separate the organic phase, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of 30%-40% EtOAc in hexanes to yield the this compound methyl ester as an orange, amorphous solid (yield: 67%).

Protocol 2: Synthesis of this compound Amide Analogs

This protocol details the amidation of the C-30 carboxyl group of this compound.

Materials:

  • This compound (GA)

  • Selected amine

  • 4-Dimethylaminopyridine (DMAP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add DMAP (catalytic amount) and EDCI (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide analog (yields typically range from 49% to 73%).

Visualizations

This compound Analog Synthesis Workflow

Gummiferin_Synthesis_Workflow General Workflow for this compound Analog Synthesis cluster_start Starting Material cluster_modification Chemical Modification cluster_purification Purification & Analysis cluster_end Final Product Start This compound (GA) (from Garcinia resin) Modification Site-Selective Reaction Start->Modification C30 C-30 Carboxyl Group (Esterification/Amidation) Modification->C30 Target C-30 C34 C-34 Allylic Position (e.g., Amination) Modification->C34 Target C-34 C6 C-6 Hydroxyl Group (e.g., Glycosylation) Modification->C6 Target C-6 Purification Purification (e.g., Column Chromatography) C30->Purification C34->Purification C6->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End This compound Analog Analysis->End

Caption: General workflow for synthesizing this compound analogs.

This compound and the NF-κB Signaling Pathway

NFkB_Pathway This compound's Inhibition of the NF-κB Pathway cluster_stimulus External Stimulus cluster_inhibition Inhibition by this compound cluster_activation NF-κB Activation TNF TNF-α IKK IKK Complex TNF->IKK activates GA This compound (GA) GA->IKK inhibits IkBa p-IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Gene initiates

Caption: this compound inhibits the NF-κB signaling pathway.

References

mitigating cytotoxicity of Gummiferin in non-mitochondrial studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Gummiferin, also known as Carboxyatractyloside (CATR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during non-mitochondrial studies involving this potent inhibitor. Our goal is to help you mitigate its profound mitochondrial cytotoxicity to investigate its secondary or off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (CATR) cytotoxicity?

This compound is a highly toxic diterpene glycoside that potently inhibits the mitochondrial Adenine Nucleotide Translocator (ANT), also known as the ADP/ATP carrier (AAC).[1] This transporter is essential for exchanging ATP synthesized within the mitochondria for ADP from the cytoplasm. By binding to the cytosolic side of the inner mitochondrial membrane, this compound blocks this exchange, leading to a rapid depletion of cytosolic ATP, cessation of oxidative phosphorylation, and subsequent mitochondrial dysfunction and cell death.[2][3][4]

Q2: I want to study the non-mitochondrial effects of this compound. How can I distinguish these from its primary mitochondrial toxicity?

Distinguishing non-mitochondrial from mitochondrial effects is critical. This can be achieved by employing a multi-assay approach that measures different cellular parameters:

  • Mitochondrial Health Assays: Assays like the MTT or resazurin reduction assays are heavily dependent on mitochondrial dehydrogenase activity. A sharp decrease in signal in these assays is a direct indicator of mitochondrial dysfunction.

  • Plasma Membrane Integrity Assays: These assays, such as the lactate dehydrogenase (LDH) release assay or trypan blue exclusion, measure damage to the cell's outer membrane.[5] If you observe cytotoxicity in these assays at concentrations or time points where mitochondrial activity is still partially intact, it may suggest a non-mitochondrial mechanism.

  • ATP Assays: Measuring total cellular ATP levels can confirm the depletion of this energy currency, a hallmark of this compound's action.

By comparing the dose-response and time-course of these different assays, you can start to delineate direct mitochondrial toxicity from other potential cytotoxic effects.

Q3: Are there any known non-mitochondrial targets of this compound?

Yes, emerging research suggests that this compound may have off-target effects. One potential non-mitochondrial target is Nucleoside Diphosphate Kinase (NDPK) , an enzyme involved in the synthesis of nucleoside triphosphates (other than ATP) and in various signaling pathways. Inhibition of NDPK could disrupt cellular processes independent of direct mitochondrial ATP/ADP exchange.

Troubleshooting Guides

Problem 1: Rapid cell death is preventing the study of non-mitochondrial effects.

This is the most common challenge when working with this compound. The profound mitochondrial toxicity often masks more subtle or slower-acting non-mitochondrial effects.

Solution: Inhibit the Mitochondrial Permeability Transition Pore (mPTP)

The opening of the mPTP is a key downstream event in this compound-induced cell death. While this compound's initial binding to ANT is the trigger, inhibiting the mPTP can delay the final steps of cell death, providing a larger window to observe non-mitochondrial phenomena.

  • Cyclosporin A (CsA): A well-characterized inhibitor of the mPTP.

  • Tamoxifen: In addition to its anti-estrogenic properties, tamoxifen has been shown to inhibit the mPTP.

By co-treating your cells with this compound and an mPTP inhibitor, you may be able to preserve cell viability for a longer duration.

Problem 2: My results from different cytotoxicity assays are conflicting.

This is expected due to this compound's specific mechanism of action. An MTT assay will show a rapid and potent cytotoxic effect because it directly measures mitochondrial function. In contrast, an LDH release assay might show a delayed effect, as plasma membrane rupture occurs later in the cell death process.

Solution: Interpret assay results in the context of this compound's mechanism.

Use this discrepancy to your advantage. The difference in IC50 values or the kinetics of cell death between a mitochondrial function assay and a membrane integrity assay can provide insights into the progression of cytotoxicity. A non-mitochondrial effect might manifest as a change in the LDH release profile that is independent of the MTT reduction profile.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound (Carboxyatractyloside) and potential mitigating agents.

Table 1: Cytotoxicity of this compound (Carboxyatractyloside) in Various Cell Lines

Cell LineAssay TypeIncubation Time (h)IC50 Value (µM)Reference
HepG2MTT24~10
A549MTT24Varies
NIH/3T3MTT24Varies
HCT116MTTNot SpecifiedVaries

Note: IC50 values for this compound can vary significantly depending on the cell line, metabolic state of the cells, and the specific assay used.

Table 2: Potential Mitigating Agents for this compound-Induced Cytotoxicity

Mitigating AgentMechanism of ActionEffective Concentration RangeKey ConsiderationsReference
Cyclosporin A Inhibition of Mitochondrial Permeability Transition Pore (mPTP)0.1 - 5 µMCan have off-target effects on calcineurin signaling.
Tamoxifen Inhibition of Mitochondrial Permeability Transition Pore (mPTP)5 - 25 µMAlso has anti-estrogenic activity that needs to be controlled for.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment of this compound
  • Cell Plating: Seed your cells of interest in 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • This compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (the solvent used to dissolve this compound).

  • Incubation: Incubate the plates for the desired time points (e.g., 6, 12, 24, 48 hours).

  • Cytotoxicity Assays:

    • MTT Assay: Add MTT reagent to the wells and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and read the absorbance.

    • LDH Release Assay: Collect the cell culture supernatant. Perform the LDH assay according to the manufacturer's protocol by measuring the enzymatic activity in the supernatant.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values.

Protocol 2: Mitigation of this compound Cytotoxicity using mPTP Inhibitors
  • Cell Plating: Plate cells as described in Protocol 1.

  • Pre-treatment (Optional but Recommended): Pre-incubate the cells with the mPTP inhibitor (e.g., Cyclosporin A or Tamoxifen) for 1-2 hours before adding this compound. This allows the inhibitor to exert its effect before the cytotoxic insult.

  • Co-treatment: Prepare this compound dilutions in a medium already containing the mPTP inhibitor at a fixed concentration. Add this co-treatment medium to the cells.

  • Controls: Include controls for the vehicle, this compound alone, and the mPTP inhibitor alone to assess their individual effects.

  • Incubation and Assays: Follow steps 3 and 4 from Protocol 1.

  • Data Analysis: Compare the IC50 values of this compound in the presence and absence of the mPTP inhibitor to quantify the extent of mitigation.

Visualizations

Signaling Pathways and Experimental Workflows

Gummiferin_Cytotoxicity_Pathway cluster_mitochondrial Mitochondrial Effects cluster_non_mitochondrial Potential Non-Mitochondrial Effects This compound This compound ANT_Inhibition Inhibition of ADP/ATP Translocase (ANT) This compound->ANT_Inhibition NDPK_Inhibition Inhibition of Nucleoside Diphosphate Kinase (NDPK) This compound->NDPK_Inhibition ATP_Depletion Cytosolic ATP Depletion ANT_Inhibition->ATP_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction ATP_Depletion->Mitochondrial_Dysfunction mPTP_Opening mPTP Opening Cell_Death_Mito Apoptosis / Necrosis mPTP_Opening->Cell_Death_Mito Mitochondrial_Dysfunction->mPTP_Opening Altered_Signaling Altered Nucleotide Metabolism & Signaling NDPK_Inhibition->Altered_Signaling Cell_Death_Non_Mito Non-Mitochondrial Cytotoxicity Altered_Signaling->Cell_Death_Non_Mito

Caption: this compound's dual cytotoxic pathways.

Mitigation_Workflow Start Start Experiment Plate_Cells Plate Cells Start->Plate_Cells Pre_treat Pre-treat with mPTP Inhibitor (e.g., Cyclosporin A) Plate_Cells->Pre_treat Treat_this compound Treat with this compound (with or without inhibitor) Pre_treat->Treat_this compound Incubate Incubate for Time Course Treat_this compound->Incubate Assays Perform Assays Incubate->Assays MTT MTT Assay (Mitochondrial Health) Assays->MTT Assay 1 LDH LDH Release Assay (Membrane Integrity) Assays->LDH Assay 2 Analyze Analyze & Compare IC50 Values MTT->Analyze LDH->Analyze

Caption: Experimental workflow for mitigation.

Assay_Discrimination Gummiferin_Treatment This compound Treatment Mitochondrial_Effect Primary Effect: Mitochondrial Dysfunction Gummiferin_Treatment->Mitochondrial_Effect Non_Mitochondrial_Effect Potential Secondary Effect: Non-Mitochondrial Targets Gummiferin_Treatment->Non_Mitochondrial_Effect MTT_Assay MTT Assay Mitochondrial_Effect->MTT_Assay LDH_Assay LDH Release Assay Mitochondrial_Effect->LDH_Assay Non_Mitochondrial_Effect->LDH_Assay Rapid_Decrease Rapid Decrease in Signal MTT_Assay->Rapid_Decrease Delayed_Increase Delayed Increase in Signal LDH_Assay->Delayed_Increase

Caption: Discriminating cytotoxic effects.

References

Validation & Comparative

A Comparative Guide to Gummiferin and Bongkrekic Acid as Mitochondrial Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent mitochondrial inhibitors, Gummiferin (more commonly known as Carboxyatractyloside) and Bongkrekic acid. Both compounds are invaluable tools in mitochondrial research, each exhibiting a distinct mode of action on the adenine nucleotide translocator (ANT), a critical component of mitochondrial function. This document outlines their mechanisms, presents comparative experimental data, and provides detailed protocols for key assays.

Introduction to this compound and Bongkrekic Acid

This compound (Carboxyatractyloside, CATR) is a toxic diterpenoid glycoside produced by certain plants, notably the Mediterranean thistle Atractylis gummifera.[1] It is a potent and highly specific inhibitor of the mitochondrial ADP/ATP carrier.[2][3] Historically, the name "this compound" was used to describe the toxic principle from A. gummifera, which was later identified as carboxyatractyloside.[4]

Bongkrekic acid (BKA) is a respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, often found in contaminated fermented coconut or corn-based foods.[5] Like CATR, it is a high-affinity inhibitor of the mitochondrial ADP/ATP translocator.

Mechanism of Action: A Tale of Two Conformations

Both this compound (CATR) and Bongkrekic acid target the same mitochondrial protein, the adenine nucleotide translocator (ANT), but they do so by stabilizing different conformational states of the carrier. The ANT facilitates the exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) from the mitochondrial matrix, a crucial step in providing the cell with energy.

  • This compound (Carboxyatractyloside) binds to the ANT from the cytosolic side, locking the translocator in a "c-state" (cytoplasmic-open) conformation. This prevents ADP from entering the mitochondrial matrix, thereby halting ATP synthesis via oxidative phosphorylation. The inhibition by CATR is considered non-competitive with respect to ADP.

  • Bongkrekic acid binds to the ANT from the mitochondrial matrix side, stabilizing the "m-state" (matrix-open) conformation. This traps ADP in the matrix and prevents the export of ATP into the cytosol.

This fundamental difference in their binding mechanism leads to distinct downstream effects, particularly concerning the mitochondrial permeability transition pore (MPTP).

Signaling Pathway Diagram

cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix ADP_cyto ADP ANT Adenine Nucleotide Translocator (ANT) ADP_cyto->ANT Binds to 'c-state' ATP_cyto ATP ADP_mito ADP ATP_synthase ATP Synthase ADP_mito->ATP_synthase Substrate ATP_mito ATP ATP_mito->ANT Binds to 'm-state' ATP_synthase->ATP_mito Product ANT->ATP_cyto Translocation ANT->ADP_mito Translocation This compound This compound (Carboxyatractyloside) This compound->ANT Inhibits by locking in 'c-state' BKA Bongkrekic Acid BKA->ANT Inhibits by locking in 'm-state'

Caption: Mechanism of ANT inhibition by this compound and Bongkrekic acid.

Comparative Data on Inhibitory Potency

The inhibitory potency of this compound (CATR) and Bongkrekic acid can be quantified by parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system (e.g., isolated mitochondria, reconstituted systems, cell lines) and conditions.

ParameterThis compound (Carboxyatractyloside)Bongkrekic AcidExperimental SystemReference
Ki 4 nM2.0 µMHuman recombinant AAC2
Kd 5-10 nM10-20 nMPotato mitochondria
EC50 32.5 ± 5.9 µM55.6 ± 17.0 µMFluorescence-based liposome assay

Note: The presented values are from different studies and should be interpreted within their specific experimental contexts. Direct comparative studies under identical conditions are limited.

Differential Effects on the Mitochondrial Permeability Transition Pore (MPTP)

A critical distinction between this compound (CATR) and Bongkrekic acid lies in their opposing effects on the mitochondrial permeability transition pore (MPTP), a non-selective channel in the inner mitochondrial membrane whose opening can lead to cell death.

  • This compound (Carboxyatractyloside) is known to be an inducer of MPTP opening.

  • Bongkrekic acid acts as an inhibitor of the MPTP.

This differential effect is attributed to their stabilization of different ANT conformations, which is thought to be a component of the MPTP complex.

Logical Relationship Diagram

This compound This compound (Carboxyatractyloside) ANT_c_state ANT 'c-state' (Cytosol-facing) This compound->ANT_c_state Stabilizes BKA Bongkrekic Acid ANT_m_state ANT 'm-state' (Matrix-facing) BKA->ANT_m_state Stabilizes MPTP_opening MPTP Opening ANT_c_state->MPTP_opening Promotes ANT_m_state->MPTP_opening Inhibits Cell_death Cell Death MPTP_opening->Cell_death Leads to

Caption: Opposing effects on the Mitochondrial Permeability Transition Pore.

Experimental Protocols

Assay for ADP/ATP Exchange Inhibition in Isolated Mitochondria

This protocol describes a method to determine the inhibitory effect of this compound and Bongkrekic acid on ADP/ATP exchange in isolated mitochondria by measuring oxygen consumption.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 0.3% BSA, pH 7.2)

  • Respiratory substrate (e.g., 5 mM succinate + 2 µM rotenone)

  • ADP solution (e.g., 100 mM stock)

  • This compound (CATR) and Bongkrekic acid stock solutions (in a suitable solvent like DMSO or ethanol)

  • Oxygen electrode system (e.g., Clark-type electrode or fluorescence-based oxygen sensor)

Procedure:

  • Calibrate the oxygen electrode system at the desired temperature (e.g., 30°C).

  • Add 1-2 mg of isolated mitochondria to the respiration buffer in the electrode chamber.

  • Add the respiratory substrate to initiate basal respiration (State 2).

  • Add a limiting amount of ADP (e.g., 100-200 µM) to stimulate ATP synthesis and measure State 3 respiration.

  • Once the added ADP is phosphorylated to ATP, respiration will return to a slower rate (State 4).

  • To test the inhibitors, pre-incubate the mitochondria with varying concentrations of this compound or Bongkrekic acid for a few minutes before the addition of ADP.

  • Measure the rate of oxygen consumption during State 3 respiration in the presence of the inhibitors.

  • Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC50 value.

Mitochondrial Permeability Transition Pore (MPTP) Opening Assay

This protocol utilizes the calcein-AM/cobalt chloride quenching method to assess the effects of this compound and Bongkrekic acid on MPTP opening in cultured cells.

Materials:

  • Cultured cells

  • Calcein-AM (acetoxymethyl ester)

  • Cobalt chloride (CoCl2)

  • Ionomycin (positive control for MPTP opening)

  • Cell culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry) and allow them to adhere.

  • Load the cells with 1 µM Calcein-AM in serum-free medium for 15-30 minutes at 37°C.

  • Wash the cells to remove excess Calcein-AM.

  • Add 1 mM CoCl2 to the medium to quench the cytosolic calcein fluorescence, leaving the mitochondrial fluorescence intact.

  • Treat the cells with the desired concentrations of this compound or Bongkrekic acid for the appropriate time.

  • For a positive control, treat a separate set of cells with ionomycin (e.g., 1 µM).

  • Observe the cells under a fluorescence microscope or analyze by flow cytometry. A decrease in mitochondrial fluorescence indicates MPTP opening, as CoCl2 can then enter the mitochondria and quench the calcein fluorescence.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Mito_isolation Isolate Mitochondria or Culture Cells Incubation Incubate with Inhibitor Mito_isolation->Incubation Inhibitor_prep Prepare Inhibitor Stock Solutions Inhibitor_prep->Incubation Measurement Measure Parameter (e.g., O2 consumption, Fluorescence) Incubation->Measurement Data_processing Process Raw Data Measurement->Data_processing IC50_calc Calculate IC50 Values Data_processing->IC50_calc

Caption: General workflow for mitochondrial inhibition assays.

Conclusion

This compound (Carboxyatractyloside) and Bongkrekic acid are both powerful inhibitors of the mitochondrial adenine nucleotide translocator, making them essential tools for studying mitochondrial bioenergetics and cell death. Their key distinction lies in their mode of binding to the ANT and their consequential opposing effects on the mitochondrial permeability transition pore. While this compound promotes MPTP opening, Bongkrekic acid is an inhibitor. This makes them highly specific probes to dissect the role of ANT and MPTP in various physiological and pathological processes. Researchers should carefully consider these differences when selecting an inhibitor for their specific experimental needs. The provided data and protocols serve as a guide for the effective application of these compounds in mitochondrial research.

References

Gummiferin's Specificity for the Adenine Nucleotide Translocator: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gummiferin's specificity for the adenine nucleotide translocator (ANT) against other known ANT inhibitors. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.

This compound, a potent natural compound, is a well-established inhibitor of the adenine nucleotide translocator (ANT), a crucial protein in the inner mitochondrial membrane responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm. The specificity of this compound for ANT is a critical parameter for its use as a research tool and for its potential therapeutic applications. This guide compares the specificity of this compound with other widely used ANT inhibitors, namely Bongkrekic acid and Atractyloside.

Comparative Analysis of ANT Inhibitor Specificity

The specificity of an inhibitor is a measure of its ability to bind to its intended target with high affinity while exhibiting minimal interaction with other proteins, thereby reducing the likelihood of off-target effects. The dissociation constant (Kd) and the inhibition constant (Ki) are key quantitative measures of binding affinity, with lower values indicating a stronger interaction.

InhibitorSynonymTargetBinding Affinity (Kd/Ki)Mechanism of Action on ANTKnown Off-Target Effects
This compound Carboxyatractyloside (CATR)Adenine Nucleotide Translocator (ANT)10-20 nM (Kd)[1]Locks ANT in the "c-state" (cytosolic-facing conformation), preventing ADP/ATP translocation.[2]Nucleoside Diphosphate Kinase (NDPK)[3][4], other direct/indirect targets are considered ambiguous[3].
Bongkrekic Acid (BKA) -Adenine Nucleotide Translocator (ANT)~20 nM (Ki)Locks ANT in the "m-state" (matrix-facing conformation), inhibiting ADP/ATP translocation.Thiol proteases (e.g., papain, bromelain).
Atractyloside (ATR) -Adenine Nucleotide Translocator (ANT)~0.45 µM (Kd)Similar to this compound, locks ANT in the "c-state".Less potent than this compound, with a higher Kd, suggesting potentially lower specificity.

Key Observations:

  • This compound (Carboxyatractyloside) and Bongkrekic acid exhibit high and comparable affinity for the adenine nucleotide translocator, with Kd and Ki values in the low nanomolar range.

  • Atractyloside, a structurally related compound to this compound, shows a significantly lower affinity for ANT.

  • While both this compound and Bongkrekic acid are potent ANT inhibitors, they stabilize different conformational states of the protein, which can lead to distinct downstream effects on mitochondrial function.

  • Importantly, both this compound and Bongkrekic acid have been shown to interact with other proteins, indicating that they are not entirely specific for ANT. The off-target effects on NDPK for this compound and thiol proteases for Bongkrekic acid should be considered when interpreting experimental results.

Experimental Protocols

To aid in the validation of this compound's specificity and to compare it with other inhibitors, detailed protocols for key experiments are provided below.

Measurement of ADP/ATP Exchange in Isolated Mitochondria

This assay directly measures the function of ANT by quantifying the transport of radiolabeled ADP into mitochondria in exchange for endogenous ATP.

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 1 mM EGTA, 2 mM MgCl2, 3 mM HEPES, pH 7.2)

  • Respiratory substrates (e.g., 5 mM glutamate, 5 mM malate)

  • [³H]-ADP (radiolabeled adenosine diphosphate)

  • This compound (Carboxyatractyloside) and other inhibitors (Bongkrekic acid, Atractyloside)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

  • Resuspend the mitochondrial pellet in respiration buffer to a final protein concentration of approximately 1 mg/mL.

  • Energize the mitochondria by adding respiratory substrates and incubate for 5 minutes at 30°C.

  • Add varying concentrations of this compound or other inhibitors and incubate for a further 5 minutes.

  • Initiate the exchange reaction by adding a known concentration of [³H]-ADP.

  • After a defined time (e.g., 1 minute), stop the reaction by adding a potent ANT inhibitor like a high concentration of Carboxyatractyloside that was not part of the initial incubation.

  • Separate the mitochondria from the incubation medium by rapid centrifugation through a layer of silicone oil.

  • Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the rate of ADP/ATP exchange and determine the IC50 value for each inhibitor.

Mitochondrial Swelling Assay

This assay indirectly assesses the function of the mitochondrial permeability transition pore (mPTP), which is modulated by ANT. Inhibition of ANT can affect the susceptibility of the mPTP to opening.

Materials:

  • Isolated mitochondria

  • Swelling buffer (e.g., 125 mM KCl, 10 mM Tris-MOPS, 5 mM glutamate, 2.5 mM malate, 1 mM Pi, 10 µM EGTA, pH 7.4)

  • Calcium chloride (CaCl₂) solution

  • This compound (Carboxyatractyloside) and other inhibitors

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Isolate mitochondria as described previously.

  • Resuspend the mitochondrial pellet in swelling buffer to a final concentration of 0.5 mg/mL.

  • Pre-incubate the mitochondrial suspension with this compound or other inhibitors at desired concentrations for 5 minutes at 30°C.

  • Place the mitochondrial suspension in a cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.

  • Induce mPTP opening by adding a pulse of CaCl₂ (e.g., 50 µM).

  • Monitor the decrease in absorbance at 540 nm over time, which reflects mitochondrial swelling.

  • Compare the rate and extent of swelling in the presence and absence of the inhibitors.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the signaling pathway of ANT and a typical experimental workflow.

Signaling Pathway of the Adenine Nucleotide Translocator (ANT) cluster_0 Mitochondrial Intermembrane Space cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix ADP_cyto ADP ANT Adenine Nucleotide Translocator (ANT) ADP_cyto->ANT Enters ADP_matrix ADP ANT->ADP_matrix Translocated ANT->ATP_cyto ATP_matrix ATP ATP_matrix->ANT Exits OxPhos Oxidative Phosphorylation OxPhos->ATP_matrix Produces ADP_matrix->OxPhos Substrate This compound This compound (Carboxyatractyloside) This compound->ANT Inhibits (c-state) BKA Bongkrekic Acid BKA->ANT Inhibits (m-state)

Caption: Adenine Nucleotide Translocator (ANT) Signaling Pathway.

Experimental Workflow for Validating ANT Inhibitor Specificity start Start isolate_mito Isolate Mitochondria start->isolate_mito protein_assay Determine Protein Concentration isolate_mito->protein_assay inhibit_incubation Incubate with Inhibitor (e.g., this compound) protein_assay->inhibit_incubation ant_assay Perform ANT Activity Assay (e.g., ADP/ATP Exchange) inhibit_incubation->ant_assay off_target_screen Off-Target Screening (e.g., Kinase Panel) inhibit_incubation->off_target_screen Parallel Experiment data_analysis Analyze Data (IC50/Ki Determination) ant_assay->data_analysis compare Compare with Alternative Inhibitors data_analysis->compare off_target_screen->compare conclusion Conclusion on Specificity compare->conclusion

Caption: ANT Inhibitor Specificity Validation Workflow.

References

A Comparative Analysis of Gummiferin (Carboxyatractyloside) and Atractyloside Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicity of gummiferin, now more commonly known as carboxyatractyloside (CATR), and its structural analogue, atractyloside (ATR). Both are potent toxins found in plants of the Asteraceae family, such as the cocklebur (Xanthium strumarium) and the Mediterranean thistle (Atractylis gummifera).[1][2][3] Their ingestion can lead to severe and often fatal poisoning in both humans and livestock, primarily targeting the liver and kidneys.[3][4]

The primary mechanism of toxicity for both compounds is the inhibition of the mitochondrial ADP/ATP carrier (AAC), also known as the adenine nucleotide translocator (ANT). This protein is crucial for cellular energy metabolism as it exchanges cytosolic adenosine diphosphate (ADP) for mitochondrial adenosine triphosphate (ATP). By blocking this exchange, CATR and ATR effectively halt oxidative phosphorylation, leading to cellular energy depletion and subsequent cell death.

Quantitative Toxicity Data

Carboxyatractyloside is significantly more potent than atractyloside. The lethal dose 50 (LD50) is a measure of the lethal dose of a toxin required to kill 50% of a tested population. The available data for rats clearly illustrates this difference in potency.

CompoundRoute of AdministrationSpeciesLD50 (mg/kg)
Carboxyatractyloside (this compound)Intraperitoneal (i.p.)Rat2.9 - 13.5
AtractylosideIntraperitoneal (i.p.)Rat143
AtractylosideSubcutaneous (s.c.)Rat155

Mechanism of Action: A Comparative Overview

While both compounds target the same mitochondrial protein, there are subtle differences in their interaction. Atractyloside acts as a competitive inhibitor of the ADP/ATP translocase. In contrast, carboxyatractyloside is a non-competitive inhibitor, meaning its effect is not overcome by increasing the concentration of ADP. This non-competitive inhibition contributes to the higher potency of CATR.

The inhibition of the ADP/ATP translocase by these toxins leads to a cascade of events culminating in apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway. The disruption of the mitochondrial membrane potential and the opening of the permeability transition pore lead to the release of cytochrome c into the cytoplasm. This, in turn, activates a caspase cascade, leading to the execution of the apoptotic program.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the toxicological assessment of this compound (carboxyatractyloside) and atractyloside.

Acute Oral Toxicity (LD50) Determination in Rodents (Up-and-Down Procedure - UDP)

This method is a refined approach to determining the LD50 that minimizes the number of animals required.

Materials:

  • Test substance (this compound or Atractyloside)

  • Vehicle for administration (e.g., water, saline)

  • Healthy, young adult rodents (e.g., Wistar rats), fasted overnight with free access to water

  • Oral gavage needles

  • Animal observation cages

Procedure:

  • Dose Selection: A starting dose is chosen based on available data, typically near the estimated LD50.

  • Administration: A single animal is dosed by oral gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for a defined period, typically up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a set factor (e.g., 1.5).

    • If the animal dies, the dose for the next animal is decreased by a set factor (e.g., 0.7).

  • Iteration: This process is repeated with a small number of animals until the criteria for stopping are met (e.g., a certain number of reversals in outcome).

  • LD50 Calculation: The LD50 is then calculated using statistical methods appropriate for the UDP.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cultured cells (e.g., HepG2 human liver cells, or renal proximal tubule cells)

  • 96-well cell culture plates

  • Test compounds (this compound or Atractyloside) dissolved in a suitable solvent

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 (the concentration of toxin that inhibits 50% of cell viability) can be calculated.

Mitochondrial ADP/ATP Exchange Assay

This assay directly measures the activity of the ADP/ATP translocase in isolated mitochondria.

Materials:

  • Isolated mitochondria from a suitable source (e.g., rat liver)

  • Assay buffer

  • ADP and ATP standards

  • Radiolabeled ADP (e.g., [¹⁴C]ADP)

  • Inhibitors (this compound or Atractyloside)

  • Scintillation counter and vials

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from fresh tissue using differential centrifugation.

  • Assay Initiation: Incubate the isolated mitochondria in the assay buffer.

  • Inhibitor Addition: Add the desired concentration of this compound or atractyloside and incubate for a short period.

  • Transport Measurement: Initiate the exchange reaction by adding radiolabeled ADP.

  • Reaction Termination: After a specific time, stop the transport process (e.g., by adding a potent inhibitor like carboxyatractyloside in excess or by rapid filtration).

  • Quantification: Separate the mitochondria from the incubation medium and measure the amount of radiolabeled ADP taken up by the mitochondria using a scintillation counter.

  • Data Analysis: The rate of ADP/ATP exchange is calculated and the inhibitory effect of the compounds is determined.

Visualizing the Toxicological Profile

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

Toxicity_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm ANT ADP/ATP Translocase (ANT) ADP_matrix ADP ANT->ADP_matrix Transport CytoC Cytochrome c ANT->CytoC Disruption leads to Cytochrome c release ATP_cyto ATP ANT->ATP_cyto Transport ATP_Synthase ATP Synthase ATP_matrix ATP ATP_Synthase->ATP_matrix Produces ADP_matrix->ATP_Synthase Substrate ATP_matrix->ANT Transport Apoptosome Apoptosome Formation CytoC->Apoptosome ADP_cyto ADP ADP_cyto->ANT Transport Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound / Carboxyatractyloside This compound->ANT Inhibits

Caption: Signaling pathway of this compound/Carboxyatractyloside toxicity.

Experimental_Workflow start Start: Toxicity Assessment in_vivo In Vivo Studies (e.g., LD50 Determination) start->in_vivo in_vitro In Vitro Studies (e.g., Cell Viability Assays) start->in_vitro data_analysis Data Analysis and IC50/LD50 Calculation in_vivo->data_analysis mechanism Mechanistic Studies (e.g., Mitochondrial Assays) in_vitro->mechanism mechanism->data_analysis conclusion Conclusion: Comparative Toxicity Profile data_analysis->conclusion

Caption: General experimental workflow for toxicity assessment.

Toxic_Mechanism_Relationship Toxin This compound / Atractyloside Target Mitochondrial ADP/ATP Translocase (ANT) Toxin->Target Binds to Primary_Effect Inhibition of ADP/ATP Exchange Target->Primary_Effect Leads to Cellular_Consequence ATP Depletion & Mitochondrial Dysfunction Primary_Effect->Cellular_Consequence Causes Outcome Cell Death (Apoptosis) Cellular_Consequence->Outcome Induces Organ_Damage Hepatotoxicity & Nephrotoxicity Outcome->Organ_Damage Results in

Caption: Logical relationship of the toxic mechanism.

References

A Cross-Species Comparative Guide to Gummiferin Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the sensitivity of various species to Gummiferin, also known as Carboxyatractyloside, a potent mitochondrial toxin. This compound is a diterpenoid glycoside found in plants of the Atractylis and Xanthium genera. Its primary mechanism of action is the specific and potent inhibition of the mitochondrial ADP/ATP translocator (ANT), a critical component of cellular energy metabolism.[1][2] This inhibition leads to a cascade of events culminating in cell death. This guide summarizes available quantitative and qualitative data on this compound sensitivity across different species, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.

Data Presentation: Cross-Species Sensitivity to this compound

Direct comparative in vitro studies on this compound sensitivity across a wide range of species are limited in the publicly available literature. The following table compiles available quantitative data (LD50 and EC50 values) and qualitative sensitivity information for various species. It is important to note that the route of administration and the specific experimental conditions significantly impact the observed toxicity.

SpeciesModelRoute of AdministrationQuantitative Measure of SensitivityQualitative Sensitivity/Effects
Rat In vivoIntraperitonealLD50: 13.5 mg/kgCauses hepatotoxicity and nephrotoxicity.
Dog In vivoIntravenousToxic effects observed at 6.5 and 13.0 µmol/kgInduces renal toxicity.
Human In vitro (AAC2)N/AKi: 4 nMPotent inhibitor of the human ADP/ATP carrier 2. Poisoning cases are often fatal, causing hepato- and nephrotoxicity.
Pig Ex vivo (kidney and liver slices)N/AN/AInduces cytotoxicity in kidney and liver tissue slices.
Cattle In vivoOral (ingestion of plant)N/APoisoning incidents reported, can be fatal.
Plant Allium cepa (Onion)N/AEC50: 5.68 mg/mL (for root growth inhibition by A. gummifera extract)Inhibits root growth and induces chromosomal aberrations.
Rat In vitro (NRK cell line)N/AIC50: 120 µM (for Atractyloside)Atractyloside, a related and less potent compound, is cytotoxic to rat kidney cells.

Note: The provided data is a compilation from various studies and may not be directly comparable due to differences in experimental design.

Experimental Protocols

Assessment of Cell Viability (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the treatment media and add fresh media containing MTT solution (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Assessment of Apoptosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualization

Gummiferin_Signaling_Pathway This compound This compound (Carboxyatractyloside) ANT Mitochondrial ADP/ATP Translocator (ANT) This compound->ANT Inhibition OxPhos Oxidative Phosphorylation ANT->OxPhos ATP_depletion ATP Depletion OxPhos->ATP_depletion MMP Loss of Mitochondrial Membrane Potential ATP_depletion->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., Human, Mouse, Rat cell lines) Treatment Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay Mito_Function Mitochondrial Function Assay (e.g., Membrane potential, Oxygen consumption) Treatment->Mito_Function IC50 IC50 Determination Viability_Assay->IC50 Animal_Model Animal Model Selection (e.g., Mouse, Rat) Dosing This compound Administration (e.g., IP, IV, Oral) Animal_Model->Dosing Observation Observation of Toxicological Endpoints Dosing->Observation Histopathology Histopathological Analysis (Liver, Kidney) Observation->Histopathology LD50 LD50 Determination Observation->LD50

References

Gummiferin's Inhibitory Power on Oxidative Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Gummiferin's inhibitory effect on oxidative phosphorylation with other well-known inhibitors. This document outlines the mechanisms of action, presents quantitative data for comparison, and provides detailed experimental protocols for validation.

This compound, an older name for Carboxyatractyloside (CATR), is a potent and highly selective non-competitive inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT).[1][2] The ANT is a critical protein of the inner mitochondrial membrane responsible for the exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix. By blocking this crucial transport step, this compound effectively halts oxidative phosphorylation and, consequently, cellular energy production.

Comparative Analysis of Oxidative Phosphorylation Inhibitors

To objectively evaluate the inhibitory effect of this compound, it is compared with a panel of well-characterized inhibitors that target different stages of the oxidative phosphorylation pathway. These alternatives include Atractyloside (a competitive ANT inhibitor), Bongkrekic acid (another non-competitive ANT inhibitor), Oligomycin (an ATP synthase inhibitor), Rotenone (a Complex I inhibitor), and FCCP (an uncoupling agent).

InhibitorTargetMechanism of ActionIC50 / Kd / Effective Concentration
This compound (Carboxyatractyloside) Adenine Nucleotide Translocase (ANT)Non-competitive inhibitor, locking the translocase in a conformation that prevents ADP/ATP transport.[1][2]Kd = 5-10 nM[2]
AtractylosideAdenine Nucleotide Translocase (ANT)Competitive inhibitor, binding to the same site as ADP and ATP.Low doses (53 µM) inhibited respiration by 50% in isolated renal mitochondria.
Bongkrekic AcidAdenine Nucleotide Translocase (ANT)Non-competitive inhibitor, binding to the ANT from the matrix side and locking it in a conformation that prevents ADP/ATP transport.EC50 of 2.58 µM in LTED cells.
OligomycinATP Synthase (Complex V)Binds to the Fₒ subunit of ATP synthase, blocking the proton channel and inhibiting ATP synthesis.IC50 of ~100 nM in MCF7 cells and ~5-10 µM in MDA-MB-231 cells for reducing mammosphere formation.
RotenoneComplex I (NADH:ubiquinone oxidoreductase)Inhibits the transfer of electrons from NADH to ubiquinone, thus blocking the electron transport chain at its entry point.IC50 = 1.7 - 2.2 μM at complex I.
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone)Inner Mitochondrial MembraneUncoupling agent that transports protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis.Optimal cardioprotective effect at 100 nM. IC50 = 0.51 µM in T47D cells.

Experimental Protocols for Validation

To validate the inhibitory effects of this compound and other compounds on oxidative phosphorylation, a series of key experiments can be performed. Detailed methodologies for these assays are provided below.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial respiration. It measures the oxygen consumption rate (OCR) in real-time and allows for the determination of key parameters of mitochondrial function.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Medium Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates such as glucose, pyruvate, and glutamine. Incubate the plate in a non-CO₂ incubator at 37°C for one hour prior to the assay.

  • Compound Preparation: Prepare stock solutions of the inhibitors (this compound, Oligomycin, FCCP, Rotenone/Antimycin A) at the desired concentrations in the assay medium.

  • Seahorse XF Analyzer Setup: Calibrate the Seahorse XF sensor cartridge and load the inhibitor solutions into the appropriate injection ports.

  • Mito Stress Test:

    • Establish a basal OCR reading.

    • Inject Oligomycin to inhibit ATP synthase and measure the ATP-linked respiration.

    • Inject FCCP to uncouple the mitochondrial membrane and measure the maximal respiration.

    • Inject a mixture of Rotenone and Antimycin A to inhibit Complex I and III, respectively, to shut down mitochondrial respiration and determine the non-mitochondrial oxygen consumption.

  • Data Analysis: The Seahorse Wave software is used to calculate the key parameters of mitochondrial function, including basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.

Measurement of Cellular ATP Levels using a Luciferase-Based Assay

This assay quantifies the amount of ATP in a cell population, which is a direct indicator of the energy status and the efficiency of oxidative phosphorylation.

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with different concentrations of the inhibitors for a specified period.

  • Cell Lysis: Add a cell lysis reagent to each well to release the intracellular ATP.

  • Luciferase Reaction: Add a luciferase/luciferin reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Use this curve to determine the ATP concentration in the experimental samples.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay and Flow Cytometry

The JC-1 dye is a ratiometric fluorescent probe that can be used to assess the mitochondrial membrane potential, a key indicator of mitochondrial health and function.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with the inhibitors as described for the ATP assay. Include a positive control treated with a known uncoupler like FCCP.

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 2 µM) in the cell culture medium.

    • Incubate the cells with the JC-1 working solution at 37°C in a CO₂ incubator for 15-30 minutes.

  • Cell Harvesting and Washing:

    • Harvest the cells (e.g., by trypsinization for adherent cells).

    • Wash the cells with a suitable buffer (e.g., PBS) by centrifugation.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in the assay buffer.

    • Analyze the cells on a flow cytometer. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (detected in the PE channel, ~590 nm). In apoptotic or metabolically stressed cells with a low membrane potential, JC-1 remains as monomers and emits green fluorescence (detected in the FITC channel, ~529 nm).

  • Data Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates a depolarization of the mitochondrial membrane.

Visualizing the Mechanisms of Action

To better understand how this compound and the other inhibitors affect oxidative phosphorylation, the following diagrams illustrate the key signaling pathways and experimental workflows.

Oxidative_Phosphorylation_Pathway cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_Chemiosmosis Chemiosmosis cluster_Transport Transport cluster_Inhibitors Inhibitor Targets ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- ProtonPumping H+ Pumping ComplexI->ProtonPumping ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome c reductase) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->ProtonPumping ComplexIV Complex IV (Cytochrome c oxidase) CytC->ComplexIV e- ComplexIV->ProtonPumping ProtonGradient Proton Gradient (Intermembrane Space) ProtonPumping->ProtonGradient H+ ATPSynthase ATP Synthase (Complex V) ATP ATP ATPSynthase->ATP ATP Synthesis ProtonGradient->ATPSynthase H+ ANT Adenine Nucleotide Translocase (ANT) ATP_matrix ATP (matrix) ANT->ATP_matrix ADP_cyto ADP (cytosol) ADP_cyto->ANT Rotenone Rotenone Rotenone->ComplexI Oligomycin Oligomycin Oligomycin->ATPSynthase This compound This compound (Carboxyatractyloside) This compound->ANT Atractyloside Atractyloside Atractyloside->ANT Bongkrekic_acid Bongkrekic acid Bongkrekic_acid->ANT FCCP FCCP FCCP->ProtonGradient Dissipates Gradient Experimental_Workflow cluster_Preparation Preparation cluster_Assays Validation Assays cluster_Analysis Data Analysis Cell_Culture Cell Culture Inhibitor_Treatment Inhibitor Treatment Cell_Culture->Inhibitor_Treatment OCR_Assay Oxygen Consumption Rate (Seahorse XF) Inhibitor_Treatment->OCR_Assay ATP_Assay ATP Production (Luciferase Assay) Inhibitor_Treatment->ATP_Assay MMP_Assay Mitochondrial Membrane Potential (JC-1 Assay) Inhibitor_Treatment->MMP_Assay Data_Interpretation Data Interpretation & Comparison OCR_Assay->Data_Interpretation ATP_Assay->Data_Interpretation MMP_Assay->Data_Interpretation Comparison_Logic cluster_Alternatives Alternative Inhibitors cluster_Parameters Comparison Parameters This compound This compound (Carboxyatractyloside) Mechanism Mechanism of Action This compound->Mechanism Potency Potency (IC50/Kd) This compound->Potency Experimental_Data Experimental Data (OCR, ATP, ΔΨm) This compound->Experimental_Data Atractyloside Atractyloside Atractyloside->Mechanism Atractyloside->Potency Atractyloside->Experimental_Data Bongkrekic_acid Bongkrekic acid Bongkrekic_acid->Mechanism Bongkrekic_acid->Potency Bongkrekic_acid->Experimental_Data Oligomycin Oligomycin Oligomycin->Mechanism Oligomycin->Potency Oligomycin->Experimental_Data Rotenone Rotenone Rotenone->Mechanism Rotenone->Potency Rotenone->Experimental_Data FCCP FCCP FCCP->Mechanism FCCP->Potency FCCP->Experimental_Data

References

comparing the toxicological profiles of different Atractylis gummifera extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of various extracts from Atractylis gummifera, a plant known for its traditional medicinal uses and significant toxicity. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and drug development endeavors.

Introduction

Atractylis gummifera L., a member of the Asteraceae family, is a thistle native to the Mediterranean region. Despite its use in folk medicine, it is responsible for numerous cases of severe and often fatal poisonings in both humans and animals.[1][2] The primary toxic principles are two potent diterpenoid glucosides: atractyloside (ATR) and its more toxic precursor, carboxyatractyloside (CATR) , also known as gummiferin.[1][2][3] These toxins are found throughout the plant, with the highest concentrations typically located in the rhizome. This guide focuses on comparing the toxicity of different preparations of A. gummifera, primarily from the rhizome, based on available scientific literature.

Quantitative Toxicological Data

The acute toxicity of Atractylis gummifera varies depending on the type of extract and the animal model. The following table summarizes key quantitative data from a comparative study on Wistar rats, providing a clear overview of the relative toxicity of different preparations.

Extract TypeAnimal ModelAdministration RouteLD50 (mg/kg)LD90 (mg/kg)Observed Effects & Target OrgansReference
Rhizome Powder (AGRP) Wistar Rat (Male)Oral471513Hemorrhage and congestion in liver, kidneys, and lungs; intestinal enteritis.
Wistar Rat (Female)Oral471513
Methanolic Extract (MEAGR) Wistar Rat (Male)Oral575776
Wistar Rat (Female)Oral676Not Determined
Aqueous Extract (AEAGR) Wistar Rat (Male)Oral646Not Determined
Wistar Rat (Female)Oral708Not Determined

Key Observations:

  • The unprocessed rhizome powder exhibits the highest toxicity, with the lowest LD50 value for both male and female rats.

  • The methanolic extract is demonstrably more toxic than the aqueous extract.

  • Female rats appear to have a slightly higher tolerance to the methanolic and aqueous extracts compared to male rats.

Mechanism of Toxicity and Signaling Pathways

The toxicity of A. gummifera is primarily attributed to the specific inhibition of the adenine nucleotide translocator (ANT) in the inner mitochondrial membrane by atractyloside (ATR) and carboxyatractyloside (CATR). This action blocks the crucial exchange of ADP and ATP, thereby halting oxidative phosphorylation and leading to a rapid depletion of cellular ATP. This energy crisis is particularly damaging to metabolically active organs such as the liver and kidneys.

The inhibition of ANT triggers a cascade of downstream events leading to cell death. This includes the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel whose opening leads to mitochondrial swelling, loss of membrane potential, and the release of pro-apoptotic factors into the cytoplasm. One of the key molecules released is cytochrome c , which, in the cytosol, complexes with Apaf-1 to activate caspase-9, initiating a caspase cascade that culminates in apoptosis. The process is regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax promote cytochrome c release, a process that can be inhibited by anti-apoptotic members like Bcl-2.

Furthermore, the cellular energy depletion activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This can, in turn, modulate the mTOR signaling pathway, which is involved in cell growth and proliferation.

G Signaling Pathway of Atractylis gummifera Toxicity ATR Atractyloside (ATR) & Carboxyatractyloside (CATR) ANT Adenine Nucleotide Translocator (ANT) ATR->ANT Inhibits ATP_depletion ATP Depletion & Increased ADP/ATP Ratio ANT->ATP_depletion Leads to mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening ANT->mPTP Induces AMPK AMPK Activation ATP_depletion->AMPK Activates CytoC Cytochrome c Release mPTP->CytoC Causes Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes mTOR mTOR Inhibition AMPK->mTOR Inhibits Bax Bax Bax->CytoC Promotes Bcl2 Bcl-2 Bcl2->CytoC Inhibits

Caption: Mechanism of Atractylis gummifera-induced cytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are generalized protocols for key assays used in evaluating the toxicity of plant extracts.

Acute Oral Toxicity Study (LD50 Determination)

This protocol is based on the principles outlined in studies determining the LD50 of A. gummifera extracts.

  • Test Animals: Wistar rats or Swiss albino mice, typically young adults, are used. Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles, and provided with standard pellet diet and water ad libitum.

  • Preparation of Extracts:

    • Aqueous Extract: Dried, powdered plant material is macerated in distilled water (e.g., 1:10 w/v) for a specified period (e.g., 48 hours) with continuous agitation. The mixture is then filtered, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) and lyophilized.

    • Methanolic Extract: The same procedure as the aqueous extract is followed, but with methanol as the solvent.

  • Experimental Design:

    • Animals are fasted overnight prior to dosing.

    • Animals are divided into groups (e.g., 5-6 animals per group, mixed-sex or separate). One group serves as the control and receives the vehicle (e.g., distilled water or saline).

    • Test groups are administered single oral doses of the extract at increasing concentrations. The extract is typically dissolved in a suitable vehicle.

    • Animals are observed for signs of toxicity and mortality continuously for the first few hours post-administration and then periodically for 14 days.

  • Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated using appropriate statistical methods, such as Probit analysis.

In Vitro Cytotoxicity Assay (MTT or Neutral Red Uptake)

These assays are colorimetric methods used to assess cell viability and the cytotoxic potential of plant extracts on cell lines.

  • Cell Lines: Appropriate cell lines are selected based on the research question (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity).

  • Protocol (MTT Assay):

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.

    • Treatment: The culture medium is replaced with a fresh medium containing various concentrations of the plant extract (dissolved in a solvent like DMSO, with the final concentration kept low, e.g., <0.1%). Control wells receive only the vehicle. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: The treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

    • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Protocol (Neutral Red Uptake Assay):

    • Follow steps 1 and 2 as in the MTT assay.

    • Neutral Red Incubation: The treatment medium is replaced with a medium containing Neutral Red dye. The plates are incubated for 2-3 hours. The dye is taken up and accumulates in the lysosomes of viable cells.

    • Extraction: The cells are washed, and an extraction solution (e.g., a mixture of ethanol and acetic acid) is added to release the dye from the lysosomes.

    • Absorbance Reading: The absorbance of the extracted dye is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Cell viability is expressed as a percentage relative to the control. The IC50 (the concentration of the extract that causes 50% inhibition of cell viability) is calculated from the dose-response curve.

G General Workflow for In Vitro Cytotoxicity Testing start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate 24h (Cell Adhesion) seed_cells->incubate_24h add_extract Add Plant Extracts (Varying Concentrations) incubate_24h->add_extract incubate_treat Incubate 24/48/72h (Treatment) add_extract->incubate_treat assay_choice Select Assay incubate_treat->assay_choice mtt_assay Add MTT Reagent Incubate 3-4h assay_choice->mtt_assay MTT nr_assay Add Neutral Red Dye Incubate 2-3h assay_choice->nr_assay Neutral Red solubilize Add Solubilizing Agent (e.g., DMSO) mtt_assay->solubilize extract_dye Wash & Add Extraction Solution nr_assay->extract_dye read_absorbance Read Absorbance solubilize->read_absorbance extract_dye->read_absorbance calculate_ic50 Calculate % Viability & IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for assessing the cytotoxicity of plant extracts.

Conclusion

The toxicological profile of Atractylis gummifera is characterized by potent hepato- and nephrotoxicity, driven by the mitochondrial toxins atractyloside and carboxyatractyloside. Experimental data clearly indicates that the unprocessed rhizome is more toxic than its extracts, and methanolic extracts are more potent than aqueous extracts. The underlying mechanism involves the disruption of cellular energy metabolism, leading to mitochondrial dysfunction and apoptosis. The provided protocols and data serve as a valuable resource for researchers, emphasizing the need for caution and rigorous toxicological assessment when investigating plants with traditional medicinal claims. Further research is warranted to quantitatively compare the toxicity of different plant parts and to explore potential therapeutic interventions for A. gummifera poisoning.

References

Safety Operating Guide

Proper Disposal Procedures for Gummiferin (Gum Tragacanth)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Gummiferin, also known as Gum Tragacanth. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is the dried gummy exudate obtained from shrubs of the Astragalus genus, including Astragalus gummifer[1][2][3]. While it is primarily a complex polysaccharide and not classified as a hazardous substance, proper disposal is necessary to prevent contamination and maintain workplace safety[1].

Immediate Safety and Handling

Before disposal, ensure that all personnel handling this compound are familiar with its properties. While not classified as hazardous, direct contact with the powder can cause irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use protective gloves such as nitrile rubber.

  • Body Protection: A lab coat or apron should be worn.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Uncontaminated this compound: Pure, uncontaminated this compound is not considered hazardous waste. However, it should not be disposed of in regular trash in large quantities to avoid creating dust, which can be an inhalation hazard and a potential slip hazard if it comes into contact with water[4].

  • Contaminated this compound: If this compound has been in contact with hazardous chemicals, it must be treated as hazardous waste. The specific hazardous waste classification will depend on the nature of the contaminant.

2. Disposal of Uncontaminated this compound:

  • Small Quantities: Small, uncontaminated amounts of this compound powder can be swept up and placed in a sealed container for disposal in the regular trash.

  • Large Quantities: For larger quantities, it is recommended to collect the material in a labeled, sealed container to prevent dust formation and dispose of it through the facility's solid waste stream.

3. Disposal of Chemically Contaminated this compound:

  • Hazardous Waste Determination: The waste must be evaluated against the characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.

  • Containerization: Place the contaminated this compound in a container that is compatible with the chemical contaminant. The container must be in good condition, leak-proof, and kept closed except when adding waste.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name of the chemical contaminant(s).

  • Storage: Store the hazardous waste container in a designated, secondary containment area away from incompatible materials.

  • Pickup and Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of chemically contaminated this compound down the drain or in the regular trash.

Quantitative Data Summary

PropertyValueSource
CAS Number 9000-65-1
Hazard Classification Not classified as a hazardous substance
PBT/vPvB Assessment Not a PBT or vPvB substance

PBT: Persistent, Bioaccumulative, and Toxic vPvB: very Persistent and very Bioaccumulative

Experimental Workflow for Disposal

Below is a logical workflow for the proper disposal of this compound waste generated in a laboratory setting.

GummiferinDisposalWorkflow cluster_assessment Waste Assessment cluster_non_hazardous Non-Hazardous Disposal cluster_hazardous Hazardous Disposal start This compound Waste Generated is_contaminated Is the waste contaminated with hazardous chemicals? start->is_contaminated seal_container_nh Seal in a labeled container is_contaminated->seal_container_nh No determine_hazard Determine hazardous waste characteristics (ignitability, corrosivity, reactivity, toxicity) is_contaminated->determine_hazard Yes dispose_solid_waste Dispose as regular solid waste seal_container_nh->dispose_solid_waste containerize_hw Place in a compatible, sealed, and labeled hazardous waste container determine_hazard->containerize_hw store_hw Store in secondary containment containerize_hw->store_hw ehs_pickup Arrange for EHS pickup store_hw->ehs_pickup

This compound (Gum Tragacanth) Disposal Workflow

References

Navigating the Risks: Essential Safety Protocols for Handling Gummiferin (Atractylis gummifera)

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE ATTENTION: Gummiferin, an archaic term for Carboxyatractyloside, is a principal toxin in the Mediterranean thistle Atractylis gummifera. All parts of this plant are extremely toxic and can be fatal if ingested. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling this substance or any related extracts.

The toxicity of Atractylis gummifera is primarily attributed to two potent mitochondrial toxins: atractyloside and carboxyatractyloside.[1][2][3][4][5] These compounds inhibit the adenine nucleotide translocator, a critical protein for cellular energy production, leading to rapid cell death, particularly in the liver and kidneys. Due to the severe hazard associated with this plant and its derivatives, a comprehensive understanding and implementation of safety procedures are paramount.

Personal Protective Equipment (PPE)

Given the acute toxicity of this compound and the lack of a standardized Safety Data Sheet (SDS), a highly cautious approach to personal protection is mandatory. The following table outlines the minimum required PPE for handling Atractylis gummifera and its extracts.

PPE CategoryItemSpecificationsRationale
Hand Protection Double-gloving with chemical-resistant glovesInner: Nitrile Outer: Neoprene or VitonPrevents skin contact and absorption of highly toxic compounds. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles and a face shieldANSI Z87.1 certifiedProtects eyes and face from splashes of solutions or accidental aerosolization of powdered material.
Body Protection Disposable, solid-front lab coat with tight cuffs and/or a disposable coverall ("bunny suit")Made of a non-permeable materialProvides full-body protection against contamination of skin and personal clothing.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorUse within a certified chemical fume hoodEssential for handling powdered forms of the plant or its extracts to prevent inhalation of toxic dust particles.
Foot Protection Closed-toe shoes and disposable shoe covers---Protects feet from spills and prevents the tracking of contaminants outside the laboratory.

Operational Plan: Safe Handling Workflow

A systematic approach is crucial to minimize the risk of exposure during the handling of this compound. The following workflow outlines the key steps for safely managing this substance in a laboratory setting.

Gummiferin_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area Designate a Controlled Area gather_ppe Assemble All Required PPE prep_area->gather_ppe gather_materials Gather Handling and Spill-Response Materials gather_ppe->gather_materials don_ppe Don Full PPE gather_materials->don_ppe Proceed to Handling work_in_hood Work Exclusively in a Certified Fume Hood don_ppe->work_in_hood handle_powder Handle Powdered Material with Extreme Caution work_in_hood->handle_powder prepare_solutions Prepare Solutions in the Fume Hood handle_powder->prepare_solutions decontaminate_surfaces Decontaminate All Work Surfaces prepare_solutions->decontaminate_surfaces Proceed to Cleanup package_waste Package All Waste in Labeled, Sealed Containers decontaminate_surfaces->package_waste doff_ppe Doff PPE in Designated Area package_waste->doff_ppe dispose_waste Dispose of Waste as Highly Toxic Material doff_ppe->dispose_waste

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused this compound (Plant Material or Extract) Treat as highly toxic chemical waste. Collect in a clearly labeled, sealed, and puncture-proof container. Do not mix with other chemical waste.
Contaminated Labware (e.g., pipette tips, tubes, glassware) Collect in a designated, labeled hazardous waste container for highly toxic materials. If glassware is to be reused, it must be decontaminated by soaking in a suitable inactivating solution (e.g., a strong oxidizing agent, subject to compatibility testing) followed by thorough rinsing.
Contaminated Solvents Collect in a labeled, sealed, and appropriate solvent waste container designated for highly toxic waste. Do not mix with other solvent waste streams.
Contaminated PPE (e.g., gloves, lab coat, shoe covers) Dispose of as hazardous waste in a designated, clearly labeled container for highly toxic materials.

All waste must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration, if trained to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. Ingestion of Atractylis gummifera is a life-threatening emergency.

Symptoms of poisoning can include nausea, vomiting, abdominal pain, diarrhea, anxiety, headache, and convulsions, potentially leading to coma. There is no specific antidote, and treatment is symptomatic.

Experimental Protocol: Safe Handling of a Highly Toxic Powdered Plant Extract

This protocol provides a general framework for the safe handling of a substance like this compound powder.

1. Preparation: 1.1. Designate a specific area within a certified chemical fume hood for the handling of the toxic powder. 1.2. Cover the work surface with absorbent, disposable bench paper. 1.3. Assemble all necessary equipment and materials, including a pre-tared, sealed container for weighing, spatulas, and solvent for solubilization. 1.4. Prepare a designated, labeled hazardous waste container for all disposable items that will come into contact with the powder.

2. Personal Protective Equipment (PPE): 2.1. Don all required PPE as outlined in the table above, ensuring a proper fit.

3. Weighing and Handling: 3.1. Perform all manipulations within the chemical fume hood. 3.2. To minimize aerosolization, do not pour the dry powder. Use a spatula to carefully transfer the desired amount into the pre-tared container. 3.3. Close the container immediately after transfer. 3.4. If creating a solution, add the solvent slowly to the powder to avoid splashing.

4. Post-Handling and Decontamination: 4.1. Carefully wipe down all surfaces within the fume hood with a suitable decontaminating solution. 4.2. Dispose of all contaminated disposable items, including the bench paper, in the designated hazardous waste container. 4.3. Decontaminate any reusable equipment that came into contact with the powder.

5. Doffing PPE: 5.1. Remove PPE in the designated area, avoiding contact with the outer contaminated surfaces. Dispose of all disposable PPE in the hazardous waste container. 5.2. Wash hands thoroughly with soap and water.

By adhering to these rigorous safety protocols, researchers can mitigate the significant risks associated with handling the highly toxic compounds found in Atractylis gummifera.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gummiferin
Reactant of Route 2
Gummiferin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.